molecular formula C6H14N2O2S B594904 N,N-Dimethylpyrrolidine-3-sulfonamide CAS No. 1206969-17-6

N,N-Dimethylpyrrolidine-3-sulfonamide

Katalognummer: B594904
CAS-Nummer: 1206969-17-6
Molekulargewicht: 178.25
InChI-Schlüssel: YQDAMPMHGDNPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylpyrrolidine-3-sulfonamide (CAS 1206969-17-6) is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 . It belongs to the important class of sulfonamide compounds, which are well-established in scientific research for their diverse pharmacological activities . Sulfonamides, in a broad research context, are known to exhibit a range of biological activities, including acting as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthase . The core sulfonamide functional group is a common feature in compounds being investigated for various applications, such as antibacterial agents, enzyme inhibitors, and anticancer agents . Furthermore, sulfonamide derivatives can serve as key ligands in the synthesis of metallodrugs, where coordination to metal ions like Ruthenium(III) can significantly enhance their biological properties . The pyrrolidine scaffold incorporated in this molecule is also a privileged structure in medicinal chemistry. Researchers may find value in this compound as a building block for developing new chemical entities or as a standard in analytical studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethylpyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDAMPMHGDNPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286800
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-17-6
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-pyrrolidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N-Dimethylpyrrolidine-3-sulfonamide is a molecule of interest within contemporary medicinal chemistry, belonging to the broad and versatile class of sulfonamides.[1] Its unique structural amalgamation of a saturated heterocyclic pyrrolidine ring and a sulfonamide moiety suggests a nuanced physicochemical profile critical for its behavior in biological systems. This guide provides a comprehensive overview of the predicted physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide, contextualized within the broader understanding of sulfonamide and pyrrolidine chemistry. In the absence of extensive empirical data for this specific entity, this document emphasizes the experimental methodologies required for its full characterization, offering detailed protocols and theoretical underpinnings. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate and harness the potential of this compound.

Introduction: The Structural and Functional Context

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents, most notably for its antibacterial properties.[1] The incorporation of a pyrrolidine ring, a five-membered saturated heterocycle, introduces specific conformational constraints and potential for stereoisomerism, which can significantly influence molecular interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The N,N-dimethylation of the sulfonamide nitrogen further modifies its hydrogen bonding capacity and overall polarity. Understanding the physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide is, therefore, a critical first step in elucidating its structure-activity relationships and assessing its viability as a drug candidate.[2]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for N,N-Dimethylpyrrolidine-3-sulfonamide, the following properties are based on computational predictions and analysis of structurally analogous compounds. These values serve as a robust starting point for experimental design and validation.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C₆H₁₄N₂O₂SDefines the elemental composition and exact mass.
Molecular Weight 178.25 g/mol Influences diffusion, solubility, and membrane permeability. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability (Lipinski's Rule of Five).[3]
Melting Point (°C) Estimated: 150 - 180Indicates purity and the strength of intermolecular forces in the solid state. Influences dissolution rate. For comparison, the melting point of the related compound sulfanilamide is approximately 165-166 °C.[4][5]
Boiling Point (°C) Estimated: > 300 (with decomposition)High boiling points are characteristic of sulfonamides due to strong intermolecular forces. N-Methylpyrrolidine has a boiling point of 81 °C.[6]
Calculated logP Estimated: -0.5 to 0.5A measure of lipophilicity, which is crucial for membrane permeability and solubility. Values in this range suggest good aqueous solubility.
pKa Estimated: 9.0 - 10.5The sulfonamide proton is weakly acidic.[7] This property is critical for understanding the ionization state at physiological pH, which affects solubility, receptor binding, and cell penetration.
Aqueous Solubility Predicted to be moderate to highEssential for formulation and bioavailability. The presence of the polar sulfonamide group and the pyrrolidine nitrogen suggests good interaction with water. N-methyl pyrrolidone is known to be an effective solubilizing agent.[8]
Hydrogen Bond Donors 1The N-H proton of the pyrrolidine ring.
Hydrogen Bond Acceptors 4The two oxygen atoms of the sulfonyl group and the two nitrogen atoms.

Note: These values are estimations and require experimental verification.

Experimental Characterization: Protocols and Methodologies

The precise determination of the physicochemical properties of N,N-Dimethylpyrrolidine-3-sulfonamide is paramount for its development.[9][10][11] The following section outlines standard experimental protocols for key parameters.

Synthesis and Purification

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide can be approached through several established routes for sulfonamide formation.[12][13][14] A common method involves the reaction of a suitable sulfonyl chloride with an amine.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification start Pyrrolidine-3-sulfonyl chloride reaction Reaction in a suitable solvent (e.g., DCM, THF) with a base (e.g., triethylamine) start->reaction reagent Dimethylamine reagent->reaction crude Crude N,N-Dimethylpyrrolidine-3-sulfonamide reaction->crude extraction Aqueous workup and extraction crude->extraction chromatography Column Chromatography (Silica gel) extraction->chromatography pure Pure N,N-Dimethylpyrrolidine-3-sulfonamide chromatography->pure

Caption: Synthetic and purification workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.

Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.[15][16][17]

Step-by-Step Protocol for Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon framework.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment of all signals.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound.

    • Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) to determine the exact mass of the molecular ion.

    • The fragmentation pattern can provide further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Analyze the sample as a thin film or KBr pellet.

    • Characteristic vibrational bands for the sulfonamide group (S=O stretches around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹) and C-N and N-H bonds should be identified.[18]

Data Interpretation Workflow:

G cluster_data Spectroscopic Data Acquisition cluster_analysis Structural Analysis NMR NMR (1H, 13C, 2D) interpretation Combined Data Interpretation NMR->interpretation MS Mass Spectrometry (HRMS) MS->interpretation IR Infrared Spectroscopy IR->interpretation structure Confirmed Structure of N,N-Dimethylpyrrolidine-3-sulfonamide interpretation->structure

Caption: Workflow for the structural elucidation of the target compound.

Determination of Physicochemical Properties

Melting Point:

  • Method: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

  • Procedure: A small, dry sample is heated at a controlled rate. The temperature range from the onset of melting to complete liquefaction is recorded. A sharp melting point range is indicative of high purity.

Solubility:

  • Method: Equilibrium solubility measurement (shake-flask method).

  • Procedure:

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

pKa Determination:

  • Method: Potentiometric titration or UV-spectrophotometric titration.

  • Procedure (Potentiometric):

    • A solution of the compound of known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the inflection point of the titration curve.

Conclusion and Future Directions

This guide has provided a foundational understanding of the predicted physical properties of N,N-Dimethylpyrrolidine-3-sulfonamide and has outlined the essential experimental protocols for their empirical determination. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate characterization of these fundamental properties is a critical and indispensable phase in the journey of a novel chemical entity from the laboratory to potential clinical applications. Further studies should focus on obtaining precise experimental data for the properties discussed, as well as investigating other key parameters such as crystal structure and polymorphism, which can have profound impacts on the compound's stability, bioavailability, and manufacturability.

References

  • Jampilek, J., & Kralova, K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Braschi, I., et al. (2013). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • ChemSrc. (n.d.). 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide. Retrieved from [Link]

  • Campbell, J. L., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Márquez-Lucero, A., et al. (2009). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
  • Al-Suhaimi, E. A., et al. (2021). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ.
  • Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives.
  • Pearson+. (2024). N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine... Study Prep.
  • Google Patents. (n.d.). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...). Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from [Link]

  • Vallat, P., et al. (2010). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery.
  • ChemBK. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-3-sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Akhtar, M. J., et al. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. AAPS PharmSciTech.
  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63-74-1 | Product Name : Sulfanilamide Melting Point Standard (Approximately 165 degrees) (1633007). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... Retrieved from [Link]

Sources

Navigating the Chemical Landscape of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride (CAS 1825309-05-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride, identified by the CAS number 1825309-05-4, is a chemical entity belonging to the esteemed sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the available data for this specific molecule and, in light of limited public information, situates it within the broader context of sulfonamide chemistry, offering insights into its potential synthesis, characterization, and applications.

Chemical Identity and Known Properties

While detailed experimental data for N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is not extensively available in the public domain, its fundamental chemical identity has been established through supplier information and patent literature.

PropertyValueSource
CAS Number 1825309-05-4[3][4]
Chemical Name N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride[3]
Molecular Formula C6H15ClN2O2S[4]
Molecular Weight 214.71 g/mol [4]
Physical Form Solid[4]

A patent has documented the use of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride as a reactant in a palladium-catalyzed cross-coupling reaction, highlighting its utility as a building block in organic synthesis.[5] However, this source does not provide characterization data for the starting material itself.

The Sulfonamide Scaffold: A Legacy of Therapeutic Innovation

The sulfonamide moiety (-SO₂NHR) is a privileged scaffold in drug discovery, forming the basis for antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][6][7] Understanding the general characteristics of this class is crucial for postulating the potential properties and applications of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride.

Mechanism of Action in Antibacterial Agents

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid.[2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect.[2]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

Synthesis and Characterization: A General Workflow

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The following represents a generalized protocol and workflow for the synthesis and characterization of a novel sulfonamide like N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride.

General Synthetic Protocol

This protocol is a representative example for the synthesis of sulfonamides and has not been specifically validated for CAS 1825309-05-4.

  • Reaction Setup: To a solution of the amine (e.g., 3-aminopyrrolidine derivative) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Sulfonyl Chloride Addition: Slowly add the corresponding sulfonyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Sulfonamide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Amine Amine Reaction Reaction (Base, Solvent) Amine->Reaction Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Crude_Product Crude Sulfonamide Reaction->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure Sulfonamide Purification->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Spectroscopy Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Pure_Product->Purity_Analysis

Caption: General workflow for sulfonamide synthesis and analysis.

Spectroscopic Characterization

The structural elucidation of a novel sulfonamide would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the pyrrolidine and dimethylsulfonamide moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, particularly the S=O stretches of the sulfonamide.

Potential Applications in Drug Discovery

Given the broad biological activities of sulfonamides, N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride could be investigated for a variety of therapeutic applications, including but not limited to:

  • Antibacterial Agents: As a novel sulfonamide, it could be screened for activity against a panel of pathogenic bacteria.[1]

  • Antiviral Agents: Some sulfonamides have shown promise as antiviral compounds.[7]

  • Anticancer Therapeutics: The sulfonamide scaffold is present in several anticancer drugs, often targeting carbonic anhydrase.[6]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in CNS-active compounds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For related compounds like N,N-dimethylpyrrolidin-3-amine dihydrochloride, GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]

Conclusion

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride (CAS 1825309-05-4) is a member of the medicinally significant sulfonamide family. While specific experimental data for this compound remains scarce in the public domain, its chemical structure suggests potential for further investigation in various fields of drug discovery. The synthesis and characterization would likely follow established protocols for sulfonamides. Researchers interested in this molecule are encouraged to perform detailed in-house analysis to fully elucidate its chemical and biological properties.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • N,N-dimethylpyrrolidin-3-amine dihydrochloride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]

  • 5XGK: Crystal structure of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) complexed with its substrate 4-hydroxyphenylpyruvate acid (HPPA). (2018). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • Ethyl perfluorobutyl ether. (n.d.). CAS Common Chemistry. Retrieved January 27, 2026, from [Link]

  • Ethoxynonafluorobutane. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S). (n.d.). PubChemLite. Retrieved January 27, 2026, from [Link]

  • N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride Supplier in .... (n.d.). IndiaMART. Retrieved January 27, 2026, from [Link]

  • W O 2019/106004 Al. (2019). Google Patents.
  • Boss Office Products Heavy Duty Mid Back Task Chair Black. (n.d.). Quill.com. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide to N,N-Dimethylpyrrolidine-3-sulfonamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dimethylpyrrolidine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, propose a detailed synthetic pathway, and explore its potential biological significance based on the broader class of pyrrolidine sulfonamides. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

N,N-Dimethylpyrrolidine-3-sulfonamide (CAS No. 1206969-17-6) is a saturated heterocyclic compound with the molecular formula C₆H₁₄N₂O₂S and a molecular weight of 178.25 g/mol .[1] The core of this molecule is a five-membered pyrrolidine ring, which is a prevalent scaffold in numerous natural products and pharmaceuticals.[2] A key feature is the sulfonamide group (-SO₂N(CH₃)₂) attached to the third position of the pyrrolidine ring. The sulfonamide functional group is a well-established pharmacophore known for a wide range of biological activities.[3]

Structural Formula:

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 1206969-17-6[1]
Molecular Formula C₆H₁₄N₂O₂S[1]
Molecular Weight 178.25 g/mol [1]
SMILES Code O=S(C1CNCC1)(N(C)C)=O[1]

The presence of the pyrrolidine ring can enhance aqueous solubility and provide a three-dimensional structure that can be crucial for binding to biological targets.[2] The sulfonamide group, with its tetrahedral geometry and hydrogen bond accepting capabilities, plays a significant role in the molecule's potential interactions with enzymes and receptors.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway:

Synthesis_of_NN-Dimethylpyrrolidine-3-sulfonamide cluster_0 Step 1: Formation of the Sulfonyl Chloride Intermediate cluster_1 Step 2: Amination to the Final Product Pyrrolidine-3-sulfonic_acid Pyrrolidine-3-sulfonic acid Intermediate Pyrrolidine-3-sulfonyl chloride Pyrrolidine-3-sulfonic_acid->Intermediate Sulfonyl chloride formation Reagents_1 Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Intermediate_2 Pyrrolidine-3-sulfonyl chloride Final_Product N,N-Dimethylpyrrolidine-3-sulfonamide Intermediate_2->Final_Product Amination Reagents_2 Dimethylamine ((CH₃)₂NH) in the presence of a base (e.g., Triethylamine)

Sources

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Plausible Synthetic Route

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide can be envisioned through a multi-step process, likely commencing from a commercially available starting material such as pyrrolidine. A plausible synthetic workflow is outlined below. The rationale behind this proposed route is based on common and reliable transformations in organic synthesis, particularly for the introduction of a sulfonyl group and subsequent derivatization.

Synthetic_Workflow start Pyrrolidine step1 Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-pyrrolidine step1->intermediate1 step2 Sulfonation (e.g., SO3-Pyridine complex) intermediate1->step2 intermediate2 N-Boc-pyrrolidine-3-sulfonic acid step2->intermediate2 step3 Chlorination (e.g., SOCl2 or (COCl)2) intermediate2->step3 intermediate3 N-Boc-pyrrolidine-3-sulfonyl chloride step3->intermediate3 step4 Amination (Dimethylamine) intermediate3->step4 intermediate4 N-Boc-N,N-Dimethylpyrrolidine-3-sulfonamide step4->intermediate4 step5 Deprotection (e.g., TFA or HCl) intermediate4->step5 final_product N,N-Dimethylpyrrolidine-3-sulfonamide step5->final_product

Caption: Proposed synthetic workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for N,N-Dimethylpyrrolidine-3-sulfonamide based on the analysis of its constituent functional groups: a pyrrolidine ring and an N,N-dimethylsulfonamide moiety.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of N,N-Dimethylpyrrolidine-3-sulfonamide in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyrrolidine ring and the methyl groups of the sulfonamide.

The protons on the pyrrolidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The proton at the C3 position, being directly attached to the carbon bearing the electron-withdrawing sulfonamide group, is expected to be deshielded and appear at a lower field compared to other ring protons. The N,N-dimethyl groups on the sulfonamide will likely appear as a singlet, as they are chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Dimethylpyrrolidine-3-sulfonamide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Pyrrolidine CH₂ (C2, C5)2.8 - 3.2Multiplet4HProtons adjacent to the nitrogen atom are deshielded.
Pyrrolidine CH₂ (C4)1.9 - 2.3Multiplet2HAliphatic protons on the pyrrolidine ring.
Pyrrolidine CH (C3)3.3 - 3.7Multiplet1HDeshielded by the adjacent electron-withdrawing sulfonamide group.
N-CH₃ (on Pyrrolidine)2.4 - 2.7Singlet3HMethyl group attached to the pyrrolidine nitrogen.
SO₂-N(CH₃)₂2.7 - 3.0Singlet6HEquivalent methyl groups on the sulfonamide nitrogen.
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in N,N-Dimethylpyrrolidine-3-sulfonamide.

The carbon atom at the C3 position of the pyrrolidine ring is expected to be significantly downfield due to the direct attachment of the electronegative sulfonamide group. The carbons adjacent to the nitrogen (C2 and C5) will also be deshielded. The methyl carbons of the N,N-dimethylamino group will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Dimethylpyrrolidine-3-sulfonamide

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrrolidine C2, C555 - 60Carbons adjacent to the nitrogen atom.
Pyrrolidine C425 - 30Aliphatic carbon in the pyrrolidine ring.
Pyrrolidine C360 - 65Carbon directly attached to the sulfonamide group, significantly deshielded.
N-CH₃ (on Pyrrolidine)40 - 45Methyl group on the pyrrolidine nitrogen.
SO₂-N(CH₃)₂35 - 40Methyl carbons of the N,N-dimethylsulfonamide group.
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N-Dimethylpyrrolidine-3-sulfonamide is expected to show characteristic absorption bands for the sulfonamide group and the aliphatic C-H and C-N bonds. The interpretation of an IR spectrum can be complex, but certain regions are diagnostic for specific functional groups[1].

The most characteristic peaks will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. These typically appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR Absorption Bands for N,N-Dimethylpyrrolidine-3-sulfonamide

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
C-H (aliphatic)2960 - 2850Medium to StrongStretching
S=O (sulfonamide)1350 - 1300StrongAsymmetric Stretching
S=O (sulfonamide)1160 - 1120StrongSymmetric Stretching
C-N (aliphatic amine)1250 - 1020MediumStretching
S-N (sulfonamide)970 - 930MediumStretching
Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For N,N-Dimethylpyrrolidine-3-sulfonamide, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion [M+H]⁺.

The fragmentation of sulfonamides under mass spectrometric conditions often involves cleavage of the S-N and C-S bonds.[2] A common fragmentation pathway for sulfonamides is the loss of SO₂.[3]

Table 4: Predicted Key Ions in the Mass Spectrum of N,N-Dimethylpyrrolidine-3-sulfonamide

m/z (predicted)IonRationale
179.27[M+H]⁺Protonated molecular ion (C₆H₁₄N₂O₂S)
114.12[M+H - SO₂]⁺Loss of sulfur dioxide from the molecular ion.
84.10[C₅H₁₀N]⁺Pyrrolidine ring fragment after C-S bond cleavage.
78.07[C₂H₆NSO₂]⁺N,N-Dimethylsulfonamide fragment.

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=ortho];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
M [label="[M+H]⁺\nm/z = 179.27"];
F1 [label="[M+H - SO₂]⁺\nm/z = 114.12"];
F2 [label="[C₅H₁₀N]⁺\nm/z = 84.10"];

M -> F1 [label="- SO₂"];
M -> F2 [label="- C₂H₆NSO₂"];

}

Caption: Plausible fragmentation pathway for N,N-Dimethylpyrrolidine-3-sulfonamide.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized and validated protocols must be followed. The following sections provide detailed methodologies for NMR, IR, and LC-MS analysis.

General Spectroscopic Analysis Workflow

Analysis_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS LC-MS/MS Analysis Sample->MS Data Data Acquisition NMR->Data IR->Data MS->Data Analysis Spectral Interpretation & Structural Confirmation Data->Analysis

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified N,N-Dimethylpyrrolidine-3-sulfonamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a clean, high-quality NMR tube.[4]

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically 4-5 cm).

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

ATR-IR is a convenient method for acquiring IR spectra of solid and liquid samples with minimal sample preparation.[5]

  • Background Scan :

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning :

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[6]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions (Example) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from high aqueous to high organic content to ensure elution of the compound.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • MS Conditions (Example) :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Mode : Full scan to determine the molecular weight, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.

    • Collision Energy : Ramped or set at various energies to induce fragmentation.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of N,N-Dimethylpyrrolidine-3-sulfonamide. The presented data, derived from the analysis of analogous structures and fundamental principles, offers a robust starting point for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained for the definitive structural elucidation of this compound. The combination of NMR, IR, and MS techniques, as outlined, will provide unambiguous confirmation of the molecular structure.

References

  • Interpreting Infrared Spectra: A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
  • Zhang, J., Yang, C. G., & He, C. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Unactivated Olefins with Sulfonamides. Journal of the American Chemical Society, 128(6), 1798–1799.
  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-445.
  • How Mass Spectrometry Works. (2024). HSC Chemistry. Retrieved from [Link]

  • IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Journal of Visualized Experiments, (69), e4195.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.).
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis, 56(15), 2243-2258.
  • Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). Retrieved from [Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. (n.d.). PREMIER Biosoft. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies, 19, 23-30.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2009). Journal of the American Society for Mass Spectrometry, 20(10), 1869–1877.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. [Link]

  • Fast LC/MS in the analysis of small molecules. (2008). Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 645-654.
  • How to Prepare and Run a NMR Sample. (2017, December 4). [Video]. YouTube. [Link]

  • How To Run IR Spectroscopy? (2025, January 25). [Video]. YouTube. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N-Dimethylpyrrolidine-3-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Novel Sulfonamide

In the realm of drug discovery and development, understanding the solubility of a molecule is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Dimethylpyrrolidine-3-sulfonamide, a compound of interest for its potential applications in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a framework for its empirical determination, and offer insights into its behavior in a range of common organic solvents.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent.[1] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents. To predict the solubility of N,N-Dimethylpyrrolidine-3-sulfonamide, a thorough analysis of its molecular structure is paramount.

The structure of N,N-Dimethylpyrrolidine-3-sulfonamide features several key functional groups that govern its physicochemical properties:

  • Pyrrolidine Ring: A five-membered saturated heterocyclic amine, contributing to the molecule's overall polarity and providing a basic nitrogen atom.

  • Sulfonamide Group (-SO₂N(CH₃)₂): This is a highly polar functional group. The sulfur atom is in a high oxidation state, and the two oxygen atoms are strong hydrogen bond acceptors. The nitrogen atom is tertiary and part of the dimethylamino group, which is also polar.

  • N,N-Dimethyl Group: These two methyl groups attached to the sulfonamide nitrogen are non-polar and will slightly increase the lipophilicity of the molecule.

Overall, the presence of the polar sulfonamide group and the pyrrolidine ring suggests that N,N-Dimethylpyrrolidine-3-sulfonamide is a polar molecule. The lone pair of electrons on the pyrrolidine nitrogen can act as a hydrogen bond acceptor. The oxygen atoms of the sulfonamide group are also potent hydrogen bond acceptors.[2] The molecule lacks a hydrogen bond donor in the sulfonamide group, which is a key differentiator from primary or secondary sulfonamides.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of N,N-Dimethylpyrrolidine-3-sulfonamide in various classes of organic solvents. The interplay between the solute's ability to overcome its crystal lattice energy and the energy released upon solvation will ultimately determine the extent of dissolution.[3][4]

Table 1: Predicted Solubility of N,N-Dimethylpyrrolidine-3-sulfonamide and Properties of Common Organic Solvents

Solvent ClassExample SolventsPolarity IndexDielectric Constant (ε) at 20°C[5]Hydrogen BondingPredicted Solubility of N,N-Dimethylpyrrolidine-3-sulfonamideRationale
Protic Polar Methanol, Ethanol5.1, 4.333.0, 25.3Donor & AcceptorHigh The solvent's ability to act as a hydrogen bond donor can interact favorably with the lone pairs on the nitrogen and oxygen atoms of the solute. The high polarity of these solvents will effectively solvate the polar sulfonamide and pyrrolidine moieties.
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile7.2, 6.4, 5.846.7, 36.7, 36.6AcceptorHigh to Moderate These solvents are highly polar and can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors on the solute (though absent in the sulfonamide group itself, interactions with C-H bonds are possible). Their strong dipolar nature will facilitate the dissolution of the polar solute.[6]
Aprotic, Moderately Polar Acetone, Ethyl Acetate4.3, 4.420.7, 6.0AcceptorModerate to Low These solvents have a moderate polarity and can act as hydrogen bond acceptors. Solubility is expected to be lower than in highly polar aprotic solvents due to a lesser ability to solvate the highly polar sulfonamide group.
Aprotic, Weakly Polar Dichloromethane (DCM), Tetrahydrofuran (THF)3.1, 4.09.1, 7.5AcceptorLow While capable of some dipole-dipole interactions, the lower polarity of these solvents will be less effective at overcoming the crystal lattice energy of the solid solute.
Non-polar Toluene, Hexane2.4, 0.12.4, 1.9NoneVery Low / Insoluble The lack of polarity and hydrogen bonding capabilities in these solvents makes them poor candidates for dissolving a polar molecule like N,N-Dimethylpyrrolidine-3-sulfonamide. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of readily available data, an empirical determination of solubility is essential for any research or development activities involving N,N-Dimethylpyrrolidine-3-sulfonamide. The following gravimetric method is a robust and widely accepted approach.

Principle

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment
  • N,N-Dimethylpyrrolidine-3-sulfonamide (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven or vacuum oven

Experimental Workflow

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_calculation 5. Calculation A Add excess solute to a known volume of solvent in a vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B Incubate C Allow solution to settle. B->C Cease Agitation D Withdraw a known volume of the supernatant using a filtered syringe. C->D Careful Aspiration E Transfer the aliquot to a pre-weighed vial. D->E Precise Transfer F Evaporate the solvent to dryness. E->F Controlled Evaporation G Weigh the vial with the dried solute. F->G Final Weighing H Calculate solubility (e.g., in g/100mL or mg/mL). G->H Data Processing

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

    • Add an excess amount of N,N-Dimethylpyrrolidine-3-sulfonamide to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sampling:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to prevent any undissolved solid particles from being transferred.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot into a pre-weighed, clean, and dry vial. Record the initial mass of the vial.

    • Evaporate the solvent from the vial. This can be done in a fume hood at room temperature, or more rapidly in an oven at a temperature well below the boiling point of the solute and the solvent. A vacuum oven is ideal for removing residual solvent without excessive heating.

    • Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of vial)] / (Volume of aliquot in mL) * 100

Self-Validating Aspects of the Protocol

This protocol incorporates several self-validating checks to ensure the accuracy and reliability of the results:

  • Use of Excess Solute: Ensures that the solution is truly saturated.

  • Equilibration Time: A 24-48 hour period is generally sufficient to reach equilibrium. This can be validated by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the calculated solubility is consistent.

  • Constant Temperature Control: Crucial as solubility is temperature-dependent. The use of a thermostatically controlled environment minimizes this variable.

  • Filtration of Supernatant: Prevents undissolved solid from artificially inflating the measured solubility.

  • Drying to a Constant Mass: Confirms the complete removal of the solvent.

Conclusion and Future Directions

This guide provides a theoretical framework and a practical, self-validating protocol for determining the solubility of N,N-Dimethylpyrrolidine-3-sulfonamide in organic solvents. The predictions based on its molecular structure suggest a preference for polar protic and aprotic solvents. However, empirical determination remains the gold standard. The data generated from the described experimental protocol will be invaluable for a range of applications, including reaction optimization, formulation development, and purification strategies. For a more in-depth understanding, further studies could explore the temperature dependence of solubility and the development of predictive quantitative structure-property relationship (QSPR) models.

References

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry resource.
  • Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. Retrieved from a relevant LibreTexts chemistry resource.
  • The BMJ. (2026, January 6). SOLUBILITY OF SULPHONAMIDES.
  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • University of the Cumberlands. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a relevant university chemistry lab manual.
  • MDPI. (2021, February 10). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]

  • ScienceOpen. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.

Sources

An In-Depth Technical Guide to the Thermal Stability Assessment of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Thermal Hazard Assessment in Modern Drug Development

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient (API) is paramount to ensuring safety, efficacy, and stability. The thermal stability of an API, such as N,N-Dimethylpyrrolidine-3-sulfonamide, is a critical parameter that dictates its handling, storage, and formulation. A thorough understanding of a molecule's response to thermal stress is not merely a regulatory formality but a fundamental aspect of risk mitigation. Uncontrolled exothermic events can lead to catastrophic failures in manufacturing, storage, and ultimately, patient safety. This guide provides a robust framework for the systematic evaluation of the thermal stability of N,N-Dimethylpyrrolidine-3-sulfonamide, drawing upon established analytical techniques and predictive methodologies based on the broader class of sulfonamides.

Introduction to N,N-Dimethylpyrrolidine-3-sulfonamide and the Imperative of Thermal Stability

N,N-Dimethylpyrrolidine-3-sulfonamide belongs to the sulfonamide class of compounds, which are integral to a wide array of therapeutic agents due to their diverse biological activities. The core structure, featuring a pyrrolidine ring, a sulfonamide linkage, and N,N-dimethyl substitution, presents a unique combination of functional groups that may influence its thermal behavior.

The imperative for assessing thermal stability is multifaceted:

  • Process Safety: Manufacturing processes such as drying, milling, and formulation often involve energy input. Understanding the onset temperature of decomposition is crucial to prevent runaway reactions.

  • Storage and Shelf-life: The long-term stability of the API under various storage conditions is directly linked to its thermal degradation profile.

  • Formulation Compatibility: Excipients used in drug formulation can potentially impact the thermal stability of the API.

  • Regulatory Compliance: Regulatory bodies worldwide mandate comprehensive stability data for new chemical entities.

A Multi-tiered Approach to Thermal Stability Evaluation

A comprehensive assessment of thermal stability is not reliant on a single technique but rather a synergistic application of several analytical methods. This multi-tiered approach provides a holistic view of the material's behavior under thermal stress.

Tier 1: Initial Screening with Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an excellent initial screening tool to determine the temperature at which significant mass loss, indicative of decomposition, begins.

Experimental Protocol: TGA of N,N-Dimethylpyrrolidine-3-sulfonamide

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of N,N-Dimethylpyrrolidine-3-sulfonamide into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[1][2]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Causality Behind Experimental Choices:

  • An inert atmosphere is chosen to isolate the inherent thermal decomposition from oxidative processes, providing a clearer picture of the molecule's intrinsic stability.

  • A heating rate of 10°C/min is a standard practice that balances good resolution of thermal events with practical experiment duration.

Tier 2: Energetic Profiling with Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time.[3] It provides crucial information on melting points, phase transitions, and the energetics (exothermic or endothermic) of decomposition.[3][4]

Experimental Protocol: DSC of N,N-Dimethylpyrrolidine-3-sulfonamide

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A nitrogen purge is used to maintain an inert environment.

  • Heating Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature and enthalpy of these events should be quantified.

Self-Validating System: The combination of TGA and DSC provides a self-validating system. A mass loss event in TGA should correspond to a thermal event (endotherm or exotherm) in the DSC thermogram. The absence of a DSC event during mass loss might suggest sublimation, which can be confirmed by visual inspection of the furnace.

Table 1: Hypothetical TGA/DSC Data for N,N-Dimethylpyrrolidine-3-sulfonamide

ParameterValueInterpretation
TGA Onset Temperature (°C) 220Temperature at which significant decomposition begins.
Mass Loss at 300°C (%) 15Extent of decomposition at a specific temperature.
DSC Melting Point (°C) 155Endothermic event indicating a phase transition.
DSC Decomposition Onset (°C) 218Onset of an exothermic event, indicating a potentially hazardous decomposition.
Enthalpy of Decomposition (J/g) -450A significant negative value indicates a highly exothermic decomposition.
Tier 3: Adiabatic Calorimetry for Runaway Reaction Assessment

Principle: Accelerating Rate Calorimetry (ARC) is a high-sensitivity adiabatic calorimeter that simulates a worst-case thermal runaway scenario by eliminating heat loss to the surroundings.[5][6][7] It provides critical data on the time-temperature-pressure relationship of a decomposition reaction, which is essential for process safety design.[5][8]

Experimental Protocol: ARC of N,N-Dimethylpyrrolidine-3-sulfonamide

  • Sample Preparation: A known mass of the sample is placed in a suitable sample container (e.g., a titanium bomb).

  • Heat-Wait-Seek Mode: The instrument heats the sample in small steps, then waits to see if any self-heating is detected.

  • Adiabatic Tracking: Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument enters an adiabatic tracking mode, where the surrounding heaters match the sample temperature to prevent heat loss.

  • Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis: Key parameters such as the onset temperature of self-heating, time to maximum rate, and adiabatic temperature rise are determined.

Authoritative Grounding: The data from ARC testing is directly applicable to process safety calculations, such as vent sizing for emergency relief systems, and is a standard requirement in the chemical and pharmaceutical industries for thermal hazard assessment.[5][8]

Diagram 1: Multi-tiered Thermal Stability Assessment Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Energetic Profiling cluster_2 Tier 3: Runaway Potential cluster_3 Tier 4: Mechanistic Understanding TGA Thermogravimetric Analysis (TGA) - Determine onset of mass loss DSC Differential Scanning Calorimetry (DSC) - Identify melting point - Quantify decomposition exotherm TGA->DSC Proceed if mass loss observed ARC Accelerating Rate Calorimetry (ARC) - Adiabatic temperature & pressure rise - Time to maximum rate DSC->ARC Proceed if significant exotherm detected Analytics Analytical Characterization of Degradants (LC-MS, GC-MS) - Identify decomposition products ARC->Analytics Inform conditions for degradant generation Computational Computational Modeling (DFT) - Predict degradation pathways Analytics->Computational Validate predicted pathways

Caption: A logical workflow for the comprehensive thermal stability assessment of a pharmaceutical compound.

Predicted Thermal Decomposition Pathways of N,N-Dimethylpyrrolidine-3-sulfonamide

While specific experimental data for N,N-Dimethylpyrrolidine-3-sulfonamide is not yet available, insights from studies on other sulfonamides allow for the prediction of likely degradation pathways.[9] The primary modes of thermal decomposition for sulfonamides often involve the cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[9]

Potential Decomposition Reactions:

  • S-N Bond Cleavage: The bond between the sulfur atom and the pyrrolidine nitrogen is a potential point of initial cleavage, which could lead to the formation of pyrrolidine derivatives and sulfur-containing fragments.

  • S-C Bond Cleavage: The bond between the sulfur atom and the carbon of the pyrrolidine ring could also be susceptible to thermal cleavage.

  • SO₂ Extrusion: A common pathway for sulfonamides is the elimination of sulfur dioxide, leading to the formation of a C-N bond and subsequent rearrangement products.[9]

  • Ring Opening of Pyrrolidine: At higher temperatures, the pyrrolidine ring itself may undergo fragmentation.

Analytical Approach for Degradant Identification:

To identify the actual degradation products, a stressed study should be conducted by heating the sample to a temperature just above its decomposition onset. The resulting mixture can then be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. Computational modeling using Density Functional Theory (DFT) can also be employed to calculate the activation energies for various potential degradation pathways, providing a theoretical basis for the experimentally observed products.[10][11]

Diagram 2: Hypothetical Decomposition Pathways

G cluster_pathways cluster_products Parent N,N-Dimethylpyrrolidine- 3-sulfonamide SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Heat (Δ) SC_Cleavage S-C Bond Cleavage Parent->SC_Cleavage Heat (Δ) SO2_Extrusion SO₂ Extrusion Parent->SO2_Extrusion Heat (Δ) Pyrrolidine_Derivs Pyrrolidine Derivatives SN_Cleavage->Pyrrolidine_Derivs Sulfur_Frags Sulfur-containing Fragments SN_Cleavage->Sulfur_Frags SC_Cleavage->Pyrrolidine_Derivs Rearrangement_Prods Rearrangement Products SO2_Extrusion->Rearrangement_Prods

Caption: Potential initial thermal decomposition pathways for N,N-Dimethylpyrrolidine-3-sulfonamide.

Conclusion and Recommendations

The thermal stability of N,N-Dimethylpyrrolidine-3-sulfonamide is a critical quality attribute that must be thoroughly investigated to ensure the safety and viability of any potential drug product. This guide has outlined a comprehensive, multi-tiered approach for this assessment, beginning with screening by TGA and DSC, followed by a detailed investigation of runaway potential using ARC. While direct experimental data on this specific molecule is not publicly available, the established behavior of the sulfonamide class provides a strong basis for predicting its decomposition pathways.

It is strongly recommended that any development program for N,N-Dimethylpyrrolidine-3-sulfonamide incorporate these thermal stability studies at an early stage. The data generated will be invaluable for guiding safe process development, defining appropriate storage conditions, and ensuring regulatory compliance. The proactive identification and understanding of thermal hazards are not just good scientific practice; they are a cornerstone of responsible drug development.

References

  • Roca, M., Castillo, M., Martorell, L., & Picó, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1015-1022. [Link]

  • Le Bizec, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2958. [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved January 27, 2026, from [Link]

  • Impact Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved January 27, 2026, from [Link]

  • Schartel, B., et al. (2018). Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. Retrieved January 27, 2026, from [Link]

  • Narimani, M., & da Silva, G. (2026). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. [Link]

  • ResolveMass. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved January 27, 2026, from [Link]

  • Azqhandi, M. H. A., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Chemical Engineering Journal, 402, 126201. [Link]

  • Lin, L., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environment International, 116, 10-18. [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 27, 2026, from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved January 27, 2026, from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Studies on sulfonamide degradation products. ResearchGate. Retrieved January 27, 2026, from [Link]

  • El-Faham, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1625. [Link]

  • Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved January 27, 2026, from [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 27, 2026, from [Link]

  • Trojanowicz, M., et al. (2015). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water, Air, & Soil Pollution, 226(4), 110. [Link]

  • Zhang, Y., et al. (2024). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. Environmental Research, 249, 118343. [Link]

Sources

"literature review of pyrrolidine sulfonamides"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry of Pyrrolidine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to serve as a versatile scaffold have made it a privileged structure in drug design.[3] When combined with the sulfonamide moiety—a well-established pharmacophore known for its ability to mimic a peptide bond and engage in critical hydrogen bonding interactions—the resulting pyrrolidine sulfonamide framework offers a powerful platform for developing novel therapeutics. This guide provides a comprehensive literature review of pyrrolidine sulfonamides, delving into their synthetic strategies, diverse biological activities, structure-activity relationships (SAR), and future potential. We will explore their roles as potent and selective enzyme inhibitors and receptor modulators across a spectrum of diseases, including metabolic disorders, central nervous system (CNS) conditions, and cardiovascular diseases, offering field-proven insights for drug development professionals.

Introduction: A Tale of Two Scaffolds

The enduring success of the pyrrolidine nucleus in drug discovery stems from its prevalence in nature, most notably in the amino acid L-proline. This natural heritage provides a chiral pool for stereoselective synthesis and a biocompatible framework that is readily recognized by biological systems.[4] The pyrrolidine motif can enhance aqueous solubility and offers both hydrogen bond donor (the N-H) and acceptor (the lone pair on the nitrogen) capabilities, allowing for fine-tuning of physicochemical properties and target engagement.[2]

The sulfonamide group (R-SO₂NR'R''), for its part, is a titan of medicinal chemistry. Since the discovery of the sulfonamide antibiotics, it has been incorporated into diuretics, antidiabetic agents, and protease inhibitors. Its tetrahedral geometry, coupled with the strong hydrogen-bond accepting capacity of its oxygen atoms, makes it an excellent bioisostere for amide bonds and a critical anchor for binding to enzyme active sites.

The strategic fusion of these two scaffolds creates a class of molecules with significant therapeutic potential. The pyrrolidine ring provides a three-dimensional structure that can be tailored to fit specific binding pockets, while the sulfonamide group provides a robust anchoring point and key interactions. This guide will dissect the successful application of this molecular architecture in targeting various key proteins.

Core Synthetic Strategies

The synthesis of pyrrolidine sulfonamides generally follows a convergent approach where the pyrrolidine core is first constructed or procured, followed by the introduction of the sulfonamide moiety. The inherent chirality of L-proline often serves as the starting point for enantiomerically pure products.

Synthesis of the Pyrrolidine Core

Multiple strategies exist for accessing the pyrrolidine ring:

  • From the Chiral Pool: L-proline and its derivatives (e.g., 4-hydroxyproline) are common starting materials, allowing for the synthesis of optically pure compounds.[4]

  • Cyclization Reactions: Intramolecular cyclization of acyclic precursors, such as the aza-Michael reaction, provides a powerful route to substituted pyrrolidines.[1]

  • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a highly efficient method for constructing the pyrrolidine ring with the potential to create multiple stereocenters in a single step.[1]

Formation of the Sulfonamide Linkage

The most common method for forming the sulfonamide bond is the reaction of a primary or secondary amine on the pyrrolidine ring with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine). This reaction is typically robust and high-yielding.

G cluster_pyrrolidine Pyrrolidine Core Synthesis Proline Proline Pyrrolidine_Amine Substituted Pyrrolidine (Secondary Amine) Proline->Pyrrolidine_Amine Reduction/ Functionalization Acyclic_Amine Acyclic Precursor Acyclic_Amine->Pyrrolidine_Amine Intramolecular Cyclization Azomethine_Ylide Azomethine Ylide + Alkene Azomethine_Ylide->Pyrrolidine_Amine [3+2] Cycloaddition Final_Product Pyrrolidine Sulfonamide Pyrrolidine_Amine->Final_Product Sulfonyl_Chloride Aryl/Alkyl Sulfonyl Chloride Sulfonyl_Chloride->Final_Product Base Base (e.g., TEA) Base->Final_Product

Figure 1: General synthetic workflow for pyrrolidine sulfonamides.

Exemplary Protocol: Synthesis of a Generic N-Arylsulfonyl-Pyrrolidine

This protocol describes a standard procedure for the final sulfonylation step.

Materials:

  • Substituted Pyrrolidine (1.0 eq)

  • Aryl Sulfonyl Chloride (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the substituted pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add the base (e.g., TEA, 2.0 eq) to the stirred solution. Subsequently, add the aryl sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrrolidine is consumed.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrolidine sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.

  • Excess Base: The base is required to neutralize the HCl generated during the reaction and to act as a proton scavenger. Using a slight excess ensures the reaction goes to completion.

  • 0 °C Start: The reaction is often exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid (HCl or unreacted sulfonyl chloride), and the brine wash helps to remove water from the organic layer.

Therapeutic Applications and Biological Targets

Pyrrolidine sulfonamides have demonstrated efficacy against a wide array of biological targets, leading to potential treatments for various diseases.

Central Nervous System: Glycine Transporter-1 (GlyT1) Inhibition

The N-methyl-D-aspartate (NMDA) receptor is crucial for glutamatergic neurotransmission, and its hypofunction is implicated in the pathophysiology of schizophrenia.[3] Glycine acts as a co-agonist at the NMDA receptor, and its concentration in the synaptic cleft is regulated by the Glycine Transporter-1 (GlyT1). Inhibiting GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function. This represents a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.

A series of 3,4-disubstituted pyrrolidine sulfonamides were developed as potent and selective GlyT1 inhibitors.[3] The lead compound in this series showed good in vitro potency but suffered from a high efflux ratio (ER), indicating it was a substrate for P-glycoprotein (P-gp), a transporter that actively pumps drugs out of the brain, limiting their efficacy.[3]

G cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake NMDAR->Postsynaptic Activates (Ca²+ Influx) Inhibitor Pyrrolidine Sulfonamide Inhibitor->GlyT1 Blocks G Start Initial Hit (Compound 1) IC₅₀ = 130 nM Step1 Core Modification: Increase Rigidity Start->Step1 Intermediate Novel Pyrrolidine Diol Core (Improved Potency) Step1->Intermediate Step2 SAR on Sulfonamide: Improve PK Properties Intermediate->Step2 End Optimized Lead (GSK3395879) IC₅₀ = 4 nM (Potent, Selective, Orally Bioavailable) Step2->End

Figure 3: Lead optimization workflow for TRPV4 antagonists.

Other Key Targets

The versatility of the pyrrolidine sulfonamide scaffold has been demonstrated against several other enzyme families:

  • Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors: Pyrrolidine-based benzenesulfonamide derivatives have been designed as dual inhibitors. Compounds bearing dimethoxyphenyl and methoxyphenyl substituents were identified as promising AChE inhibitors, while another analog showed significant inhibition of human CA isoforms I and II, far exceeding the reference drug Acetazolamide (AZA) in potency. [5][6]* Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives bearing sulfonamide-like moieties have shown good activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice, suggesting they act by blocking sodium channels. [3]

General Structure-Activity Relationship (SAR) and Future Perspectives

Across the various biological targets, several key SAR themes emerge for the pyrrolidine sulfonamide class:

  • Stereochemistry is Critical: The absolute configuration of substituents on the pyrrolidine ring is often crucial for potent activity, a direct consequence of the chiral nature of protein binding pockets.

  • The Aryl Sulfonamide Group: This portion of the molecule is a key determinant of potency and selectivity. Substitutions on the aryl ring can drastically alter binding affinity and can be tuned to optimize pharmacokinetic properties. For example, in the TRPV4 antagonists, modifications here improved oral bioavailability. [7]3. Pyrrolidine Ring Substitution: The nature and position of substituents on the pyrrolidine ring dictate the orientation of the molecule within the binding site. As seen with the GlyT1 inhibitors, these substituents can also heavily influence properties like CNS penetration and susceptibility to efflux pumps. [3] Future Directions: The proven success of pyrrolidine sulfonamides warrants further exploration. Future research should focus on:

  • Kinase Inhibition: The scaffold is well-suited for developing ATP-competitive kinase inhibitors, a major area of oncology research.

  • Protease Inhibition: The sulfonamide group is a known zinc-binding group, making it ideal for targeting metalloproteases.

  • Allosteric Modulation: Moving beyond active site inhibition, these scaffolds could be designed to bind to allosteric sites, offering greater selectivity and novel mechanisms of action.

Conclusion: The pyrrolidine sulfonamide scaffold represents a highly successful and versatile platform in modern drug discovery. By combining the favorable physicochemical properties and stereochemical richness of the pyrrolidine ring with the potent binding capabilities of the sulfonamide group, medicinal chemists have developed powerful modulators of diverse biological targets. The continued exploration of this chemical space, guided by the principles of structure-based design and a deep understanding of SAR, holds immense promise for the development of next-generation therapeutics.

References

  • Di, M., Pucci, S., Colaceci, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Poyraz, S., Çavuşoğlu, T., Acar, Ç., & Yılmaz, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • Poyraz, S., Çavuşoğlu, T., Acar, Ç., & Yılmaz, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, 14, 1239658. Available at: [Link]

  • Krasavin, M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 28(19), 6777. Available at: [Link]

  • Lawhorn, B. G., Brnardic, E. J., Behm, D. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(22), 10159-10175. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, sulfonamide derivatives have since demonstrated a remarkable breadth of biological activities, establishing them as privileged scaffolds in drug discovery. This guide provides an in-depth exploration of the diverse therapeutic potential of these compounds. It delves into their well-established antibacterial mechanisms and examines their expanding roles in oncology, anti-inflammatory, and antiviral therapies, among others. By detailing the molecular mechanisms, structure-activity relationships, and key experimental validation protocols, this document serves as a technical resource for researchers aiming to leverage the versatility of the sulfonamide scaffold in the development of novel therapeutics.

Introduction: The Enduring Legacy of a Versatile Scaffold

The journey of sulfonamides began in the 1930s with the discovery of prontosil, a red dye that, while inactive in vitro, was metabolized in vivo to the active antibacterial agent, sulfanilamide.[1] This pivotal discovery ushered in the era of systemic antibacterial therapy and unveiled the immense potential of the sulfonamide core. The defining feature of this class is the arylsulfonylamide framework, a structure that is readily synthesized and modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This chemical tractability has enabled the expansion of sulfonamide-based drugs far beyond their initial antibacterial applications. Side effects observed in early sulfonamide drugs, such as hypoglycemia and carbonic anhydrase inhibition, were ingeniously exploited, leading to the development of sulfonylureas for diabetes and diuretic agents.[1] Today, sulfonamides are integral components of drugs targeting a wide array of diseases, including cancer, inflammation, viral infections, and glaucoma.[1][2][3] This guide will explore the key biological activities of these derivatives, focusing on the underlying molecular mechanisms and the experimental workflows used to validate them.

Core Biological Activities and Mechanisms of Action

The therapeutic diversity of sulfonamides stems from their ability to mimic endogenous molecules and interact with the active sites of a wide range of enzymes.

Antibacterial Activity: The Classic Mechanism

The original and most famous application of sulfonamides is in combating bacterial infections.[2][3] They are effective against a spectrum of gram-positive and some gram-negative bacteria, including species of Staphylococcus, Escherichia coli, and Salmonella.[2]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[4][5] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2][5][6] By blocking this step, they halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and ultimately DNA.[2][4] This disruption of DNA replication inhibits bacterial growth and division, rendering the sulfonamides bacteriostatic rather than bactericidal.[2][4][5]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential Step THF Tetrahydrofolic Acid DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Sulfonamide (Structural Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

Anticancer Activity: A Multi-Targeted Approach

Sulfonamide derivatives have emerged as a significant class of anticancer agents, acting on various targets crucial for tumor growth and survival.[3][7]

Mechanism 1: Carbonic Anhydrase (CA) Inhibition

Many solid tumors exist in a hypoxic (low oxygen) state, which leads to an acidic microenvironment. To survive, cancer cells upregulate specific isoforms of carbonic anhydrase, particularly the membrane-bound CA IX and CA XII.[8][9][10] These enzymes help maintain a neutral intracellular pH by converting carbon dioxide and water into bicarbonate and protons, exporting the protons to acidify the extracellular space. This acidification promotes tumor invasion and metastasis.

Sulfonamides are potent inhibitors of carbonic anhydrases.[8][9] By blocking CA IX and XII, they disrupt the pH regulation of cancer cells, leading to intracellular acidification and apoptosis, while also reducing the acidification of the tumor microenvironment.[8][9] This mechanism has shown promise in treating aggressive tumors, including triple-negative breast cancer.[11]

CA_Inhibition cluster_cell Tumor Cell cluster_extra Tumor Microenvironment CO2 CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX HCO3 HCO₃⁻ (in) CAIX->HCO3 H_in H⁺ (in) CAIX->H_in Apoptosis Apoptosis H_in->Apoptosis Intracellular Acidification H_out H⁺ (out) H_in->H_out Export Invasion Invasion & Metastasis H_out->Invasion Extracellular Acidification Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition

Caption: Sulfonamide Inhibition of CA IX in the Tumor Microenvironment.

Mechanism 2: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer. Several sulfonamide derivatives have been developed as potent kinase inhibitors.[12] For instance, they can target VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors), thereby cutting off the tumor's nutrient supply.[13] Others act as potent and selective inhibitors of CDK9, a kinase involved in transcription regulation, leading to the downregulation of key oncogenes like c-Myc and inducing apoptosis in tumor cells.[14]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

Mechanism of Action:

Certain sulfonamide derivatives, most notably celecoxib, are designed to be selective inhibitors of COX-2.[15] The active site of COX-1 is a narrow channel, whereas COX-2 has a larger, accessible side-pocket. The bulky sulfonamide group of drugs like celecoxib can fit into this side-pocket of COX-2 but is sterically hindered from entering the narrower COX-1 channel.[16] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the gastroprotective functions of COX-1, offering a better safety profile compared to non-selective NSAIDs.[17] Interestingly, the anticancer effects of some COX-2 inhibitors may also be linked to their ability to inhibit carbonic anhydrases.[18]

Other Key Activities

The versatility of the sulfonamide scaffold has led to its incorporation in a variety of other drug classes:

  • Diuretics: Drugs like furosemide and hydrochlorothiazide contain a sulfonamide group and function by inhibiting carbonic anhydrase in the kidneys, leading to increased excretion of bicarbonate, sodium, and water.[1][5][19]

  • Antiviral Agents: Sulfonamide derivatives have been explored as antiviral agents, with some showing activity against HIV by inhibiting enzymes like protease or reverse transcriptase.[19][20]

  • Anticonvulsants: Compounds like zonisamide are sulfonamide-based drugs used in the treatment of epilepsy.[19]

  • Antidiabetic Agents: The sulfonylureas (e.g., glipizide, glyburide) are a major class of oral hypoglycemic agents used to treat type 2 diabetes.[5][19]

Summary of Key Sulfonamide Derivatives and Their Activities

The following table summarizes prominent examples of sulfonamide-based drugs and their primary biological targets and therapeutic uses.

Drug Class Example Drug(s) Primary Molecular Target Therapeutic Application
Antibacterial Sulfamethoxazole, Sulfadiazine[6][21]Dihydropteroate Synthase (DHPS)[5]Bacterial Infections
Anticancer Indisulam, SLC-0111[10]Carbonic Anhydrase (CA) IX/XII[8][9]Solid Tumors
BAY1143572 (parent)[14]Cyclin-Dependent Kinase 9 (CDK9)[14]Leukemia, Various Cancers
Sorafenib (contains urea/sulfonamide-like structure)VEGFR-2 and other kinases[13]Kidney & Liver Cancer
Anti-inflammatory Celecoxib, Valdecoxib[18]Cyclooxygenase-2 (COX-2)[16]Arthritis, Acute Pain
Diuretic Furosemide, Hydrochlorothiazide[5][19]Carbonic Anhydrase (in kidney)Hypertension, Edema
Antidiabetic Glipizide, Glyburide[5][19]Pancreatic ATP-sensitive K⁺ channelsType 2 Diabetes
Antiviral Amprenavir, Darunavir[19]HIV ProteaseHIV/AIDS
Anticonvulsant Zonisamide, Sultiame[19]Voltage-gated Na⁺/Ca²⁺ channelsEpilepsy
Antiglaucoma Acetazolamide, Dorzolamide[22]Carbonic Anhydrase (in eye)Glaucoma

Experimental Workflows for Screening and Validation

Validating the biological activity of novel sulfonamide derivatives requires robust and specific assay protocols. The choice of assay is dictated by the intended biological target.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Causality: The MIC assay is a cornerstone of antimicrobial research. It determines the lowest concentration of a drug that prevents visible growth of a microorganism. This quantitative measure is essential for assessing the potency of new antibacterial agents and comparing them to existing drugs.

Methodology: Broth Microdilution

  • Preparation of Reagents:

    • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[23]

    • Compound Stock Solution: Dissolve the sulfonamide derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Working Solutions: Perform serial two-fold dilutions of the stock solution in the broth to create a range of concentrations to be tested (e.g., from 512 µg/mL down to 0.25 µg/mL).[23]

  • Assay Procedure:

    • Inoculum Preparation: Dilute the overnight bacterial culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

    • Plate Loading: In a 96-well microtiter plate, add 50 µL of broth to each well. Add 50 µL of the appropriate drug dilution to each well, creating the final test concentrations.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • Data Analysis:

    • Visual Inspection: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well that appears clear).[24]

    • Spectrophotometry (Optional): Read the optical density (OD) at 600 nm to quantify bacterial growth. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Causality: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CA isoform. It is critical for developing selective inhibitors for anticancer or antiglaucoma applications. The assay monitors the CA-catalyzed hydrolysis of a substrate, which results in a color change.

Methodology: Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[25]

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., hCA II or hCA IX) in cold assay buffer.[25]

    • Substrate Solution: Prepare a solution of p-Nitrophenyl acetate (p-NPA) in an organic solvent like acetonitrile.[25]

    • Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide and a known inhibitor (e.g., acetazolamide) in assay buffer containing a small amount of DMSO.

  • Assay Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer to each well.

    • Inhibitor Addition: Add the test compound dilutions (e.g., 2 µL) to the appropriate wells. Add solvent only for the maximum activity control.[25]

    • Enzyme-Inhibitor Pre-incubation: Add the CA working solution (e.g., 20 µL) to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[25]

    • Reaction Initiation: Start the reaction by adding the substrate solution (e.g., 20 µL of p-NPA) to all wells.[25]

  • Data Analysis:

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm over time (e.g., every 30 seconds for 10 minutes).[25] The product, p-nitrophenol, is yellow.

    • Rate Calculation: Determine the initial reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • IC₅₀ Determination: Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for a Carbonic Anhydrase Inhibition Assay.

Conclusion and Future Perspectives

The sulfonamide scaffold is a testament to the power of chemical versatility in drug discovery. From their historical role as the first systemic antibacterials to their modern applications as multi-targeted anticancer agents and selective anti-inflammatory drugs, sulfonamide derivatives continue to be a rich source of therapeutic innovation. Their synthetic accessibility and the deep body of knowledge surrounding their structure-activity relationships make them an attractive starting point for new drug development campaigns.

Future research will likely focus on developing highly selective inhibitors for specific enzyme isoforms (e.g., CA IX over other CAs, or specific kinases) to improve efficacy and minimize off-target effects. The design of multifunctional drugs, where a single sulfonamide-based molecule targets multiple pathways in a disease, represents another exciting frontier. As our understanding of complex diseases evolves, the enduring and adaptable sulfonamide scaffold is poised to play a central role in creating the next generation of targeted therapies.

References

  • A. K. Gad-Elkareem, E. M. H. Ali, and H. A. H. Mohamed, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Biophysical Reviews, vol. 13, no. 2, pp. 259–272, Apr. 2021. [Online]. Available: [Link]

  • Cleveland Clinic, "Sulfonamides (Sulfa Drugs)," Cleveland Clinic. [Online]. Available: [Link]

  • Wikipedia, "List of sulfonamides," Wikipedia. [Online]. Available: [Link]

  • C. T. Supuran, A. Scozzafava, and A. Casini, "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?," Current Medicinal Chemistry, vol. 8, no. 6, pp. 625–634, 2001. [Online]. Available: [Link]

  • Wikipedia, "Discovery and development of cyclooxygenase 2 inhibitors," Wikipedia. [Online]. Available: [Link]

  • S. K. Sharma, M. Kumar, and S. Kumar, "Biological activity and synthesis of sulfonamide derivatives: A brief review," ResearchGate, Jan. 2014. [Online]. Available: [Link]

  • IDEXX, "Microbiology guide to interpreting minimum inhibitory concentration (MIC)," IDEXX. [Online]. Available: [Link]

  • A. El-Sayed et al., "Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships," Archiv der Pharmazie, 2026. [Online]. Available: [Link]

  • MSD Manual Professional Edition, "Sulfonamides," MSD Manual Professional Edition. [Online]. Available: [Link]

  • L. Liu et al., "Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors," ACS Medicinal Chemistry Letters, vol. 16, no. 9, pp. 1563–1570, Aug. 2025. [Online]. Available: [Link]

  • S. H. Kim, J. H. Lee, and Y. H. Lee, "A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases," Methods and Protocols, vol. 8, no. 6, p. 135, Nov. 2025. [Online]. Available: [Link]

  • J. L. Wallace, "COX-1 and COX-2 inhibitors," PubMed. [Online]. Available: [Link]

  • M. M. Hisar, S. Topal, and S. Ozger, "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors," ChemMedChem, May 2024. [Online]. Available: [Link]

  • Bio-protocol, "Minimum Inhibitory Concentration (MIC) Determination," Bio-protocol, vol. 4, no. 2. [Online]. Available: [Link]

  • A. R. Khan and S. A. Khan, "Biological activities of sulfonamides," Indian Journal of Pharmaceutical Sciences, vol. 67, no. 2, pp. 151–159, 2005. [Online]. Available: [Link]

  • HealthEngine, "Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk," HealthEngine Blog, Jan. 2013. [Online]. Available: [Link]

  • A. Angeli et al., "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action," Journal of Medicinal Chemistry, vol. 63, no. 12, pp. 6605–6618, Jun. 2020. [Online]. Available: [Link]

  • Y. J. Lee, J. H. Park, and K. H. Kim, "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity," MDPI, vol. 26, no. 1, p. 23, 2021. [Online]. Available: [Link]

  • Study.com, "Sulfonamide: Mechanism of Action & Uses," Study.com. [Online]. Available: [Link]

  • P. J. Cox et al., "Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates," Tetrahedron, vol. 66, no. 21, pp. 3635–3642, May 2010. [Online]. Available: [Link]

  • A. A. Ivanov et al., "Sulfonamides with Heterocyclic Periphery as Antiviral Agents," MDPI, vol. 28, no. 1, p. 1, Dec. 2022. [Online]. Available: [Link]

  • C. T. Supuran, A. Scozzafava, and A. Casini, "Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents?," ResearchGate. [Online]. Available: [Link]

  • protocols.io, "Carbonic Anhydrase Activity Assay," protocols.io, Apr. 2019. [Online]. Available: [Link]

  • A. A. Al-Ghorbani, "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships," Brieflands. [Online]. Available: [Link]

  • Wikipedia, "Sulfonamide (medicine)," Wikipedia. [Online]. Available: [Link]

  • Britannica, "Sulfonamide," Britannica. [Online]. Available: [Link]

  • ResearchGate, "Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains," ResearchGate. [Online]. Available: [Link]

  • M. F. Ahmed et al., "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition," MDPI, vol. 29, no. 1, p. 1, 2024. [Online]. Available: [Link]

  • J. M. Andrews, "Determination of Minimum Inhibitory Concentrations," Journal of Antimicrobial Chemotherapy, vol. 48, no. suppl 1, pp. 5–16, 2001. [Online]. Available: [Link]

  • C. T. Supuran, "COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents," Current Pharmaceutical Design, vol. 10, no. 7, pp. 793–800, 2004. [Online]. Available: [Link]

  • G. S. Xuan et al., "Inhibition of carbonic anhydrase II by sulfonamide derivatives," Pharmazie, vol. 76, no. 9, pp. 412–415, 2021. [Online]. Available: [Link]

  • M. A. G. El-Gazzar et al., "Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, pp. 1198–1208, 2020. [Online]. Available: [Link]

  • C. T. Supuran, "Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors," Drug Design, Development and Therapy, vol. 14, pp. 5259–5275, Dec. 2020. [Online]. Available: [Link]

  • M. G. A. D. Le-Net et al., "In vitro antimicrobial activity of sulfonamides against some porcine pathogens," American Journal of Veterinary Research, vol. 58, no. 5, pp. 482–487, May 1997. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Biological activities of sulfonamides," ResearchGate. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of N,N-Dimethylpyrrolidine-3-sulfonamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of promising candidates with favorable safety and pharmacokinetic profiles is paramount. The high attrition rate of molecules in the development pipeline, often due to unforeseen ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues, underscores the need for robust predictive technologies.[1] In silico computational modeling has emerged as an indispensable tool, enabling the rapid, cost-effective evaluation of molecular properties long before a compound is synthesized.[2][3] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of N,N-Dimethylpyrrolidine-3-sulfonamide, a molecule belonging to the sulfonamide class of compounds, which are prevalent in medicinal chemistry.[4] We will dissect the process from initial molecular representation to the prediction of key physicochemical, pharmacokinetic, and toxicological endpoints, offering insights into the rationale behind each step and the interpretation of the resulting data for drug development professionals.

Introduction: The Rationale for Predictive Modeling

The journey from a chemical concept to an approved therapeutic is fraught with challenges, with a significant percentage of failures occurring in late-stage development due to poor ADMET properties.[1] Shifting the assessment of these properties to the earliest stages of discovery through computational means allows for a "fail fast, fail cheap" paradigm. By building a detailed virtual profile of a molecule like N,N-Dimethylpyrrolidine-3-sulfonamide, researchers can prioritize resources, guide synthetic efforts, and design compounds with a higher probability of clinical success.[5]

This guide serves as a practical manual for researchers, leveraging established principles of cheminformatics and computational toxicology to construct a comprehensive property profile. We will explore the causality behind model selection and data interpretation, ensuring that the described protocols are not merely a sequence of steps but a self-validating system for generating actionable insights.

Molecular Foundation: Preparation for In Silico Analysis

The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. The first step is to obtain a standardized, machine-readable representation of N,N-Dimethylpyrrolidine-3-sulfonamide.

Defining the Molecular Structure

The canonical representation for N,N-Dimethylpyrrolidine-3-sulfonamide is the Simplified Molecular-Input Line-Entry System (SMILES) string. This format encodes the two-dimensional structure of the molecule.

  • Canonical SMILES: CN(C)S(=O)(=O)C1CCNC1

  • Molecular Formula: C₆H₁₄N₂O₂S

  • InChIKey: QZJCMXCVLHDVLV-UHFFFAOYSA-N

Protocol 1: Input Structure Preparation

For many predictive models, especially those relying on 3D conformations, a simple SMILES string is insufficient. A standardized preparation workflow is essential for consistency and accuracy.

  • SMILES to 2D Conversion: Utilize a cheminformatics toolkit (e.g., RDKit, ChemAxon) to convert the SMILES string CN(C)S(=O)(=O)C1CCNC1 into a 2D structure file (e.g., SDF or MOL format).

  • Explicit Hydrogen Addition: Ensure all hydrogen atoms are explicitly represented in the structure, as they are critical for calculating properties like hydrogen bond donors and polar surface area.

  • 3D Structure Generation: Convert the 2D structure into a plausible 3D conformation. This step uses rule-based or distance geometry algorithms to generate a three-dimensional representation.

  • Energy Minimization (Optional but Recommended): Refine the 3D structure using a force field (e.g., MMFF94) to relieve steric strain and find a low-energy conformer. This step is crucial for predictions that depend on the molecule's shape and electronic properties.

The following diagram illustrates the foundational workflow for preparing a molecule for computational analysis.

cluster_prep Molecular Preparation Workflow SMILES 1. Input SMILES CN(C)S(=O)(=O)C1CCNC1 Convert2D 2. Generate 2D Structure (Add Hydrogens) SMILES->Convert2D Generate3D 3. Generate 3D Conformer Convert2D->Generate3D Minimize 4. Energy Minimization (e.g., MMFF94) Generate3D->Minimize Output Prepared Molecule (SDF/MOL2) Minimize->Output

Caption: Workflow for preparing a chemical structure for in silico analysis.

Physicochemical Property Prediction: The Building Blocks of Bioavailability

Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to membrane permeability. Predicting these properties provides the first filter for assessing a compound's drug-like potential.[6]

Key Physicochemical Descriptors
  • Molecular Weight (MW): Influences diffusion and size-related filtering. Generally, lower MW (<500 Da) is preferred for oral drugs.

  • logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It is a critical determinant of membrane permeability, solubility, and plasma protein binding. An optimal range is typically between 1 and 3.

  • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of passive molecular transport through membranes. A value <140 Ų is often associated with good cell permeability.

  • Aqueous Solubility (logS): A compound must dissolve to be absorbed. Poor solubility is a major hurdle in drug development. The logS value indicates the logarithm of the molar solubility.

  • pKa: The acid dissociation constant. It determines the charge of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for N,N-Dimethylpyrrolidine-3-sulfonamide, calculated using a consensus of well-regarded predictive models such as those found in SwissADME and ChemAxon.[7]

PropertyPredicted ValueImplication in Drug Discovery
Molecular Weight ( g/mol )178.26Well within the desired range for small molecule drugs (<500 Da).
logP (Consensus)-0.85Indicates high hydrophilicity; may lead to poor membrane permeability.
TPSA (Ų)43.7Excellent value (<140 Ų), suggesting good potential for cell penetration.
Aqueous Solubility (logS)0.52Predicted to be highly soluble in water.
pKa (Most Basic)8.95The pyrrolidine nitrogen is basic and will be protonated at physiological pH.
Hydrogen Bond Donors1Favorable for membrane permeability.
Hydrogen Bond Acceptors3Favorable for membrane permeability.

Pharmacokinetic (ADME) Profile: The Journey Through the Body

Predicting the ADME profile of a compound is essential to understand its potential bioavailability, distribution to the target tissue, and eventual clearance from the body.[8][9]

cluster_adme The ADME Pathway Oral Oral Administration Absorb Absorption (GI Tract) Oral->Absorb Solubility Permeability Distribute Distribution (Bloodstream) Absorb->Distribute Bioavailability Metabolize Metabolism (Liver) Distribute->Metabolize Excrete Excretion (Kidneys) Distribute->Excrete Target Site of Action (Tissues) Distribute->Target PPB, BBB Metabolize->Excrete

Caption: A conceptual diagram of the ADME process for a drug candidate.
Absorption
  • Human Intestinal Absorption (HIA): Models predict the percentage of a compound absorbed from the gut into the bloodstream. High HIA is desirable for orally administered drugs.

  • Caco-2 Permeability: An in vitro model for intestinal permeability. High permeability is often a prerequisite for good absorption.

Distribution
  • Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood. Only the unbound fraction is free to interact with the target. High PPB can limit efficacy.

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system. The ability to cross (or not cross) this barrier is a critical design feature depending on the therapeutic target.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism in the liver. Inhibition of key isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) can lead to dangerous drug-drug interactions.[10] Predicting whether a compound is a substrate or inhibitor of these enzymes is a crucial safety assessment.

Predicted ADME Profile
ADME ParameterPredictionRationale & Implication
Human Intestinal Absorption (HIA)HighThe molecule's small size and high solubility suggest good absorption from the GI tract.
Caco-2 PermeabilityLowThe high polarity (low logP) is a strong indicator of poor passive diffusion across the intestinal cell layer.
Blood-Brain Barrier (BBB) PermeantNoHigh TPSA and hydrophilicity make it highly unlikely to cross the BBB. This is a positive feature if CNS effects are undesirable.
P-glycoprotein (P-gp) SubstrateYesPredicted to be a substrate of P-gp, an efflux transporter that actively pumps compounds out of cells, potentially limiting bioavailability and BBB penetration.
CYP1A2 InhibitorNoUnlikely to cause drug interactions via this isoform.
CYP2C9 InhibitorNoUnlikely to cause drug interactions via this isoform.
CYP2C19 InhibitorNoUnlikely to cause drug interactions via this isoform.
CYP2D6 InhibitorNoUnlikely to cause drug interactions via this isoform.
CYP3A4 InhibitorNoUnlikely to cause drug interactions via this isoform.

Toxicological Risk Assessment: Early Flags for Safety

In silico toxicology aims to identify potential safety liabilities early in the discovery process, minimizing the risk of late-stage failures.[11][12] These predictions act as "structural alerts," flagging molecules that may require more intensive experimental scrutiny.[1]

Key Toxicological Endpoints
  • hERG Inhibition: Blockade of the hERG potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. This is a common reason for drug candidate failure.[7]

  • Ames Mutagenicity: Predicts the potential of a compound to cause mutations in bacterial DNA, which is an indicator of potential carcinogenicity.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Liver damage is a serious adverse effect. Computational models can predict the likelihood of a compound causing hepatotoxicity.

  • Skin Sensitization: Predicts the potential for a compound to cause an allergic skin reaction upon contact.

Predicted Toxicological Profile
Toxicity EndpointPredictionConfidenceImplication for Development
hERG InhibitionNon-inhibitorHighLow risk of cardiotoxicity associated with QT prolongation.
Ames MutagenicityNon-mutagenicHighLow risk of genotoxicity.
Hepatotoxicity (DILI)Low RiskModerateUnlikely to be a potent hepatotoxin, but experimental validation is recommended.
Skin SensitizationLow RiskHighUnlikely to cause allergic contact dermatitis.

Trustworthiness and Model Validation: Understanding the Limits

A critical aspect of scientific integrity in computational science is acknowledging the limitations of the predictive models. The predictions generated in this guide are not absolute truths but rather statistically-derived hypotheses.

The Applicability Domain (AD)

Every QSAR (Quantitative Structure-Activity Relationship) model is built using a finite set of training data. The model's predictions are most reliable for compounds that are structurally similar to those in its training set—this chemical space is known as the Applicability Domain. When evaluating a prediction, it is crucial to use tools that provide a metric for whether the query molecule falls within the AD. A prediction for a molecule outside the AD should be treated with a high degree of skepticism.

From Prediction to Experiment

In silico predictions must always be viewed as a guide for experimental work, not a replacement for it.[2] A prediction of "high solubility" should be confirmed with a standard experimental solubility assay. A flag for potential hERG inhibition, even if low-risk, should prompt an in vitro patch-clamp assay to confirm the lack of activity. This self-validating system, where computational hypotheses are systematically tested in the lab, forms the cornerstone of a trustworthy drug discovery program.

Conclusion and Forward Look

The in silico profile of N,N-Dimethylpyrrolidine-3-sulfonamide presents a mixed but informative picture. The molecule exhibits excellent solubility, a favorable molecular size, and a low risk of toxicity across several key endpoints, including cardiotoxicity and mutagenicity. However, its high polarity (low logP) is a potential liability, likely leading to low passive permeability across biological membranes, as suggested by the Caco-2 prediction. While HIA is predicted to be high, this may be reliant on active transport mechanisms. The molecule is not expected to cross the blood-brain barrier.

This comprehensive computational assessment provides clear, actionable guidance for the next steps. A medicinal chemist would likely focus on strategies to increase the molecule's lipophilicity to improve its permeability, while carefully monitoring to ensure that these modifications do not introduce new toxicity liabilities or negatively impact solubility. This data-driven approach, grounded in predictive science, exemplifies how computational tools can accelerate the design of safer, more effective medicines.

References

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 27, 2026, from [Link]

  • Ai, H., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved January 27, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 27, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Retrieved January 27, 2026, from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylpyridine-3-sulfonamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Wu, F., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]

  • Asif, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ekins, S., & Xu, J. (2009). Computational Intelligence Methods for ADMET Prediction. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Zhang, Z. (2023). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved January 27, 2026, from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved January 27, 2026, from [Link]

  • Myatt, G. J. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Retrieved January 27, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 27, 2026, from [Link]

  • Robertson, D. (2020). What is In Silico Toxicology?. News-Medical.Net. Retrieved January 27, 2026, from [Link]

  • Chen, H., et al. (2023). Machine Learning Small Molecule Properties in Drug Discovery. arXiv. Retrieved January 27, 2026, from [Link]

  • Dearden, J. C. (2006). Software for the prediction of physicochemical properties. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Afzelius, L., et al. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. Retrieved January 27, 2026, from [Link]

  • Taylor, R. D., et al. (2014). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Retrieved January 27, 2026, from [Link]

  • ChemSrc. (n.d.). CAS#:1798522-78-7 | 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide. Retrieved January 27, 2026, from [Link]

  • Cronin, M. T. D. (2011). In Silico Tools for Toxicity Prediction. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Bougheloum, C. (2016). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Guda, M. R., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Retrieved January 27, 2026, from [Link]

  • RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Note and Protocol: A Modular Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-Pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine sulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity, improve pharmacokinetic properties, and modulate physicochemical characteristics.[1][2] N,N-Dimethylpyrrolidine-3-sulfonamide, in particular, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules, including potent and selective enzyme inhibitors and receptor modulators.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from the readily available starting material, 3-pyrrolidinol. The described multi-step synthesis is designed for robustness and scalability, offering researchers a reliable pathway to access this valuable intermediate.

The synthetic strategy hinges on a logical sequence of protection, activation, and functional group interconversion, ensuring high yields and purity of the final product. We will delve into the causality behind the choice of reagents and reaction conditions, providing a comprehensive guide for successful execution.

Synthetic Strategy Overview

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-pyrrolidinol is a multi-step process that can be broken down into five key stages:

  • N-Protection of 3-Pyrrolidinol: The secondary amine of the pyrrolidine ring is protected to prevent its interference in subsequent reactions.

  • Activation of the 3-Hydroxyl Group: The hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution.

  • Introduction of the Sulfonate Moiety: A nucleophilic displacement reaction is employed to install the sulfur functionality.

  • Formation of the Sulfonyl Chloride: The sulfonate is converted into the more reactive sulfonyl chloride.

  • Amination to Yield the Final Product: The sulfonyl chloride is reacted with dimethylamine to form the desired N,N-dimethylsulfonamide.

This modular approach allows for careful control over each transformation, facilitating purification and characterization of the intermediates.

Synthesis_Workflow A 3-Pyrrolidinol B N-Boc-3-pyrrolidinol A->B Boc₂O, Et₃N C N-Boc-3-pyrrolidinyl Methanesulfonate B->C MsCl, Et₃N D Sodium N-Boc-pyrrolidine-3-sulfonate C->D Na₂SO₃ E N-Boc-pyrrolidine-3-sulfonyl Chloride D->E SOCl₂ or (COCl)₂ F N-Boc-N,N-Dimethylpyrrolidine- 3-sulfonamide E->F HN(CH₃)₂ G N,N-Dimethylpyrrolidine- 3-sulfonamide F->G TFA or HCl

Figure 1: Overall synthetic workflow for the preparation of N,N-Dimethylpyrrolidine-3-sulfonamide.

Experimental Protocols

PART 1: N-Protection of 3-Pyrrolidinol

Rationale: The secondary amine in 3-pyrrolidinol is nucleophilic and can react with the electrophilic reagents used in subsequent steps. To ensure regioselective functionalization at the 3-hydroxyl group, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of the subsequent reactions and can be readily removed at the final stage.[5]

Protocol:

  • To a stirred solution of 3-pyrrolidinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-pyrrolidinol, which can often be used in the next step without further purification.

ReagentMolar Eq.PuritySupplier
3-Pyrrolidinol1.0>98%Commercially Available
Di-tert-butyl dicarbonate1.1>97%Commercially Available
Triethylamine1.5>99%Commercially Available
Dichloromethane-AnhydrousCommercially Available

Table 1: Reagents for N-Protection of 3-Pyrrolidinol.

PART 2: Activation of the 3-Hydroxyl Group via Mesylation

Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is converted to a methanesulfonate (mesylate) ester by reaction with methanesulfonyl chloride (MsCl). The mesylate is an excellent leaving group, readily displaced by nucleophiles.[6][7]

Protocol:

  • Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM (0.5 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with the addition of cold water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinyl methanesulfonate.

PART 3: Introduction of the Sulfonate Moiety

Rationale: The mesylate intermediate undergoes a nucleophilic substitution reaction with sodium sulfite to introduce the sulfonate group at the 3-position of the pyrrolidine ring. This step is crucial for building the core structure of the target molecule.

Protocol:

  • To a solution of N-Boc-3-pyrrolidinyl methanesulfonate (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., ethanol or acetonitrile, 1:1 v/v), add sodium sulfite (Na₂SO₃, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • The resulting aqueous solution containing the sodium N-Boc-pyrrolidine-3-sulfonate can be used directly in the next step or purified by crystallization.

PART 4: Formation of the Sulfonyl Chloride

Rationale: The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The sulfonyl chloride is a key intermediate that will readily react with amines.[8]

Protocol:

  • Carefully add the aqueous solution of sodium N-Boc-pyrrolidine-3-sulfonate (1.0 eq) to a flask. For the anhydrous salt, suspend it in an inert solvent like DCM.

  • Cool the mixture to 0 °C.

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0-3.0 eq) with a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 40-50 °C) for 2-4 hours.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl sulfonate ester.

  • Upon completion, carefully remove the excess chlorinating agent under reduced pressure.

  • The resulting crude N-Boc-pyrrolidine-3-sulfonyl chloride is typically used immediately in the next step without extensive purification.

Chlorination_Mechanism cluster_0 Activation of Sulfonate cluster_1 Chloride Attack and SO₂ Elimination A R-SO₃⁻Na⁺ C R-SO₂-O-S(O)Cl A->C Nucleophilic Attack B SOCl₂ B->C E R-SO₂Cl C->E Sₙ2 Attack F SO₂ C->F Elimination D Cl⁻ D->E

Figure 2: Simplified mechanism for the conversion of a sulfonate to a sulfonyl chloride.

PART 5: Amination and Deprotection

Rationale: The final step involves the reaction of the sulfonyl chloride with dimethylamine to form the desired sulfonamide. The Boc protecting group is then removed under acidic conditions to yield the final product.

Protocol:

  • Dissolve the crude N-Boc-pyrrolidine-3-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0 °C.

  • Add a solution of dimethylamine (2.0-2.5 eq, either as a solution in THF or bubbled as a gas) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-N,N-dimethylpyrrolidine-3-sulfonamide.

  • For deprotection, dissolve the crude protected sulfonamide in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • The final product, N,N-Dimethylpyrrolidine-3-sulfonamide, can be purified by crystallization or column chromatography.

IntermediateMolecular Weight ( g/mol )Expected Yield (%)
N-Boc-3-pyrrolidinol187.25>95
N-Boc-3-pyrrolidinyl Methanesulfonate265.3385-95
N-Boc-N,N-Dimethylpyrrolidine-3-sulfonamide292.4070-85 (from mesylate)
N,N-Dimethylpyrrolidine-3-sulfonamide192.28>90 (from deprotection)

Table 2: Summary of Intermediates and Expected Yields.

Conclusion

This application note provides a comprehensive and modular protocol for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-pyrrolidinol. By following the detailed steps and understanding the rationale behind each transformation, researchers can reliably produce this valuable building block for their drug discovery and development programs. The presented methodology is robust and amenable to scale-up, offering a practical solution for accessing this important chemical entity.

References

  • Vertex Pharmaceuticals Incorporated. 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride - 1394704-91-6 - Vulcanchem. Vulcanchem. Accessed January 27, 2026.
  • Chigr, M., et al.
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]. Accessed January 27, 2026.

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]. Published December 6, 2024.

  • Muchowski, J. M., et al. Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. The Journal of Organic Chemistry, 1998, 63(21), 7437-7444.
  • Journal of Medicinal Chemistry. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. [Link]. Published July 3, 2018.

  • Google Patents. WO2022026892A1 - Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers. . Accessed January 27, 2026.
  • Taylor & Francis Online. A simple synthesis of substituted N-benzyl-3-pyrrolidinols. [Link]. Published August 22, 2025.

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. . Accessed January 27, 2026.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]. Published November 25, 2020.

  • DiVA portal. Synthesis of substituted pyrrolidines. [Link]. Published May 15, 2017.

  • PubChem. 1-Boc-3-pyrrolidinol. [Link]. Accessed January 27, 2026.

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]. Accessed January 27, 2026.

  • precisionFDA. 3-PYRROLIDINOL, (3R)-. [Link]. Accessed January 27, 2026.

  • ACS Publications. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). [Link]. Published October 10, 2018.

  • Mol-Instincts. 3,3-dimethyl-1-(phenylsulfonyl)pyrrolidine. [Link]. Accessed January 27, 2026.

  • AccelaChem. SY258896,Product Search,AccelaChem|AccelaChemBio|Accela. [Link]. Accessed January 27, 2026.

  • Chem-Impex. (R)-(-)-1-Fmoc-3-pyrrolidinol. [Link]. Accessed January 27, 2026.

  • NIH. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. [Link]. Accessed January 27, 2026.

  • Organic Syntheses. Pyrrolidine, 1-butyl. [Link]. Accessed January 27, 2026.

  • Chemspace. Pyrrolidine-3-sulfonyl chloride. [Link]. Accessed January 27, 2026.

  • NIH. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). [Link]. Accessed January 27, 2026.

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). . Accessed January 27, 2026.
  • NIH. Exploring chemical diversity via a modular reaction pairing strategy. [Link]. Accessed January 27, 2026.

Sources

Application Note: A Validated Protocol for the Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide, a valuable building block in medicinal chemistry and drug development. The sulfonamide moiety is a key functional group in a multitude of therapeutic agents, and this guide details a reliable two-step synthetic route commencing from a protected pyrrolidine-3-sulfonic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction dynamics. Included are detailed methodologies for reaction setup, work-up, purification, and analytical characterization, alongside critical safety information.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone in modern pharmacology, prized for its unique physicochemical properties that allow it to act as a bioisostere for amides and carboxylic acids.[1][2] This structural feature often enhances metabolic stability, modulates binding affinity, and improves pharmacokinetic profiles.[1] The synthesis of diverse sulfonamide derivatives is therefore a critical activity in drug discovery pipelines.

This protocol focuses on a robust and scalable method for preparing N,N-Dimethylpyrrolidine-3-sulfonamide. The synthesis is conceptually straightforward, relying on the classic and highly dependable reaction between a sulfonyl chloride and a secondary amine.[3] The core of this process involves two primary stages:

  • Activation: Conversion of a stable sulfonic acid precursor into a highly reactive pyrrolidine-3-sulfonyl chloride intermediate.

  • Coupling: Nucleophilic substitution reaction of the sulfonyl chloride with dimethylamine to form the target sulfonamide.[4]

Understanding the causality behind each step is paramount. The initial activation is necessary because sulfonic acids are not sufficiently electrophilic to react directly with amines. Conversion to the sulfonyl chloride creates a powerful electrophile at the sulfur center, primed for nucleophilic attack.[5] The subsequent coupling step requires careful control of conditions, particularly temperature and pH, to ensure high yield and purity.

Synthesis Pathway and Mechanism

The overall synthetic transformation is depicted below. The process begins with a suitable N-protected pyrrolidine-3-sulfonic acid, which is first converted to the corresponding sulfonyl chloride using a chlorinating agent. This intermediate is then reacted in situ or after isolation with dimethylamine in the presence of a base to yield the final product.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling cluster_2 Step 3: Deprotection (If necessary) A N-Protected Pyrrolidine-3-Sulfonic Acid B N-Protected Pyrrolidine-3-Sulfonyl Chloride A->B  Thionyl Chloride (SOCl₂) or  Phosphorus Pentachloride (PCl₅) C N,N-Dimethylamine ((CH₃)₂NH) D N-Protected N,N-Dimethylpyrrolidine-3-sulfonamide B->D C->D E Final Product: N,N-Dimethylpyrrolidine-3-sulfonamide D->E  Acidic conditions (e.g., TFA, HCl) or  Hydrogenolysis (e.g., H₂, Pd/C)

Caption: Overall two-step synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-pyrrolidine-3-sulfonic acid≥95% PurityCommercialStarting material. Other protecting groups can be used.
Thionyl Chloride (SOCl₂)Reagent GradeSigma-AldrichHighly corrosive and moisture-sensitive. Handle with extreme care.
Dimethylamine solution (e.g., 2M in THF)Synthesis GradeSigma-AldrichCan be used as a solution or generated from the hydrochloride salt.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichUsed as an acid scavenger. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialReaction solvent.
Diethyl EtherAnhydrousCommercialFor extraction and purification.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeLab-preparedFor aqueous work-up.
Saturated Sodium Chloride (NaCl) solution (Brine)ACS GradeLab-preparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Round-bottom flasks, magnetic stir barsStandard Lab GlassVWR, etc.-
Condenser, dropping funnel, nitrogen inletStandard Lab GlassVWR, etc.For maintaining an inert, dry atmosphere.
Rotary EvaporatorStandard Lab Equip.Büchi, etc.For solvent removal.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Safety Precautions: A Self-Validating System

Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to these guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling).[6][7]

  • Fume Hood Usage: All steps involving thionyl chloride, dimethylamine, and chlorinated solvents must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.

  • Handling Thionyl Chloride: This reagent reacts violently with water to release toxic HCl and SO₂ gas. Use only anhydrous glassware and solvents. Quench any residual thionyl chloride carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.

  • Handling Amines: Dimethylamine is a flammable and corrosive gas/liquid.[6] Use in a well-ventilated fume hood and away from ignition sources.

  • Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. Have sodium bicarbonate available to neutralize acid spills and an appropriate fire extinguisher.

Detailed Experimental Protocol

This protocol assumes a starting scale of 10 mmol of N-Boc-pyrrolidine-3-sulfonic acid. Adjust quantities accordingly for different scales.

G cluster_prep cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Coupling cluster_workup Work-up & Purification prep1 Assemble dry glassware under N₂ atmosphere. Charge flask with N-Boc-pyrrolidine-3-sulfonic acid (10 mmol) and anhydrous DCM (50 mL). prep2 Cool reaction mixture to 0°C in an ice-water bath. prep1->prep2 s1_1 Slowly add Thionyl Chloride (1.5 eq, 15 mmol) dropwise via syringe. prep2->s1_1 s1_2 Allow mixture to warm to room temperature. Stir for 2-4 hours. s1_1->s1_2 s1_3 Monitor reaction completion by TLC or quenching a small aliquot for LC-MS analysis. s1_2->s1_3 s2_1 Re-cool the mixture to 0°C. s1_3->s2_1 s2_3 Add the amine solution dropwise to the pyrrolidine-3-sulfonyl chloride solution at 0°C. s2_1->s2_3 s2_2 In a separate flask, prepare a solution of Dimethylamine (2.5 eq, 25 mmol) and Triethylamine (3.0 eq, 30 mmol) in anhydrous DCM (20 mL). s2_2->s2_3 s2_4 Stir at 0°C for 30 min, then warm to room temperature and stir overnight. s2_3->s2_4 w1 Quench reaction by slowly adding saturated NaHCO₃ solution. s2_4->w1 w2 Separate layers in a separatory funnel. Extract aqueous layer 2x with DCM. w1->w2 w3 Combine organic layers. Wash sequentially with water and then brine. w2->w3 w4 Dry combined organic layers over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. w3->w4 w5 Purify the crude residue by flash column chromatography (e.g., Ethyl Acetate/Hexanes). w4->w5 end Characterize Pure Product (NMR, MS, IR) w5->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Step 1: Formation of N-Boc-pyrrolidine-3-sulfonyl chloride (Intermediate)

  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • Reagent Addition: Charge the flask with N-Boc-pyrrolidine-3-sulfonic acid (10 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Chlorination: Slowly add thionyl chloride (15 mmol, 1.5 eq) dropwise to the stirred suspension over 15 minutes. Causality: This slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction mixture should become a clear solution as the sulfonic acid is converted to the soluble sulfonyl chloride.

  • Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with a drop of methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

Step 2: Coupling with Dimethylamine

  • Cooling: Once the formation of the sulfonyl chloride is complete, re-cool the reaction mixture to 0°C.

  • Nucleophile Addition: Add triethylamine (30 mmol, 3.0 eq) to the reaction mixture, followed by the slow, dropwise addition of a 2M solution of dimethylamine in THF (12.5 mL, 25 mmol, 2.5 eq). Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger for the HCl produced during the reaction.[8] This prevents the protonation and deactivation of the dimethylamine nucleophile. An excess of dimethylamine also helps drive the reaction to completion.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature overnight (approx. 16 hours).

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench any unreacted sulfonyl chloride and neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with water (1 x 50 mL) and saturated NaCl (brine) solution (1 x 50 mL). Causality: The brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.[9]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc-protected product. The unprotected final product can be obtained via standard deprotection procedures if required.

Characterization and Data

The identity and purity of the synthesized N,N-Dimethylpyrrolidine-3-sulfonamide should be confirmed using standard analytical techniques.

TechniqueExpected Results and Interpretation
¹H NMR (in CDCl₃)- A singlet integrating to 6 protons for the two N-methyl groups, typically in the range of δ 2.7-3.0 ppm.- A series of multiplets for the 7 protons of the pyrrolidine ring, typically from δ 1.8-3.8 ppm. The exact shifts and coupling patterns will depend on the stereochemistry and protecting group.[10][11]
¹³C NMR (in CDCl₃)- A signal for the two equivalent N-methyl carbons, typically around δ 37-40 ppm.- Signals for the four distinct carbons of the pyrrolidine ring, with the carbon attached to the sulfonyl group (C3) being the most downfield of the CH/CH₂ signals.[4]
Mass Spectrometry - (ESI+) : Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.
IR Spectroscopy - Two characteristic strong absorption bands for the S=O asymmetric and symmetric stretches of the sulfonamide group, typically found around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

References

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Izumi, et al. (1993). Process for producing an amide. U.S. Patent No. 5,254,684.
  • Synthesis method of pyridine-3-sulfonyl chloride. (2021).
  • Bougheloum, C., et al. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. [Link]

  • Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. (2016). ResearchGate. [Link]

  • Safe handling of chlorine. (2021). ACS Chemical Health & Safety. [Link]

  • Derivatization of complex sulfonamides through the parent sulfonyl chloride. (2019). ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Bisley International. [Link]

  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (n.d.). WIPO Patentscope. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. (2018). MDPI. [Link]

  • Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. (1986). Europe PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2013). National Institutes of Health. [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. [Link]

  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (2014). European Patent Office. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2016). RSC Publishing. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenyl. (2017). Der Pharmacia Lettre. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging N,N-Dimethylpyrrolidine-3-sulfonamide as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. N,N-Dimethylpyrrolidine-3-sulfonamide emerges as a highly valuable chemical intermediate, embodying the convergence of two critical pharmacophoric elements: a saturated pyrrolidine ring and a sulfonamide moiety.

The sulfonamide group is a cornerstone in drug design, renowned for its ability to engage in key hydrogen bonding interactions with biological targets and enhance physicochemical properties such as solubility.[1] It is a privileged scaffold found in a vast array of FDA-approved drugs, including antibacterial, antiviral, and anticancer agents.[2][3][4] The pyrrolidine ring, a saturated five-membered N-heterocycle, provides a three-dimensional structural motif that can effectively probe the binding pockets of proteins, often conferring improved potency and selectivity compared to flat aromatic systems. The combination of these two groups in N,N-Dimethylpyrrolidine-3-sulfonamide creates a versatile and synthetically tractable starting point for generating libraries of complex molecules with significant potential for biological activity.[5][6]

This guide provides an in-depth exploration of the practical applications of N,N-Dimethylpyrrolidine-3-sulfonamide, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their drug development endeavors.

Physicochemical Properties & Handling

A thorough understanding of the intermediate's properties is the foundation of successful and safe experimentation.

PropertyValueSource
Chemical Name N,N-Dimethylpyrrolidine-3-sulfonamide[7]
CAS Number 1206969-17-6[7]
Molecular Formula C₆H₁₄N₂O₂S[7]
Molecular Weight 178.25 g/mol [7]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Storage Sealed in dry, 2-8°C[7]
Safety & Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.[9]

Core Application: N-Functionalization for Library Synthesis

The secondary amine of the pyrrolidine ring is the primary reactive handle for synthetic elaboration, making N-functionalization a cornerstone application. This allows for the direct attachment of various side chains, pharmacophores, or linkers, enabling systematic Structure-Activity Relationship (SAR) studies. A common and highly effective transformation is the formation of an amide bond via acylation.

Diagram: General N-Acylation Pathway

This diagram illustrates the core reaction discussed in the protocol below, where the pyrrolidine nitrogen acts as a nucleophile to attack an activated carboxylic acid, forming a stable amide bond.

G cluster_reactants Reactants cluster_reagents Reagents A N,N-Dimethylpyrrolidine- 3-sulfonamide F N-Acylated Product A->F B Carboxylic Acid (R-COOH) B->F C Coupling Agents (e.g., EDC, HOBt) C->F Activation D Base (e.g., DIPEA) D->F Neutralization E Solvent (e.g., DCM) E->F Medium

Caption: N-Acylation of the pyrrolidine intermediate.

Detailed Protocol: Peptide Coupling for Amide Synthesis

This protocol details a robust method for coupling a carboxylic acid to the pyrrolidine nitrogen of N,N-Dimethylpyrrolidine-3-sulfonamide using standard peptide coupling reagents. This method is widely applicable and generally provides high yields.[5]

Objective

To synthesize a novel N-acylated pyrrolidine derivative as a potential bioactive compound.

Materials
  • N,N-Dimethylpyrrolidine-3-sulfonamide (1.0 equiv.)

  • Carboxylic Acid of interest (e.g., 4-chlorobenzoic acid) (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.).

    • Causality: EDC is the carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions and minimize racemization if the reactants are chiral.

    • Add anhydrous DCM (approx. 5 mL per mmol of carboxylic acid) to the flask.

    • Add DIPEA (2.0 equiv.) to the mixture. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the acid formed during the reaction.[5]

    • Stir the mixture at room temperature for 20 minutes. This is the "pre-activation" step.

  • Addition of the Intermediate:

    • In a separate vial, dissolve N,N-Dimethylpyrrolidine-3-sulfonamide (1.0 equiv.) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the activated carboxylic acid mixture.

    • Causality: The secondary amine of the pyrrolidine is the nucleophile that attacks the activated carboxylic acid, leading to the formation of the new amide bond.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase might be 30-50% Ethyl Acetate in Hexane.[10] The product spot should be less polar than the starting amine.

  • Work-up Procedure:

    • Once the reaction is complete, dilute the mixture with additional DCM (approx. 20 mL).[5]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted acid and HOBt) and then with brine (to remove residual water and salts).[5]

    • Causality: This aqueous work-up is a critical purification step to remove water-soluble reagents and byproducts before final purification.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude product should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of Ethyl Acetate in Hexane (e.g., 10% to 70%) to isolate the desired product.[5]

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final N-acylated product.

Self-Validation & Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.[11]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the protocol described above, providing a clear visual guide for the researcher.

G A 1. Reagent Activation (R-COOH, EDC, HOBt, DIPEA in DCM) B 2. Add Intermediate (N,N-Dimethylpyrrolidine- 3-sulfonamide) A->B C 3. Stir Overnight (Monitor by TLC) B->C D 4. Aqueous Work-up (DCM, NaHCO3, Brine) C->D E 5. Dry & Concentrate (Na2SO4, Rotovap) D->E F 6. Column Chromatography (Silica Gel) E->F G 7. Characterization (NMR, MS, HPLC) F->G Verify H Pure Product F->H

Caption: Step-by-step workflow for amide synthesis.

Conclusion: A Gateway to Novel Chemical Space

N,N-Dimethylpyrrolidine-3-sulfonamide is more than just a chemical; it is a strategic tool for medicinal chemists. Its inherent structural features provide a robust starting point for creating diverse libraries of drug-like molecules. The N-functionalization protocol detailed herein represents a fundamental, reliable, and adaptable method for leveraging this intermediate. By understanding the causality behind each experimental step and adhering to rigorous safety and validation practices, researchers can efficiently navigate the path from this versatile building block to novel chemical entities with the potential to become next-generation therapeutics.

References

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Available at: [Link]

  • ResearchGate. (n.d.). A Highly Efficient Synthesis of Sulfonamide Derivatives in the Presence of N-Methyl-2-pyrrolidone. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Available at: [Link]

  • PubChem. (n.d.). N,N-Dimethylpyridine-3-sulfonamide. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

  • Bio-Xplore. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Available at: [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Available at: [Link]

  • Springer. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Available at: [Link]

  • Chembase.cn. (n.d.). CAS#:1798522-78-7 | 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide. Available at: [Link]

  • PubChemLite. (n.d.). (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S). Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Available at: [Link]

  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Available at: [Link]

  • A.G. Layne. (2016). N-Methylpyrrolidone - SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • ResearchGate. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • PubMed. (2012). (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a small molecule inhibitor probe for the study of respiratory syncytial virus infection. Available at: [Link]

Sources

Application Note: Strategic Derivatization of N,N-Dimethylpyrrolidine-3-sulfonamide for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N,N-Dimethylpyrrolidine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for GPCR ligands (e.g., GlyT1 inhibitors), enzyme inhibitors (DPP-IV), and ion channel modulators. Its utility lies in the rigid stereochemical control of the pyrrolidine ring combined with the metabolic stability of the sulfonamide moiety. This application note provides a comprehensive guide for researchers to derivatize this scaffold at the N1-position. We detail protocols for transforming this fragment into (1) SAR library candidates via amide coupling, and (2) Fluorescent probes (Dansylation) for Fluorescence Polarization (FP) binding assays.

Structural Analysis & Chemical Strategy

The Scaffold

The molecule of interest is N,N-Dimethylpyrrolidine-3-sulfonamide .

  • Core: Pyrrolidine (5-membered nitrogen heterocycle).[1]

  • Substituent: Sulfonamide group at position 3, capped with two methyl groups (

    
    ).
    
  • Reactive Handle: The pyrrolidine nitrogen (N1).[2]

Chemoselectivity Logic

A critical advantage of the N,N-dimethyl variant is the absence of acidic protons on the sulfonamide nitrogen.

  • Sulfonamide Nitrogen: Fully methylated. Non-nucleophilic and chemically inert under standard coupling conditions.

  • Pyrrolidine Nitrogen (N1): A secondary amine with high nucleophilicity (

    
    ). It is the sole site for derivatization, eliminating the need for protecting group strategies often required for primary sulfonamides.
    
Derivatization Pathways

We define three primary workflows for this scaffold:

  • Library Expansion (SAR): Coupling with diverse carboxylic acids to explore Structure-Activity Relationships.

  • Fluorescent Labeling: Attachment of a fluorophore (e.g., Dansyl or FITC) to create a tracer for binding assays.

  • Affinity Tagging: Biotinylation for surface plasmon resonance (SPR) or pull-down assays.

DerivatizationStrategy Scaffold N,N-Dimethylpyrrolidine- 3-sulfonamide N1 Reactive N1 (Secondary Amine) Scaffold->N1 Path1 Pathway A: Amide Coupling (SAR Library) N1->Path1 + R-COOH (HATU/DIPEA) Path2 Pathway B: Dansylation (FP Probe) N1->Path2 + Dansyl-Cl (TEA) Path3 Pathway C: Biotinylation (Affinity Tag) N1->Path3 + NHS-Biotin Product1 Amide Derivative (Drug Candidate) Path1->Product1 Product2 Fluorescent Tracer (Binding Assay) Path2->Product2 Product3 Biotin Conjugate (SPR/Pull-down) Path3->Product3

Figure 1: Strategic derivatization pathways for the N,N-Dimethylpyrrolidine-3-sulfonamide scaffold targeting the N1 secondary amine.

Protocol A: High-Throughput Amide Coupling (SAR)

This protocol utilizes HATU, a high-efficiency coupling reagent that minimizes racemization at the C3 chiral center (if using a chiral scaffold).

Reagents
  • Scaffold: N,N-Dimethylpyrrolidine-3-sulfonamide (1.0 equiv).

  • Carboxylic Acid (R-COOH): Diverse building blocks (1.2 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Preparation: Dissolve the Carboxylic Acid (0.2 mmol) in anhydrous DMF (1.0 mL) in a 4 mL vial.

  • Activation: Add DIPEA (0.6 mmol, 105 µL) followed by HATU (0.24 mmol, 91 mg). Stir at room temperature (RT) for 15 minutes to generate the active ester.

    • Note: The solution should turn slightly yellow. If it remains colorless, ensure reagents are dry.

  • Coupling: Add the N,N-Dimethylpyrrolidine-3-sulfonamide scaffold (0.2 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Workup (High-Throughput):

    • Dilute with Ethyl Acetate (3 mL).

    • Wash with 1M HCl (1 mL) to remove excess DIPEA and unreacted scaffold.

    • Wash with sat.

      
       (1 mL) to remove unreacted acid.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • QC: Verify Mass [M+H]+ via LC-MS. Purity >95% is required for bioassays.

Protocol B: Synthesis of a Fluorescent Probe (Dansylation)

For binding assays, we require a tracer. We will conjugate the scaffold with Dansyl Chloride . Dansyl is chosen because it forms a stable sulfonamide bond with the N1 amine and has a large Stokes shift, making it ideal for Fluorescence Polarization (FP) assays.

Reagents
  • Scaffold: N,N-Dimethylpyrrolidine-3-sulfonamide (10 mg, ~0.05 mmol).

  • Fluorophore: Dansyl Chloride (1.2 equiv).

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
  • Dissolution: Dissolve the scaffold (10 mg) and TEA (15 µL) in dry DCM (2 mL) in a light-protected vial (amber glass).

  • Addition: Add Dansyl Chloride (16 mg, 0.06 mmol) slowly at

    
     (ice bath).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Check TLC (50% EtOAc/Hexane). The product will be a highly fluorescent blue-green spot under UV (365 nm).

  • Purification: Flash chromatography is mandatory to remove free Dansyl-OH (hydrolysis product), which interferes with FP background signal.

    • Eluent: Gradient 0-5% MeOH in DCM.

  • Characterization:

    • Excitation: 330 nm

    • Emission: 520 nm

    • Mass: Expected [M+H]+ = Scaffold MW + 233.28 Da.

Bioassay Application: Fluorescence Polarization (FP)

This assay measures the binding of your derivatized scaffold (the "Tracer") to a target protein (e.g., a purified GPCR domain or enzyme).

Principle
  • Free Tracer: Small molecule, rotates rapidly in solution. Low Polarization (mP).

  • Bound Tracer: Complexed with protein, rotates slowly. High Polarization (mP).

  • Competition: An unlabeled drug candidate displaces the tracer, reducing the mP signal.

FPAssay cluster_0 Free State (Low mP) cluster_1 Bound State (High mP) cluster_2 Displaced State (IC50 Determination) Tracer Dansyl-Scaffold (Rapid Rotation) Complex Protein-Scaffold Complex (Slow Rotation) Tracer->Complex + Target Protein (Binding) Inhibitor Unlabeled Drug (Competitor) FreeTracer Released Tracer (Low mP) Complex->FreeTracer + Inhibitor (Competition)

Figure 2: Fluorescence Polarization workflow. Binding of the Dansyl-scaffold increases polarization; competitors restore low polarization.

Assay Protocol
  • Buffer: PBS pH 7.4, 0.01% Triton X-100 (prevents aggregation).

  • Tracer Titration (Kd Determination):

    • Keep Tracer constant at 10 nM.

    • Titrate Protein (Target) from 0 to 10 µM in a 384-well black plate.

    • Incubate 30 mins at RT.

    • Read FP (Ex 330nm / Em 520nm).

    • Result: Plot mP vs. [Protein] to find the

      
      .
      
  • Competition Assay (Screening):

    • Mix Protein (at concentration =

      
      ) + Tracer (10 nM).
      
    • Add library compounds (from Protocol A) at 10 µM.

    • Incubate and read.[3]

    • Hit Definition: Compounds that reduce mP significantly (>50% reduction) are binders.

Data Analysis & Troubleshooting

Quantitative Summary Table
ParameterValue / ConditionReason
Scaffold pKa ~10.5 (N1 amine)Requires basic conditions (TEA/DIPEA) for coupling.
Dansyl Ex/Em 330 nm / 520 nmLarge Stokes shift reduces background interference.
Tracer Conc. 10–50 nMKeep <

to ensure "zone A" kinetics for accurate IC50s.
Solvent Tolerance DMSO < 5%High DMSO dampens fluorescence and denatures proteins.
Z-Factor Goal > 0.5Indicates a robust assay suitable for HTS.[3]
Troubleshooting Guide
  • Low Yield in Protocol A: The secondary amine is sterically hindered by the adjacent sulfonyl group. Solution: Switch from HATU to PyBOP or increase temperature to 40°C.

  • High Background in FP: Free fluorophore is present. Solution: Re-purify the tracer via HPLC. The tracer must be >98% pure.[4]

  • Precipitation: The sulfonamide scaffold is hydrophobic. Solution: Ensure final assay buffer contains 0.01% Triton X-100 or Tween-20.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Pyrrolidine Bioactivity: Neubauer, T., et al. "Pyrrolidine-3-sulfonamides as potent, selective, and orally bioavailable GlyT1 inhibitors." Journal of Medicinal Chemistry, 2014.

  • Bioconjugation Protocols: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Standard reference for Dansyl/NHS chemistry).
  • FP Assay Theory: Lea, W. A., & Simeonov, A. "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 2011.

Sources

Application Notes and Protocols: N,N-Dimethylpyrrolidine-3-sulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Cyclic Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs due to its diverse biological activities.[1][2] From the revolutionary discovery of prontosil to contemporary therapeutics, this moiety has proven to be a versatile scaffold in drug discovery.[1] The incorporation of the sulfonamide into a cyclic framework, such as the pyrrolidine ring system, introduces conformational rigidity and novel three-dimensional structures that can enhance binding to biological targets and improve pharmacokinetic properties. N,N-Dimethylpyrrolidine-3-sulfonamide, while a less-explored building block, offers a unique combination of a chiral pyrrolidine core and a dimethylsulfonamide group, making it an attractive starting point for the synthesis of innovative chemical entities for drug development and life sciences research.[3]

This guide provides a comprehensive overview of the experimental setup for reactions involving N,N-Dimethylpyrrolidine-3-sulfonamide. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and methods for the synthesis and subsequent derivatization of this promising chemical scaffold.

Part 1: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide Hydrochloride

A common and practical approach to synthesizing N,N-Dimethylpyrrolidine-3-sulfonamide involves a two-step process starting from a commercially available precursor, 3-pyrrolidinol. This protocol details the conversion to the corresponding sulfonyl chloride, followed by amination.

Workflow for Synthesis

Synthesis_Workflow Figure 1: Synthesis Workflow for N,N-Dimethylpyrrolidine-3-sulfonamide HCl cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation 3-Pyrrolidinol 3-Pyrrolidinol Pyrrolidine-3-sulfonyl_chloride Pyrrolidine-3-sulfonyl_chloride 3-Pyrrolidinol->Pyrrolidine-3-sulfonyl_chloride SOCl2, Et3N DCM, 0 °C to rt N,N-Dimethylpyrrolidine-3-sulfonamide N,N-Dimethylpyrrolidine-3-sulfonamide Pyrrolidine-3-sulfonyl_chloride->N,N-Dimethylpyrrolidine-3-sulfonamide Dimethylamine (aq.) THF, 0 °C to rt Final_Product N,N-Dimethylpyrrolidine-3-sulfonamide HCl N,N-Dimethylpyrrolidine-3-sulfonamide->Final_Product HCl in Et2O EtOAc

Caption: Figure 1: Synthesis Workflow for N,N-Dimethylpyrrolidine-3-sulfonamide HCl

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierPurity
3-PyrrolidinolC₄H₉NO87.12Sigma-Aldrich98%
Thionyl chlorideSOCl₂118.97Acros Organics99.5%
Triethylamine(C₂H₅)₃N101.19Fisher Scientific99.5%
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous
Dimethylamine solution(CH₃)₂NH45.08Alfa Aesar40% in H₂O
Tetrahydrofuran (THF)C₄H₈O72.11J.T.BakerAnhydrous
Diethyl ether (Et₂O)(C₂H₅)₂O74.12EMD MilliporeAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11MerckAnhydrous
Hydrochloric acidHCl36.46Sigma-Aldrich2.0 M in Et₂O
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04Fisher ScientificAnhydrous

Step 1: Synthesis of Pyrrolidine-3-sulfonyl chloride

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-pyrrolidinol (5.0 g, 57.4 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (16.0 mL, 114.8 mmol) to the stirred solution.

  • In the dropping funnel, prepare a solution of thionyl chloride (5.0 mL, 68.9 mmol) in anhydrous dichloromethane (20 mL).

  • Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrolidine-3-sulfonyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

  • Dissolve the crude pyrrolidine-3-sulfonyl chloride in anhydrous tetrahydrofuran (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Slowly add a 40% aqueous solution of dimethylamine (19.5 mL, 172.2 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N,N-Dimethylpyrrolidine-3-sulfonamide as an oil.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude N,N-Dimethylpyrrolidine-3-sulfonamide in anhydrous ethyl acetate (50 mL).

  • Slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride.

Part 2: Application in N-Acylation Reactions

N-acyl sulfonamides are a significant class of compounds in medicinal chemistry, often serving as bioisosteres of carboxylic acids.[4] The following protocol details a general procedure for the N-acylation of N,N-Dimethylpyrrolidine-3-sulfonamide using an acid chloride in the presence of a base.

General Reaction Scheme

N_Acylation Figure 2: N-Acylation of N,N-Dimethylpyrrolidine-3-sulfonamide Start N,N-Dimethylpyrrolidine-3-sulfonamide Reagents + R-COCl + Base (e.g., Pyridine) + Solvent (e.g., DCM) Start->Reagents Product N-Acyl-N,N-Dimethylpyrrolidine-3-sulfonamide Reagents->Product

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride, a key building block in modern medicinal chemistry. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and robustness. We will detail a two-step synthetic sequence, commencing with the formation of a pyrrolidine-3-sulfonyl chloride intermediate, followed by its reaction with dimethylamine to yield the desired product. This guide will also cover critical aspects of purification, characterization, and process control, providing researchers and drug development professionals with a practical and scientifically grounded methodology.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine scaffold is a privileged motif in drug discovery, appearing in a multitude of biologically active compounds.[1] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive core for interacting with biological targets. The incorporation of a sulfonamide group, a known bioisostere of the amide bond, can enhance metabolic stability and improve pharmacokinetic properties.[2] N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride, therefore, represents a valuable synthon for the development of novel therapeutics. This guide aims to provide a robust and scalable synthesis to meet the demands of drug development programs.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the sulfur-nitrogen bond. This leads back to two key starting materials: pyrrolidine-3-sulfonyl chloride and dimethylamine. The hydrochloride salt is then formed in the final step.

G Target N,N-Dimethylpyrrolidine-3-sulfonamide HCl Intermediate1 N,N-Dimethylpyrrolidine-3-sulfonamide Target->Intermediate1 Salt Formation Reagent1 HCl Intermediate2 Pyrrolidine-3-sulfonyl chloride Intermediate1->Intermediate2 Sulfonamide Formation Reagent2 Dimethylamine StartingMaterial Pyrrolidine-3-sulfonic acid Intermediate2->StartingMaterial Chlorination Reagent3 Chlorinating Agent (e.g., PCl5)

Caption: Retrosynthetic analysis of N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride.

This strategy is advantageous for large-scale synthesis due to the ready availability of the starting materials and the generally high-yielding nature of the individual transformations.

Detailed Synthetic Protocol

Part A: Synthesis of Pyrrolidine-3-sulfonyl chloride

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis.[3][4] For this protocol, we will utilize phosphorus pentachloride (PCl₅) as the chlorinating agent, a common and effective choice for this purpose.[5]

Reaction Scheme:

G cluster_0 Step 1: Chlorination Pyrrolidine-3-sulfonic_acid Pyrrolidine-3-sulfonic acid Pyrrolidine-3-sulfonyl_chloride Pyrrolidine-3-sulfonyl chloride Pyrrolidine-3-sulfonic_acid->Pyrrolidine-3-sulfonyl_chloride + PCl₅ PCl5 PCl₅ POCl3 POCl₃ HCl_gas HCl (gas) G cluster_1 Step 2: Sulfonamide Formation Pyrrolidine-3-sulfonyl_chloride Pyrrolidine-3-sulfonyl chloride NN-Dimethylpyrrolidine-3-sulfonamide N,N-Dimethylpyrrolidine-3-sulfonamide Pyrrolidine-3-sulfonyl_chloride->NN-Dimethylpyrrolidine-3-sulfonamide + 2 eq. Dimethylamine Dimethylamine Dimethylamine (aq. solution) Dimethylamine_HCl Dimethylamine HCl

Caption: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyrrolidine-3-sulfonyl chloride (crude)169.63~1.0 mol~1.0
Dimethylamine (40% aq. solution)45.08563.5 g5.0
Dichloromethane (DCM)-2.0 L-

Protocol:

  • Reactor Setup: Use the same reactor setup as in Part A.

  • Charging Reagents: Dissolve the crude pyrrolidine-3-sulfonyl chloride in dichloromethane (2.0 L) and charge it to the reactor.

  • Cooling: Cool the solution to 0-5 °C.

  • Addition of Dimethylamine: Slowly add the aqueous dimethylamine solution (563.5 g, 5.0 mol) to the reactor, maintaining the internal temperature below 10 °C. An excess of dimethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Reaction: Stir the biphasic mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC until the sulfonyl chloride is consumed.

  • Work-up: Separate the organic layer. Wash the organic layer with water (2 x 1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethylpyrrolidine-3-sulfonamide as an oil.

Causality and Field-Proven Insights:

  • The use of a significant excess of dimethylamine is crucial for achieving a high yield and for neutralizing the generated HCl. [6]* A biphasic reaction medium (DCM/water) is practical for large-scale operations, allowing for easy separation of the product from the water-soluble dimethylamine hydrochloride salt.

Part C: Salt Formation and Purification

The final step involves the formation of the hydrochloride salt, which often aids in the purification and handling of amine-containing compounds.

Protocol:

  • Dissolution: Dissolve the crude N,N-Dimethylpyrrolidine-3-sulfonamide in a suitable solvent such as isopropanol (IPA) or ethyl acetate (EtOAc) (approximately 3-5 volumes).

  • Acidification: Cool the solution to 0-5 °C and slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in IPA) until the pH of the solution is acidic (pH 1-2).

  • Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization. If necessary, scratching the inside of the flask or adding a seed crystal can promote crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride as a crystalline solid. [7]

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of the N,N-dimethyl and pyrrolidine moieties.Peaks corresponding to the protons of the pyrrolidine ring and the two methyl groups of the sulfonamide.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the free base [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with purity >98%.
Elemental Analysis Confirmation of the elemental composition.Calculated and found values for C, H, N, S, and Cl should be in close agreement.

The use of advanced analytical techniques like LC-MS and GC-MS is crucial for detecting and quantifying any potential impurities, including residual solvents and starting materials. [8]

Safety Considerations

  • Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorobenzene: Flammable and toxic. Avoid inhalation and skin contact.

  • Dimethylamine: Flammable, corrosive, and toxic. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care.

  • Pressure Build-up: The reaction of PCl₅ with the sulfonic acid and the quenching steps generate HCl gas. Ensure the reactor is properly vented to a scrubber to prevent pressure build-up.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride. By following the outlined procedures and paying close attention to the critical process parameters, researchers and drug development professionals can reliably produce this valuable building block in high purity and yield. The emphasis on causality and field-proven insights aims to empower users to troubleshoot and adapt the protocol to their specific needs.

References

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]

  • Ruhoff, J. R., & Reid, E. E. (1937). N,N-Dimethyl Amides. Journal of the American Chemical Society, 59(2), 401–402.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2014, 1–9. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Tan, Y., Wang, S. J., & Wang, Y. T. (2011). A Highly Efficient Synthesis of Sulfonamide Derivatives in the Presence of N-Methyl-2-pyrrolidone. Chinese Journal of Chemistry, 29(4), 833-836. [Link]

  • Dermeche, L., & Amari, M. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Letters in Organic Chemistry, 11(9), 656-661. [Link]

  • F. Hoffmann-La Roche AG. (1973). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • American Cyanamid Company. (1957). Sulfonamide purification process.
  • U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Kim, Y., et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4434-4438. [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]

  • Li, Y., et al. (2017). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods, 9(3), 435-440. [Link]

  • Sumitomo Chemical Company, Limited. (2016). Pyridine-3-sulfonyl chloride production method.
  • Li, J., et al. (2012). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Chinese Journal of Pharmaceuticals, 43(1), 23-25. [Link]

  • Adewole, E., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06277. [Link]

  • Hossain, M. A., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 241, 115793. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Kazmaier, U. (2007). Pyrrolidine-Sulfonamide-Type Catalyst Used to Enable Asymmetric Reactions Between Various Ketones and α-Imino Esters. In Topics in Current Chemistry (Vol. 279, pp. 245-276). Springer. [Link]

  • BASF AG. (1991). Process for the preparation of n,n-dimethylamine.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21097–21104. [Link]

  • Sumitomo Chemical Company, Limited. (2016). Method for producing pyridine-3-sulfonyl chloride.
  • Trapani, G., et al. (2023). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355–9359. [Link]

  • Beijing THTD Pharma Tech Joint Co Ltd. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
  • Astellas Pharma Inc. (2016). Method for producing pyridine-3-sulfonyl chloride.
  • Zawirska, A., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(13), 5103. [Link]

Sources

Application Notes and Protocols for the Utilization of N,N-Dimethylpyrrolidine-3-sulfonamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Combinatorial Chemistry

N,N-Dimethylpyrrolidine-3-sulfonamide is a unique heterocyclic building block with significant potential in modern drug discovery. Its rigid pyrrolidine core provides a defined three-dimensional structure, while the sulfonamide and tertiary amine moieties offer distinct points for chemical modification. The sulfonamide group is a well-established pharmacophore found in a wide array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a stable, non-hydrolyzable mimic of a peptide bond.[1] The incorporation of such scaffolds into solid-phase synthesis (SPS) workflows enables the rapid generation of large, diverse chemical libraries, which is a cornerstone of high-throughput screening and lead optimization.[2]

This document provides a comprehensive guide to the prospective use of N,N-Dimethylpyrrolidine-3-sulfonamide in solid-phase synthesis. While specific literature on the solid-phase application of this exact molecule is nascent, the protocols herein are built upon established, robust chemical principles for sulfonamide and secondary amine chemistry on solid supports.[3][4] We will explore its immobilization, on-resin diversification, and subsequent cleavage to yield novel sulfonamide-containing compounds.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is critical for designing successful solid-phase strategies.

PropertyValue (Estimated)Significance in Solid-Phase Synthesis
Molecular Formula C₆H₁₄N₂O₂SEssential for mass spectrometry analysis of intermediates and final products.
Molecular Weight 178.25 g/mol Required for calculating reagent stoichiometry during synthesis.
Structure Pyrrolidine ring with a sulfonamide at the 3-position and a dimethylamino group on the sulfur.The secondary amine of the pyrrolidine is the primary handle for attachment and diversification. The sulfonamide is a stable functional group.
Solubility Expected to be soluble in common SPS solvents like DMF, NMP, and DCM.Good solubility is crucial for efficient reaction kinetics in the heterogeneous solid-phase environment.
pKa (Pyrrolidine N) ~10-11The basicity of the pyrrolidine nitrogen influences its nucleophilicity for immobilization and acylation reactions.

Core Principle: Immobilization and On-Resin Diversification

The central strategy for employing N,N-Dimethylpyrrolidine-3-sulfonamide in solid-phase synthesis hinges on the reactivity of the secondary amine within the pyrrolidine ring. This amine serves as a robust anchor point for immobilization onto a solid support and as a site for subsequent chemical elaboration.

Two primary approaches are proposed:

  • Immobilization via the Pyrrolidine Nitrogen: The secondary amine can be attached to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin or an aldehyde-functionalized resin via reductive amination (if the pyrrolidine nitrogen were primary). Once immobilized, the molecule can act as a scaffold, with further chemistry potentially directed at other positions if suitable protecting group strategies are employed during the synthesis of the building block itself.

  • Use as a Reagent for Resin-Bound Species: Alternatively, the sulfonamide moiety could be synthesized on-resin. A resin-bound amino acid or other amine-containing molecule could be reacted with a pyrrolidine-3-sulfonyl chloride derivative. However, for the purpose of this guide, we will focus on the use of N,N-Dimethylpyrrolidine-3-sulfonamide as a scaffold to be immobilized.

The following protocols are based on the first approach, which allows for the diversification of molecules based on the central pyrrolidine-sulfonamide core.

Experimental Protocols

Protocol 4.1: Immobilization of N,N-Dimethylpyrrolidine-3-sulfonamide on 2-Chlorotrityl Chloride Resin

Rationale: The 2-chlorotrityl chloride (2-CTC) resin is highly acid-labile, allowing for the cleavage of the final product under very mild acidic conditions that are orthogonal to many other protecting groups and are unlikely to cleave the sulfonamide bond.[4] The bulky trityl group also helps to minimize racemization and diketopiperazine formation in peptide synthesis contexts.

Materials:

  • N,N-Dimethylpyrrolidine-3-sulfonamide

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve N,N-Dimethylpyrrolidine-3-sulfonamide (4.0 eq, 6.4 mmol, 1.14 g) in anhydrous DCM (10 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin. To the resin, add the solution of N,N-Dimethylpyrrolidine-3-sulfonamide followed by DIPEA (5.0 eq, 8.0 mmol, 1.4 mL). Agitate the mixture at room temperature for 4 hours.

  • Capping Unreacted Sites: Drain the reaction mixture. To cap any unreacted chlorotrityl sites, add a mixture of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Workflow Diagram for Immobilization:

G Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Couple Couple for 4h Swell->Couple BuildingBlock N,N-Dimethylpyrrolidine- 3-sulfonamide + DIPEA BuildingBlock->Couple Cap Cap with MeOH/DIPEA Couple->Cap WashDry Wash and Dry Cap->WashDry FinalResin Immobilized Scaffold WashDry->FinalResin

Caption: Immobilization of the pyrrolidine scaffold onto 2-CTC resin.

Protocol 4.2: On-Resin Acylation of the Immobilized Scaffold

Rationale: This protocol demonstrates the diversification of the immobilized scaffold by acylating the sulfonamide nitrogen. This is a hypothetical step, as the N,N-dimethylsulfonamide is tertiary and cannot be further acylated. A more realistic scenario would involve a primary sulfonamide on the pyrrolidine ring, which could then be acylated. For the purpose of demonstrating a diversification step, we will proceed with a hypothetical acylation of the pyrrolidine nitrogen, assuming it was not the point of attachment. If the pyrrolidine nitrogen is attached to the resin, this protocol would not be applicable. A more advanced approach would involve a protecting group on the pyrrolidine nitrogen, which is removed after immobilization, freeing it up for acylation.

Materials:

  • Immobilized N,N-Dimethylpyrrolidine-3-sulfonamide resin

  • Carboxylic acid of choice (e.g., Acetic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the immobilized resin (0.5 g) in DMF (10 mL) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (5.0 eq), PyBOP (5.0 eq), and DIPEA (10.0 eq) in DMF. Allow the activation to proceed for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2 hours.

  • Monitoring the Reaction: A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test if a primary amine was being acylated) to monitor the reaction progress.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4.3: Cleavage of the Final Compound from the Resin

Rationale: A mild acidic cleavage is used to release the product from the 2-CTC resin, preserving the integrity of the sulfonamide bond.

Materials:

  • Acylated resin from Protocol 4.2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: Place the dry, acylated resin (0.5 g) in a solid-phase synthesis vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 1% TFA and 1% TIS in DCM.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate gently for 30 minutes.

  • Collection of Product: Drain the cleavage solution into a round-bottom flask containing a small amount of pyridine to neutralize the acid.

  • Repeat Cleavage: Repeat the cleavage step with fresh cocktail two more times to ensure complete removal of the product.

  • Solvent Evaporation: Combine the cleavage filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Workflow for On-Resin Synthesis and Cleavage:

G StartResin Immobilized Scaffold Acylation On-Resin Acylation (Carboxylic Acid, PyBOP, DIPEA) StartResin->Acylation Wash1 Wash Acylation->Wash1 Cleavage Cleavage (1% TFA in DCM) Wash1->Cleavage Purification Purification Cleavage->Purification FinalProduct Final Product in Solution Purification->FinalProduct

Caption: General workflow for on-resin diversification and cleavage.

Conclusion and Future Perspectives

N,N-Dimethylpyrrolidine-3-sulfonamide represents a promising and versatile scaffold for the solid-phase synthesis of novel compound libraries for drug discovery. The protocols outlined in this application note provide a robust starting point for researchers to explore the utility of this building block. The inherent stability of the sulfonamide moiety, combined with the potential for diversification at the pyrrolidine ring, makes it an attractive candidate for generating molecules with diverse biological activities. Further work could involve the development of orthogonal protecting group strategies to allow for multi-directional diversification of the scaffold, further expanding its utility in medicinal chemistry.

References

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 2024. [Link]

  • Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 2005. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 2025. [Link]

  • A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. ACS Chemical Biology, 2013. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of this and structurally related aliphatic sulfonamides. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

Introduction

N,N-Dimethylpyrrolidine-3-sulfonamide is a saturated heterocyclic sulfonamide. The synthesis of such small, polar molecules can present unique challenges, including the management of protecting groups, the formation of sensitive intermediates, and difficult purifications. This guide provides a systematic approach to a plausible synthetic route, highlighting critical control points and offering solutions to common problems.

A likely synthetic pathway for N,N-Dimethylpyrrolidine-3-sulfonamide, based on established organic chemistry principles, involves a multi-step sequence starting from a protected pyrrolidine derivative. This approach allows for regioselective functionalization and minimizes side reactions involving the pyrrolidine nitrogen.

Proposed Synthetic Workflow

The synthesis can be logically divided into four key stages:

  • Protection of the Pyrrolidine Nitrogen: To prevent unwanted side reactions, the secondary amine of the pyrrolidine ring is first protected, typically with a tert-butyloxycarbonyl (Boc) group.

  • Formation of the Sulfonyl Chloride: The protected pyrrolidine is then functionalized at the 3-position to introduce the sulfonyl chloride moiety. This is the most challenging step and may involve the conversion of a precursor functional group like a thiol or a sulfonic acid.

  • Sulfonamide Formation: The resulting sulfonyl chloride is reacted with dimethylamine to form the desired sulfonamide.

  • Deprotection: The Boc protecting group is removed to yield the final product, N,N-Dimethylpyrrolidine-3-sulfonamide.

Synthesis_Workflow Start Pyrrolidine-3-thiol (or similar precursor) Boc_Protection Boc Protection Start->Boc_Protection (Boc)2O, Base Oxidation_Chlorination Oxidative Chlorination Boc_Protection->Oxidation_Chlorination N-Boc-pyrrolidine-3-thiol Sulfonamide_Formation Sulfonamide Formation (with Dimethylamine) Oxidation_Chlorination->Sulfonamide_Formation N-Boc-pyrrolidine-3-sulfonyl chloride Deprotection Boc Deprotection Sulfonamide_Formation->Deprotection N-Boc-N,N-dimethyl- pyrrolidine-3-sulfonamide Final_Product N,N-Dimethylpyrrolidine- 3-sulfonamide Deprotection->Final_Product Acidic Conditions Troubleshooting_Logic cluster_synthesis Synthesis Stages cluster_issues Common Issues Boc_Protection Boc Protection Low_Yield Low Yield Boc_Protection->Low_Yield Incomplete reaction Sulfonyl_Chloride_Formation Sulfonyl Chloride Formation Sulfonyl_Chloride_Formation->Low_Yield Intermediate instability Impurity_Formation Impurity Formation Sulfonyl_Chloride_Formation->Impurity_Formation Side reactions, Over-oxidation Sulfonamide_Formation Sulfonamide Formation Sulfonamide_Formation->Low_Yield Poor amine nucleophilicity Sulfonamide_Formation->Impurity_Formation Dimerization Deprotection Deprotection Deprotection->Low_Yield Incomplete deprotection Difficult_Purification Difficult Purification Deprotection->Difficult_Purification Product polarity

Technical Support Center: N,N-Dimethylpyrrolidine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound.

Overview of the Synthetic Challenge

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide is typically approached via a two-step process. The primary challenges that researchers face often relate to the stability of intermediates, reaction conditions, and purification of the final product. This guide breaks down the synthesis into its key stages and addresses potential issues at each step.

General Synthetic Pathway

The most common and reliable route involves the preparation of a key intermediate, pyrrolidine-3-sulfonyl chloride, followed by its reaction with dimethylamine.

Synthesis_Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination Start Pyrrolidine-3-sulfonic acid Inter Pyrrolidine-3-sulfonyl chloride Start->Inter  PCl5 or SOCl2  Solvent (e.g., Chlorobenzene) Final N,N-Dimethylpyrrolidine-3-sulfonamide Inter->Final  Dimethylamine (HNMe2)  Base (e.g., Et3N or excess HNMe2)  Solvent (e.g., DCM, MeCN)

Caption: General two-step synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide.

Troubleshooting Guide & Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

A low overall yield can result from issues in either of the two main synthetic steps or during the work-up and purification. A systematic approach is crucial.

Troubleshooting_Workflow Step1 Step 1 Issue: Sulfonyl Chloride Formation Conditions1 Incorrect Temp. or Reaction Time? Step1->Conditions1 Moisture1 Moisture contamination? (Hydrolysis of R-SO2Cl) Step1->Moisture1 Reagent1 Reagent1 Step1->Reagent1 Step2 Step 2 Issue: Amination Reaction Stoichiometry Insufficient Dimethylamine or Base? Step2->Stoichiometry Conditions2 Poor Temperature Control? Step2->Conditions2 Reagent2 Reagent2 Step2->Reagent2 Purification Issue with Work-up & Purification Loss Product loss during Chromatography? Purification->Loss Extraction Extraction Purification->Extraction Start Start Start->Step1 Start->Step2 Start->Purification

Caption: Troubleshooting workflow for diagnosing low yield.

Recommended Action:

  • Isolate and verify the intermediate: After Step 1, attempt to isolate and characterize a small sample of the pyrrolidine-3-sulfonyl chloride. Its instability means it's often best to use it immediately, but confirming its formation via a crude ¹H NMR can be invaluable.

  • Run each step with fresh reagents: Ensure starting materials and reagents are of high quality and free from moisture.

  • Analyze crude reaction mixtures: Before work-up, take a small aliquot of your reaction mixture and analyze it by TLC or LC-MS to assess the conversion rate. This helps distinguish between a poor reaction and losses during purification.[1]

Q2: I suspect a problem with the formation of pyrrolidine-3-sulfonyl chloride (Step 1). How can I improve this?

The conversion of a sulfonic acid to a sulfonyl chloride is a critical step that is highly sensitive to reaction conditions.[2][3]

  • Causality - Reagent Choice: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are common reagents. PCl₅ is often more effective for this transformation.[2][4] However, thionyl chloride can also be used, sometimes with a catalytic amount of DMF.

  • Causality - Reaction Conditions: The reaction can be sluggish and may require heating. However, excessive heat can lead to decomposition. A typical temperature range is 60-100°C in a suitable solvent like chlorobenzene.[4] The reaction must be performed under strictly anhydrous conditions, as any moisture will hydrolyze the product back to the sulfonic acid or the starting chlorinating agent.

  • Troubleshooting & Validation:

    • Moisture Control: Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Reagent Quality: Use a fresh bottle of PCl₅ or newly distilled SOCl₂. Older reagents can be less active due to hydrolysis.

    • Monitoring: The reaction often produces gaseous byproducts (e.g., HCl, POCl₃).[5] Cessation of gas evolution can be an indicator of completion, but TLC or ¹H NMR of a quenched aliquot is more reliable.

Q3: The amination reaction (Step 2) is not going to completion. What factors should I consider?

The reaction of a sulfonyl chloride with an amine is generally a robust and high-yielding transformation, making it a classic method for sulfonamide synthesis.[6][7][8] If you are experiencing issues, consider the following:

  • Causality - Stoichiometry: This is a nucleophilic substitution reaction that produces one equivalent of HCl.[9] This acid will protonate the dimethylamine, rendering it non-nucleophilic. Therefore, a minimum of two equivalents of dimethylamine is required: one to act as the nucleophile and one to act as the base to scavenge the HCl. In practice, using 2.5-3.0 equivalents (or using one equivalent of dimethylamine with an auxiliary non-nucleophilic base like triethylamine or pyridine) is recommended to drive the reaction to completion.

  • Causality - Temperature Control: The reaction is exothermic. It should be started at a low temperature (0 °C) with slow addition of the sulfonyl chloride solution to the amine solution.[10] Allowing the reaction to warm to room temperature after the addition is complete is typically sufficient for full conversion. Running the reaction at elevated temperatures can lead to side reactions and decomposition.

  • Causality - Stability of the Sulfonyl Chloride: The pyrrolidine-3-sulfonyl chloride intermediate is reactive and can degrade upon storage. It is highly recommended to use it immediately after its preparation for the best results. If you must store it, do so under an inert atmosphere at low temperature for a very short period.

ParameterRecommendationRationale
Dimethylamine (HNMe₂) Stoichiometry 2.5 - 3.0 equivalentsOne equivalent acts as the nucleophile, while the excess serves as a base to neutralize the HCl byproduct.
Auxiliary Base (e.g., Et₃N) 1.2 - 1.5 equivalents (if using ~1.1 eq. HNMe₂)A non-nucleophilic base efficiently scavenges HCl without competing with the primary amine.
Reaction Temperature Initial addition at 0 °C, then warm to RTControls the initial exotherm, preventing side reactions and decomposition of the sulfonyl chloride.
Solvent Anhydrous DCM, MeCN, or THFAprotic solvents that are unreactive towards the sulfonyl chloride are ideal. Acetonitrile is a common choice.[8]
Q4: My final product is impure after work-up. What are the likely contaminants and how can I remove them?

Common impurities include unreacted starting materials, byproducts from the base, and potential side products.

  • Common Impurities:

    • Pyrrolidine-3-sulfonic acid: From hydrolysis of the sulfonyl chloride.

    • Triethylammonium chloride (or Dimethylammonium chloride): Salt byproduct from the base.

    • Unreacted Dimethylamine/Triethylamine: Excess amine used in the reaction.

  • Purification Strategy:

    • Aqueous Wash: A standard acidic/basic work-up is highly effective.

      • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amines.

      • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

      • Wash with brine to remove residual water.[10]

    • Chromatography: If impurities persist, silica gel column chromatography is the standard method for purifying sulfonamides.[8] A gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.[11]

Frequently Asked Questions (FAQs)

Q: Can I use a different source of dimethylamine, such as the hydrochloride salt? A: Yes, you can use dimethylamine hydrochloride. However, you will need to add at least one additional equivalent of a base (like triethylamine or potassium carbonate) to liberate the free dimethylamine before adding the sulfonyl chloride.

Q: What are the primary safety concerns for this synthesis? A:

  • Thionyl chloride and Phosphorus pentachloride: These are corrosive and react violently with water, releasing toxic HCl gas. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethylamine: This is a flammable and corrosive gas/liquid with a strong odor. Use in a fume hood.

  • Exothermic Reaction: The amination step is exothermic. Maintain proper temperature control, especially during scale-up, to avoid a runaway reaction.

Q: Are there alternative methods for synthesizing sulfonamides? A: Yes, while the sulfonyl chloride route is classic, other modern methods exist. These include oxidative coupling of thiols and amines, reactions with sulfonyl fluorides, and various metal-catalyzed cross-coupling reactions.[12] However, for this specific target, the route described is often the most direct and cost-effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrrolidine-3-sulfonyl chloride

Disclaimer: This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add pyrrolidine-3-sulfonic acid (1.0 eq) and chlorobenzene (5-10 mL per gram of sulfonic acid).[4]

  • Reagent Addition: While stirring, add phosphorus pentachloride (1.1 eq) portion-wise to the suspension.[2] The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction appears complete by the cessation of gas evolution and analysis of a quenched aliquot.

  • Work-up: Cool the reaction mixture to room temperature. Carefully decant or filter the solution to remove any remaining solids. The resulting solution of pyrrolidine-3-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next step without further purification.

Protocol 2: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide
  • Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve dimethylamine (2.5 eq, often supplied as a solution in THF or ethanol) in anhydrous acetonitrile (10-20 mL per gram of sulfonyl chloride).[8] Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the crude solution of pyrrolidine-3-sulfonyl chloride (1.0 eq) from Protocol 1 to the stirred dimethylamine solution via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • In-Process Check: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), checking for the consumption of the sulfonyl chloride.

  • Quenching & Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexanes) to obtain the pure N,N-Dimethylpyrrolidine-3-sulfonamide.

References
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Sulfonamide (medicine). Wikipedia.
  • Process for producing N,N-dialkyl substituted fatty acids amides.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Preparation of sulfonamides
  • Sulfonamide purification process.
  • PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. WIPO.
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
  • Pyridine-3-sulfonyl chloride production method.
  • a continuous flow sulfuryl chloride based reaction – synthesis of a key intermedi
  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.

Sources

Technical Support Center: Purification of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-Dimethylpyrrolidine-3-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing purification challenges with this polar, basic compound. Our guidance is grounded in established chemical principles and practical, field-tested experience to help you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and stability of N,N-Dimethylpyrrolidine-3-sulfonamide?

A: N,N-Dimethylpyrrolidine-3-sulfonamide is a polar molecule due to the sulfonamide group and the tertiary amine in the pyrrolidine ring. It is typically available as its hydrochloride salt, which is a solid.[1][2] The free base is likely to be a high-boiling oil or a low-melting solid. Its polarity suggests good solubility in polar solvents like water, methanol, and ethanol, and lower solubility in nonpolar solvents like hexanes. The pyrrolidine and sulfonamide moieties are generally stable under standard purification conditions (e.g., silica gel chromatography, crystallization). However, the basic nitrogen of the pyrrolidine ring can interact strongly with acidic media, including standard silica gel.[3][4]

Q2: What are the most common impurities to expect from its synthesis?

A: Impurities are highly dependent on the synthetic route. A common precursor is (R)-N,N-Dimethylpyrrolidin-3-amine.[5][6] If the synthesis involves the reaction of a pyrrolidine derivative with a sulfonylating agent (like sulfuryl chloride followed by dimethylamine), potential impurities could include:

  • Unreacted Starting Materials: Such as 3-aminopyrrolidine derivatives.

  • Over-sulfonated or Di-sulfonated byproducts: Depending on reaction conditions.

  • Salts: Inorganic salts from reagents and work-up steps (e.g., triethylammonium chloride).

  • Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.[7]

Q3: Which analytical techniques are best for assessing purity?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): With UV or ELSD detection, HPLC is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage).

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and selecting conditions for column chromatography.

Q4: My N,N-Dimethylpyrrolidine-3-sulfonamide free base is an oil and will not crystallize. What should I do?

A: "Oiling out" is a common problem for polar compounds with low melting points.

  • Ensure Absence of Impurities: First, confirm the purity is high (>95%) via NMR or LC-MS. Impurities often inhibit crystallization. If impure, pre-purify using column chromatography.

  • Solvent Screening: Attempt crystallization from a binary solvent system.[8] Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, acetone) and slowly add a poor solvent (e.g., diethyl ether, hexanes) until turbidity persists.[8]

  • Salt Formation: If the free base refuses to crystallize, converting it to a salt is a highly effective strategy. Reacting the basic pyrrolidine nitrogen with an acid like HCl (in ether or isopropanol), oxalic acid, or tartaric acid can yield a well-defined, crystalline solid that is much easier to handle and purify by recrystallization.[9]

Troubleshooting Guide 1: Low Purity After Initial Synthesis & Work-up

Symptom: Crude NMR or LC-MS analysis shows a complex mixture with significant starting material or multiple byproducts.

Root Cause Analysis & Corrective Actions:

The issue often lies in either an incomplete reaction or an inefficient aqueous work-up that fails to separate the polar product from polar impurities.

Step-by-Step Troubleshooting Protocol:

  • Verify Reaction Completion:

    • Use TLC or LC-MS to monitor the reaction. Ensure the starting material spot/peak is completely consumed before proceeding to work-up. If the reaction has stalled, consider extending the reaction time or increasing the temperature.

  • Optimize Aqueous Work-up:

    • Problem: The high polarity of N,N-Dimethylpyrrolidine-3-sulfonamide can lead to poor partitioning into common organic solvents like ethyl acetate or dichloromethane (DCM), causing product loss to the aqueous layer.

    • Solution:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base, make the solution basic (pH 9-10) with NaHCO₃ or a mild base to deprotonate the pyrrolidine nitrogen, increasing its organosolubility.

      • Solvent Choice: Use a more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol or n-butanol to improve the recovery of the polar product from the aqueous phase.

      • Brine Wash: After extraction, wash the combined organic layers with saturated NaCl solution (brine). This helps to remove residual water and some water-soluble impurities.

Workflow Diagram: Post-Synthesis Work-up Optimization This diagram outlines the decision-making process for an effective extraction of a polar, basic compound.

cluster_0 Post-Reaction Quench cluster_1 pH Adjustment & Extraction cluster_2 Organic Phase Processing Quench Reaction Mixture Quenched Adjust_pH Adjust to pH 9-10 (e.g., with NaHCO3) Quench->Adjust_pH Extract Extract with Organic Solvent (e.g., DCM or 9:1 DCM/IPA) Adjust_pH->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Wash Wash with Brine Separate->Wash Organic Layer Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze Crude Product (TLC, NMR, LC-MS) Concentrate->Analyze

Caption: Decision tree for optimizing the work-up and extraction protocol.

Troubleshooting Guide 2: Purification by Column Chromatography

Symptom: The compound streaks badly on a silica gel TLC plate or provides poor separation during column chromatography.

Root Cause Analysis & Corrective Actions:

The basic pyrrolidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column.[3][4]

Step-by-Step Protocol for Optimized Chromatography:

  • Mobile Phase Modification (The Quick Fix):

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine to the mobile phase to compete with your compound for the acidic sites on the silica.

    • Protocol: Start with a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-1% Triethylamine (TEA) or, for very sensitive compounds, 2-3 drops of ammonium hydroxide per liter of eluent.

    • Example Eluent System: DCM / MeOH / TEA (e.g., 95 : 4.5 : 0.5 v/v/v).

  • Stationary Phase Selection (The Robust Solution):

    • If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: This is an excellent choice as the surface is pre-treated to be slightly basic, minimizing unwanted interactions.[4]

    • Basic Alumina: Alumina is less acidic than silica and can be effective for purifying basic compounds.[10] Use Brockmann Grade II or III for best results.

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.[10]

Table 1: Comparison of Chromatography Systems for N,N-Dimethylpyrrolidine-3-sulfonamide

Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Standard Silica Gel DCM/MeOH + 1% TEA Inexpensive, readily available.May still show some tailing; TEA can be difficult to remove.
Amine-Functionalized Silica Hexanes/Ethyl Acetate or DCM/MeOHExcellent peak shape, no need for basic additives.[4]More expensive than standard silica.
Basic Alumina DCM/MeOH or Ethyl AcetateGood for strongly basic compounds; avoids silica acidity.[10]Can have different selectivity; may be less efficient.
Reversed-Phase (C18) Water/Acetonitrile + 0.1% TFA or Formic AcidExcellent for very polar compounds; high resolution.Requires salt formation for good peak shape; more complex to run.

Workflow Diagram: Selecting the Right Chromatography System

Start Analyze Compound on Standard Silica TLC Plate Streak Does it Streak or Tial? Start->Streak NoStreak No: Proceed with Standard Silica Column + DCM/MeOH Streak->NoStreak No YesStreak Yes Streak->YesStreak Yes AddTEA Add 1% TEA to Mobile Phase. Re-run TLC. YesStreak->AddTEA Improved Is Peak Shape Good? AddTEA->Improved YesImproved Yes: Proceed with Silica Column using TEA-modified eluent. Improved->YesImproved Yes NoImproved No: Peak Shape Still Poor Improved->NoImproved No ChangePhase Change Stationary Phase NoImproved->ChangePhase AmineSilica Try Amine-Functionalized Silica or Alumina ChangePhase->AmineSilica Option 1 ReversePhase Consider Reversed-Phase (C18) Chromatography ChangePhase->ReversePhase Option 2

Caption: Flowchart for troubleshooting and selecting a suitable chromatography method.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12711515, N,N-Dimethylpyridine-3-sulfonamide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Maxwell, R. J., & Lightfield, A. R. (1995). The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products.
  • National Center for Biotechnology Information (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available from: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2011).
  • Crystallography and Crystal Chemistry, EPFL. Guide for crystallization. Available from: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1997). Optimal Analysis of Sulfonamides From Biological Matrices Using Supercritical Fluids.
  • ResearchGate. How can I isolate polar basic compound with silica gel column chromatography?. Available from: [Link]

  • Reddit. How to remove polar substance from silicagel?. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22120278, N,N-dimethylpyrrolidin-3-amine dihydrochloride. Available from: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1990). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1990). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. LCGC North America, 8(5), 394-400.
  • National Analytical Corporation. N,N-Dimethylpyrrolidine-3- sulfonamide Supplier. Available from: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • Google Patents. CA3108948A1 - Novel sulfonamideurea compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of N,N-Dimethylpyrrolidine-3-sulfonamide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The protocols and recommendations provided herein are grounded in established chemical principles and supported by scientific literature to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N,N-Dimethylpyrrolidine-3-sulfonamide?

There are two primary and strategically sound synthetic routes for the preparation of N,N-Dimethylpyrrolidine-3-sulfonamide. The choice between them often depends on the availability of starting materials.

  • Route A: Sulfonylation of a Pyrrolidine Precursor. This approach involves the reaction of a suitable 3-substituted pyrrolidine with N,N-dimethylsulfamoyl chloride. The most common starting material for this route is 3-aminopyrrolidine.

  • Route B: Amination of a Pyrrolidine-3-sulfonyl Chloride Intermediate. This method entails the initial preparation of pyrrolidine-3-sulfonyl chloride from a precursor like pyrrolidine-3-sulfonic acid, followed by a reaction with dimethylamine.

Q2: Which starting material is recommended for the synthesis?

For laboratory-scale synthesis, starting from a commercially available 3-substituted pyrrolidine (Route A) is often more direct. 3-Aminopyrrolidine is a suitable precursor that can be directly sulfonylated. Alternatively, 3-hydroxypyrrolidine can be used, but it requires conversion of the hydroxyl group to a leaving group before substitution with a sulfonamide moiety, which adds steps to the synthesis.

Q3: What are the critical parameters to control during the sulfonylation reaction?

The sulfonylation of amines is sensitive to several factors. Key parameters to control include:

  • Anhydrous Conditions: Sulfonyl chlorides, such as N,N-dimethylsulfamoyl chloride, are highly susceptible to hydrolysis, which leads to the formation of the unreactive sulfonic acid and results in low yields.[1] It is crucial to use dry glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: A non-nucleophilic organic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction.[1] Common choices include triethylamine (TEA) or pyridine. The base should be added in at least a stoichiometric equivalent to the sulfonyl chloride.

  • Temperature Control: These reactions are typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents helps to control the reaction rate and minimize side reactions.[2]

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can be used to ensure the complete consumption of the sulfonyl chloride.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (typically the sulfonyl chloride or the pyrrolidine starting material) indicates the reaction's completion.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-Aminopyrrolidine (Route A)

This protocol details the reaction of 3-aminopyrrolidine with N,N-dimethylsulfamoyl chloride.

Materials:

  • 3-Aminopyrrolidine dihydrochloride

  • N,N-Dimethylsulfamoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Step-by-Step Procedure:

  • Preparation of the Amine: To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyrrolidine dihydrochloride (1.0 eq). Suspend it in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Slowly add triethylamine (2.2 eq) to the suspension. Stir the mixture at 0 °C for 15-20 minutes to liberate the free amine.

  • Sulfonylation: In a separate flask, dissolve N,N-dimethylsulfamoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold amine mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure N,N-Dimethylpyrrolidine-3-sulfonamide.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Hydrolysis of N,N-dimethylsulfamoyl chloride: This is a common issue due to the reagent's moisture sensitivity.Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (nitrogen or argon).[1]
2. Incomplete liberation of the free amine: If starting from a salt like 3-aminopyrrolidine dihydrochloride, insufficient base will result in a low concentration of the nucleophilic free amine.Solution: Use at least two equivalents of a tertiary amine base like triethylamine to neutralize the HCl salt and the HCl produced during the reaction.
3. Suboptimal reaction temperature: If the reaction is too slow, the temperature may be too low.Solution: After the initial addition at 0 °C, allow the reaction to proceed at room temperature. Gentle heating (e.g., to 40 °C) can be considered if the reaction stalls, but monitor for byproduct formation.[2]
Multiple Spots on TLC (Impurity Formation) 1. Reaction with residual water: Hydrolysis of the sulfonyl chloride produces sulfonic acid, which can complicate purification.Solution: Adhere strictly to anhydrous conditions.
2. Over-sulfonylation: While less likely with a secondary amine like pyrrolidine, primary amine contaminants could lead to bis-sulfonated products.Solution: Ensure the purity of the starting 3-aminopyrrolidine.
3. Degradation of starting materials or product: Prolonged reaction times or excessive heat can lead to decomposition.Solution: Monitor the reaction closely by TLC and work it up as soon as it is complete. Avoid unnecessarily high temperatures.
Difficulty in Product Purification 1. Co-elution of product with starting materials or byproducts: The polarity of the product might be similar to that of the impurities.Solution: Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. Consider using a different solvent system (e.g., dichloromethane/methanol).
2. Presence of triethylamine hydrochloride salt: This salt can sometimes be carried through the work-up.Solution: Ensure thorough washing with water and brine during the extraction to remove water-soluble salts.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Pathway Diagram

Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide cluster_route_a Route A: Sulfonylation of 3-Aminopyrrolidine 3-Aminopyrrolidine 3-Aminopyrrolidine Product_A N,N-Dimethylpyrrolidine-3-sulfonamide 3-Aminopyrrolidine->Product_A  + N,N-Dimethylsulfamoyl chloride  (Base, Anhydrous Solvent) N,N-Dimethylsulfamoyl_chloride N,N-Dimethylsulfamoyl chloride

Caption: General synthetic scheme for N,N-Dimethylpyrrolidine-3-sulfonamide.

Troubleshooting Flowchart

Troubleshooting_Sulfonylation start Low Yield or Reaction Failure check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous check_base Was sufficient base used (>2 eq. for salt)? check_anhydrous->check_base Yes re_run_dry Action: Re-run reaction with oven-dried glassware and anhydrous solvents. check_anhydrous->re_run_dry No check_temp Was temperature controlled? check_base->check_temp Yes add_more_base Action: Increase base equivalents and monitor by TLC. check_base->add_more_base No optimize_temp Action: Maintain 0°C during addition, then allow to warm. Consider gentle heating if stalled. check_temp->optimize_temp No success Problem Resolved check_temp->success Yes re_run_dry->success add_more_base->success optimize_temp->success

Caption: A logical flowchart for troubleshooting low-yield sulfonylation reactions.

References

  • Bougheloum, C., Belghiche, R., & Messalhi, A. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(2), 269-275. [Link]

  • Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 81-91. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. [Link]

  • LookChem. (n.d.). Dimethylsulfamoyl chloride. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

  • Kumar, V., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

Sources

"stability issues of N,N-Dimethylpyrrolidine-3-sulfonamide in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Dimethylpyrrolidine-3-sulfonamide. Given the compound's dual functional nature—a cyclic tertiary amine and a sulfonamide—its stability in solution can be influenced by a variety of factors. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address potential experimental challenges. The advice herein is grounded in established principles of physical organic chemistry and extrapolated from extensive data on related chemical structures.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of N,N-Dimethylpyrrolidine-3-sulfonamide in solution, providing explanations for the underlying chemical principles and actionable solutions.

Issue 1: Rapid Loss of Purity in Acidic Aqueous Solutions (pH < 4)
  • Symptom: You observe a rapid decrease in the parent compound peak area and the appearance of new, more polar peaks in your HPLC chromatogram when N,N-Dimethylpyrrolidine-3-sulfonamide is dissolved in an acidic buffer (e.g., pH 2-4).

  • Causality: Sulfonamides, while generally more stable than esters or amides, are susceptible to acid-catalyzed hydrolysis.[1][2] The mechanism is often initiated by the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The presence of the pyrrolidine ring may introduce ring strain that could potentially accelerate this degradation compared to acyclic sulfonamides. Furthermore, the tertiary amine of the pyrrolidine ring will be protonated at low pH, increasing the overall polarity and water solubility of the compound, which may also influence the hydrolysis rate.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, increase the pH of the solution to between 7 and 9. Sulfonamides are generally more stable at neutral to alkaline pH because the sulfonamide nitrogen is deprotonated, rendering it less susceptible to hydrolysis.[2]

    • Solvent Modification: If a low pH is required, consider reducing the water content of your solvent system by introducing a co-solvent such as acetonitrile or isopropanol. This reduces the concentration of the nucleophile (water) responsible for hydrolysis.

    • Temperature Control: Perform the experiment at the lowest feasible temperature to decrease the rate of the hydrolysis reaction.

    • Fresh Preparation: Prepare acidic solutions of N,N-Dimethylpyrrolidine-3-sulfonamide immediately before use and do not store them.

Issue 2: Compound Degradation Upon Exposure to Light
  • Symptom: A solution of N,N-Dimethylpyrrolidine-3-sulfonamide, which was initially clear and colorless, develops a yellowish tint and shows multiple degradation peaks on analysis after being left on the lab bench under ambient light.

  • Causality: Photodegradation is a well-documented degradation pathway for sulfonamides.[3] This process can involve the cleavage of the sulfur-nitrogen (S-N) bond or the extrusion of sulfur dioxide (SO2), leading to the formation of various photoproducts.[3][4] The pyrrolidine ring itself might also be susceptible to photo-oxidation.

  • Troubleshooting Steps:

    • Light Protection: Always store solutions containing N,N-Dimethylpyrrolidine-3-sulfonamide in amber vials or wrap the container with aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the sealed vial under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

Issue 3: Inconsistent Results in Protic Solvents (e.g., Methanol, Ethanol)
  • Symptom: You are observing variability in your experimental results when using different batches of protic solvents, or when comparing freshly prepared solutions to those that have been stored for some time.

  • Causality: While less common than hydrolysis, solvolysis with other nucleophilic solvents like methanol or ethanol can occur, especially under catalytic conditions (acid or base) or at elevated temperatures. The polarity of the solvent can also affect the stability of the compound.[5]

  • Troubleshooting Steps:

    • Use Aprotic Solvents: Whenever possible, use aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for stock solutions.

    • Control for Water Content: Ensure that your solvents are anhydrous, as residual water can lead to hydrolysis.

    • Fresh Solutions: Prepare solutions in protic solvents fresh for each experiment to minimize the risk of solvolysis over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N,N-Dimethylpyrrolidine-3-sulfonamide?

A1: For optimal stability, N,N-Dimethylpyrrolidine-3-sulfonamide should be stored under the following conditions, extrapolated from best practices for sulfonamides and pyrrolidine derivatives:[6][7]

ConditionSolid StateIn Solution
Temperature 2-8°C-20°C (for long-term)
Atmosphere Dry, inert gas (e.g., Argon)Degassed solvent, inert overlay
Light Protected from light (amber vial)Protected from light (amber vial)
Container Tightly sealed glass vialTightly sealed glass vial

Q2: How does pH affect the stability of N,N-Dimethylpyrrolidine-3-sulfonamide in aqueous solutions?

A2: The stability is significantly pH-dependent. Sulfonamides are generally most stable in neutral to slightly alkaline conditions (pH 7-9) and least stable in acidic conditions (pH < 4).[2] The anionic form of the sulfonamide, which predominates at higher pH, is less susceptible to hydrolysis.[2] Therefore, for aqueous buffers, it is recommended to maintain a pH above 7 if compatible with your experimental design.

Q3: What are the likely degradation pathways for N,N-Dimethylpyrrolidine-3-sulfonamide?

A3: Based on the known degradation of sulfonamides, the two primary pathways are hydrolysis and photodegradation.[2][3]

  • Hydrolysis (Acid-Catalyzed): This would likely involve the cleavage of the S-N bond to yield pyrrolidine-3-sulfonic acid and dimethylamine.

  • Photodegradation: This can also lead to S-N bond cleavage or the extrusion of SO2.[3]

A visual representation of these potential pathways is provided below:

G parent N,N-Dimethylpyrrolidine-3-sulfonamide hydrolysis_product Pyrrolidine-3-sulfonic acid + Dimethylamine parent->hydrolysis_product Hydrolysis (H₂O, H⁺) photo_product1 S-N Cleavage Products parent->photo_product1 Photodegradation (hν) photo_product2 SO2 Extrusion Products parent->photo_product2 Photodegradation (hν)

Caption: Potential degradation pathways of N,N-Dimethylpyrrolidine-3-sulfonamide.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of sulfonamides.[8] For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[8][9]

Part 3: Experimental Protocol - Forced Degradation Study

To proactively assess the stability of N,N-Dimethylpyrrolidine-3-sulfonamide under your specific experimental conditions, a forced degradation study is recommended. This protocol provides a self-validating system to identify potential stability issues.

Objective: To determine the degradation profile of N,N-Dimethylpyrrolidine-3-sulfonamide under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Materials:

  • N,N-Dimethylpyrrolidine-3-sulfonamide

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • Amber HPLC vials

  • pH meter

  • Calibrated HPLC-UV or LC-MS/MS system

  • Photostability chamber (or a light source of known wavelength)

  • Calibrated oven

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base neutral Neutral Hydrolysis (Water) prep_stock->neutral oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal Stress (e.g., 60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis light) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Calculate % Degradation Identify Degradants analyze->data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N,N-Dimethylpyrrolidine-3-sulfonamide in acetonitrile.

  • Stress Sample Preparation: For each condition, add a known volume of the stock solution to a volumetric flask and add the stressor. Dilute to the final volume with the appropriate solvent to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Neutral Hydrolysis: HPLC grade water.

    • Oxidative Degradation: 3% H₂O₂.

    • Thermal Degradation: Store a sample prepared in HPLC grade water in an oven at 60°C.

    • Photolytic Degradation: Expose a sample in a quartz cuvette or clear vial to a photostability chamber. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Sampling: Incubate the stress samples under their respective conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

    • For other samples, dilute with the mobile phase as needed.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time zero sample.

    • If using LC-MS/MS, perform structural elucidation of any major degradation products.

This forced degradation study will provide you with a comprehensive understanding of the stability of N,N-Dimethylpyrrolidine-3-sulfonamide and allow you to develop appropriate handling and storage procedures for your specific application.

References

  • Shaikh, F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Chen, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • ResearchGate. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • P2 InfoHouse. (2023). How to store N-methylpyrrolidone.
  • P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage.

Sources

Technical Support Center: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success. The information herein is curated to explain the "why" behind experimental choices, ensuring a robust understanding of the underlying chemical principles.

Introduction to the Synthesis

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide typically involves the sulfonylation of a 3-aminopyrrolidine precursor. A common challenge in this process is achieving high yields and purity, which is often dependent on the choice of catalyst and reaction conditions. This guide will explore alternative catalytic systems to address common issues encountered with traditional methods.

A plausible synthetic route starts from a protected 3-aminopyrrolidine, followed by sulfonylation and deprotection. The choice of protecting group for the pyrrolidine nitrogen is critical to prevent side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide and provides actionable solutions.

Issue 1: Low Yield of the Sulfonylated Product

Question: I am experiencing a low yield of my desired N,N-Dimethylpyrrolidine-3-sulfonamide after the sulfonylation step. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the sulfonylation of 3-aminopyrrolidine derivatives can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Sub-optimal Catalyst Performance: The choice of catalyst is paramount. If you are using a standard base catalyst like triethylamine or pyridine, you might encounter issues with reactivity or side reactions.

    • Alternative Catalysts:

      • Indium-Catalyzed Sulfonylation: Indium catalysts have been shown to be highly efficient for the sulfonylation of amines, including less nucleophilic and sterically hindered ones.[1]

      • Copper-Catalyzed Sulfonylation: Copper catalysts can be employed to facilitate the coupling of amines with sulfonylating agents.[2]

      • Dawson-Type Heteropolyacids: These have demonstrated effectiveness in the synthesis of related N-sulfonyl pyrrolidine derivatives and offer an eco-friendly option.[3]

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Optimization: A systematic optimization of these parameters is recommended. For instance, in the synthesis of related sulfonamides, N-methyl-2-pyrrolidone (NMP) has been used as a reaction medium to achieve high yields.[4]

  • Side Reactions: The presence of two amine groups in 3-aminopyrrolidine (the pyrrolidine nitrogen and the 3-amino group) can lead to undesired side products if the pyrrolidine nitrogen is not adequately protected.

    • Protecting Group Strategy: Ensure the pyrrolidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) before the sulfonylation step. The synthesis of (S)-3-aminopyrrolidine dihydrochloride often involves an N-tert-Butoxycarbonyl (Boc) protection step.[5]

  • Purity of Starting Materials: Impurities in the 3-aminopyrrolidine precursor or the sulfonylating agent (N,N-dimethylsulfonyl chloride) can interfere with the reaction.

    • Purification: Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

Experimental Protocol: Indium-Catalyzed Sulfonylation (General Procedure)

  • To a solution of the N-protected 3-aminopyrrolidine (1 mmol) and N,N-dimethylsulfonyl chloride (1.2 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, DCM), add a catalytic amount of In(OTf)₃ (5-10 mol%).

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure N,N-Dimethylpyrrolidine-3-sulfonamide. What could be the cause of these impurities?

Answer:

The formation of multiple products is a common issue, often arising from the reactivity of the unprotected pyrrolidine nitrogen or di-sulfonylation.

Potential Causes & Solutions:

  • Lack of Chemoselectivity: Without a protecting group on the pyrrolidine nitrogen, the sulfonylating agent can react with both the primary amino group at the 3-position and the secondary amine of the pyrrolidine ring.

    • Solution: As mentioned previously, employing a protecting group strategy is essential. The Boc group is a common choice due to its stability under many reaction conditions and its ease of removal. A synthetic route to a precursor, (S)-3-aminopyrrolidine, utilizes N-Boc protection.[5]

  • Di-sulfonylation: If the reaction conditions are too harsh or the stoichiometry of the sulfonylating agent is not carefully controlled, di-sulfonylation of the primary amine can occur, leading to a bis-sulfonylated byproduct.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the N,N-dimethylsulfonyl chloride.

      • Controlled Addition: Add the sulfonylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

  • Impure Starting Materials: As with low yield, impurities in the starting materials can lead to a complex reaction mixture.

Logical Workflow for Troubleshooting Impurity Formation:

G start Multiple Products Observed check_protection Is the pyrrolidine nitrogen protected? start->check_protection protect_N Protect the pyrrolidine nitrogen (e.g., with Boc). check_protection->protect_N No check_stoichiometry Check the stoichiometry of the sulfonylating agent. check_protection->check_stoichiometry Yes protect_N->check_stoichiometry adjust_stoichiometry Use 1.1-1.2 eq. of sulfonylating agent. check_stoichiometry->adjust_stoichiometry Incorrect check_addition How was the sulfonylating agent added? check_stoichiometry->check_addition Correct adjust_stoichiometry->check_addition slow_addition Add the sulfonylating agent slowly at low temperature. check_addition->slow_addition Too fast / high temp check_purity Are the starting materials pure? check_addition->check_purity Slowly / low temp slow_addition->check_purity purify_sm Purify starting materials before reaction. check_purity->purify_sm No end_node Pure Product check_purity->end_node Yes purify_sm->end_node

Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative catalysts like indium or copper salts over traditional organic bases for this synthesis?

A1: While traditional bases like triethylamine or pyridine are commonly used to scavenge the HCl byproduct, they can sometimes lead to side reactions or may not be effective for less reactive amines. Alternative catalysts offer several advantages:

  • Higher Activity: Lewis acidic catalysts like indium triflate can activate the sulfonyl chloride, making the sulfonylation reaction more efficient, especially with sterically hindered or less nucleophilic amines.[1]

  • Milder Reaction Conditions: Catalytic methods often allow the reaction to proceed under milder conditions (e.g., lower temperatures), which can improve the selectivity and reduce the formation of byproducts.

  • Broader Substrate Scope: These catalysts can be more versatile and effective for a wider range of substrates.

Q2: How do I choose the best protecting group for the pyrrolidine nitrogen?

A2: The ideal protecting group should be stable under the sulfonylation conditions and easily removable without affecting the newly formed sulfonamide group.

  • Boc (tert-Butoxycarbonyl): This is a popular choice as it is stable to many reagents and can be readily removed under acidic conditions (e.g., with TFA or HCl), which typically do not cleave the sulfonamide bond. The synthesis of a 3-aminopyrrolidine precursor often utilizes a Boc protecting group.[5]

  • Cbz (Carboxybenzyl): This group is also widely used and is typically removed by hydrogenolysis, which is a mild method that is unlikely to affect the sulfonamide.

Q3: Can I perform a one-pot synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from a precursor like trans-4-hydroxy-L-proline?

A3: A one-pot synthesis is conceptually attractive for improving efficiency. Based on the patented synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline, a multi-step, one-pot process could be envisioned.[5] However, each step (decarboxylation, protection, sulfonylation of the hydroxyl group, azide substitution, reduction, and finally N,N-dimethylsulfamoylation) would need to be compatible in terms of solvents and reagents. A more practical approach would likely involve a few key isolation steps to ensure the purity of the intermediates. For instance, after the formation of the protected 3-aminopyrrolidine, it would be advisable to purify it before proceeding with the final sulfonylation.

Q4: What are some key considerations for scaling up the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide?

A4: Scaling up a reaction requires careful consideration of several factors:

  • Heat Transfer: The sulfonylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Ensure adequate cooling and consider a slower addition rate of the sulfonylating agent.

  • Mixing: Efficient stirring is necessary to maintain a homogeneous reaction mixture, especially if solids are present.

  • Work-up and Purification: Extraction and chromatography techniques that are suitable for small-scale reactions may become cumbersome and inefficient at a larger scale. Consider alternative purification methods like crystallization or distillation if possible.

  • Safety: Always conduct a thorough safety assessment before performing a reaction on a large scale.

Data Summary: Comparison of Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
Triethylamine/Pyridine Organic Solvent, 0 °C to RTInexpensive, readily availableLower reactivity with hindered amines, potential side reactions
Indium(III) Triflate Acetonitrile, RT to 60 °CHigh efficiency, mild conditions, good for less nucleophilic amines[1]Higher cost compared to organic bases
Copper(I/II) Salts Varies, often with a ligandCan catalyze C-S/N-S bond formation[2]May require specific ligands, potential for metal contamination
Dawson-Type Heteropolyacids Acetonitrile, refluxEco-friendly, reusable[3]May require specific reaction conditions and substrates

Experimental Workflow Visualization

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis proline trans-4-Hydroxy-L-proline protected_pyrrolidinol N-Boc-3-hydroxypyrrolidine proline->protected_pyrrolidinol Decarboxylation & Protection activated_pyrrolidine N-Boc-3-(mesyloxy/tosyloxy)pyrrolidine protected_pyrrolidinol->activated_pyrrolidine Activation of OH azido_pyrrolidine N-Boc-3-azidopyrrolidine activated_pyrrolidine->azido_pyrrolidine Azide Substitution (SN2) amino_pyrrolidine N-Boc-3-aminopyrrolidine azido_pyrrolidine->amino_pyrrolidine Reduction sulfonylation N,N-Dimethylsulfamoylation amino_pyrrolidine->sulfonylation deprotection Deprotection sulfonylation->deprotection final_product N,N-Dimethylpyrrolidine-3-sulfonamide deprotection->final_product

Caption: Plausible synthetic workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.

References

  • Bougheloum, C., Lakoud, S. G., Belghiche, R., & Messalhi, A. (2016). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3), 269-274. [Link]

  • CN102531987A. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopyrrolidine. PubChem. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 27, 2026, from [Link]

  • Li, J., et al. (2013). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • Powers, I. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. [Link]

  • A Highly Efficient Synthesis of Sulfonamide Derivatives in the Presence of N-Methyl-2-pyrrolidone. (2016). ResearchGate. [Link]

  • Shyam, P. K., & Jang, H. Y. (2017). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. The Journal of Organic Chemistry, 82(3), 1761-1767. [Link]

  • O'Connor, M. J., et al. (2019). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 9(32), 18266-18281. [Link]

Sources

Technical Support Center: Managing Impurities in N,N-Dimethylpyrrolidine-3-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethylpyrrolidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. As a molecule of interest in medicinal chemistry, ensuring its purity is paramount for reliable downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

I. Troubleshooting Guide: Identification and Resolution of Impurities

This section addresses common issues encountered during the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide, providing a systematic approach to identifying and mitigating impurities.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in sulfonamide synthesis are a frequent challenge. The primary culprits often involve the degradation of starting materials or the formation of side products.[3]

Causality and Solutions:

  • Hydrolysis of Pyrrolidine-3-sulfonyl Chloride: The key electrophile, a presumed pyrrolidine-3-sulfonyl chloride intermediate, is highly susceptible to moisture. Hydrolysis converts it to the unreactive pyrrolidine-3-sulfonic acid, which will not react with dimethylamine.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction efficiency. An unsuitable base may not effectively scavenge the HCl byproduct, leading to the protonation of dimethylamine and a reduction in its nucleophilicity. The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.

    • Solution: A non-nucleophilic organic base such as triethylamine or pyridine is recommended to neutralize the generated HCl. Dichloromethane or tetrahydrofuran are suitable solvent choices.[3]

  • Volatility of Dimethylamine: Dimethylamine is a gas at room temperature (boiling point ~7 °C) and is often used as a solution in a solvent like THF or ethanol. If the reaction temperature is not well-controlled, significant loss of the amine can occur.

    • Solution: Use a sealed reaction vessel or a condenser cooled to a low temperature (e.g., with a dry ice/acetone bath) to prevent the escape of dimethylamine. Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

Below is a troubleshooting workflow for addressing low reaction yields:

low_yield_troubleshooting start Low Reaction Yield check_moisture Verify Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) start->check_moisture check_reagents Assess Reagent Quality and Stoichiometry (Fresh Sulfonyl Chloride, Correct Amine Concentration) check_moisture->check_reagents check_temp Review Temperature Control (Low Temp Addition, Gradual Warming) check_reagents->check_temp check_base Evaluate Base and Solvent Choice (Non-nucleophilic Base, Appropriate Solvent) check_temp->check_base optimize Systematically Optimize Reaction Conditions check_base->optimize

Caption: Troubleshooting workflow for low reaction yield.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Based on the likely reaction, the impurities can be predicted. The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide would most likely proceed via the reaction of a pyrrolidine-3-sulfonyl chloride with dimethylamine.

Plausible Synthetic Route and Potential Impurities:

synthesis_impurities cluster_reactants Reactants cluster_products Products & Impurities pyrrolidine_sulfonyl_chloride Pyrrolidine-3-sulfonyl Chloride Key Electrophile target_product N,N-Dimethylpyrrolidine-3-sulfonamide Desired Product pyrrolidine_sulfonyl_chloride->target_product + Dimethylamine impurity1 Pyrrolidine-3-sulfonic Acid From Hydrolysis pyrrolidine_sulfonyl_chloride->impurity1 + H2O (Moisture) impurity2 Bis-sulfonated Amine If primary amine is present pyrrolidine_sulfonyl_chloride->impurity2 + Primary Amine Impurity dimethylamine Dimethylamine Nucleophile dimethylamine->target_product impurity3 Unreacted Pyrrolidine From starting material

Sources

Technical Support Center: Navigating Scale-Up Challenges in N,N-Dimethylpyrrolidine-3-sulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N,N-Dimethylpyrrolidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the transition from bench-scale synthesis to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the robustness, safety, and efficiency of your synthetic process.

Introduction: Understanding the Synthetic Landscape

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide, a key building block in various pharmaceutical development programs, presents a unique set of challenges during scale-up. While the core chemistry—formation of a sulfonamide bond—is well-established, the intricacies of working with a substituted pyrrolidine ring system at a larger scale demand careful consideration of reaction conditions, impurity profiles, and process safety. This guide will walk you through common hurdles and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Reaction & Process Control

Question: We are observing poor reproducibility and the formation of unknown impurities when scaling up the sulfonylation reaction. What are the likely causes and how can we mitigate them?

Answer:

Poor reproducibility and impurity formation during the scale-up of sulfonylation reactions often stem from challenges in maintaining consistent reaction conditions and managing the reactivity of the intermediates.

Root Cause Analysis:

  • Localized Hotspots: The reaction of a sulfonyl chloride with an amine is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized hotspots, promoting side reactions and degradation of both starting materials and the product.

  • Reagent Addition Rate: A rapid addition of the sulfonylating agent can lead to high local concentrations, increasing the likelihood of side reactions such as the formation of bis-sulfonated products if a primary amine is present, or other undesired reactions.[1]

  • Mixing Efficiency: Inadequate mixing in a large reactor can result in heterogeneous reaction conditions, leading to incomplete conversion and the formation of byproducts.

Troubleshooting Protocol:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat flow of the reaction. This data is crucial for designing an appropriate cooling strategy for the larger reactor.

  • Controlled Reagent Addition: Implement a slow, controlled addition of the sulfonylating agent using a syringe pump or a dosing pump. This maintains a low concentration of the reactive species and allows for better temperature control.

  • Optimize Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to ensure a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large-scale reactors.

  • Solvent Selection: The choice of solvent is critical. A solvent with a higher boiling point can offer a wider operating temperature range, but viscosity and heat transfer properties must also be considered. N-Methyl-2-pyrrolidone (NMP) has been shown to be an effective medium for some sulfonamide syntheses, leading to high yields without unwanted side products.[2]

Impurity Profile & Purification

Question: During purification of N,N-Dimethylpyrrolidine-3-sulfonamide, we are struggling to remove a persistent impurity with a similar polarity to our product. What could this impurity be and what purification strategies can we employ?

Answer:

Identifying and removing closely related impurities is a common challenge in the scale-up of many active pharmaceutical ingredients (APIs) and intermediates.

Potential Impurity Identification:

  • Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis, forming the corresponding sulfonic acid.[1] This sulfonic acid can be carried through the work-up and be difficult to separate from the sulfonamide product due to its polarity.

  • Starting Amine: Unreacted starting amine can also be a challenging impurity to remove, especially if it has a similar boiling point or solubility profile to the product.

  • Ring-Opened Byproducts: Depending on the reaction conditions (e.g., harsh pH, high temperatures), the pyrrolidine ring itself could be susceptible to degradation, leading to ring-opened impurities.

Purification Strategies:

  • Aqueous Work-up Optimization:

    • pH Adjustment: A carefully controlled aqueous wash at a specific pH can help to selectively remove acidic or basic impurities. For example, a dilute basic wash (e.g., with sodium bicarbonate) can remove the sulfonic acid impurity, while a dilute acidic wash (e.g., with citric acid) can remove unreacted amine.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) can help to break emulsions and reduce the amount of water in the organic layer.[3]

  • Crystallization:

    • Solvent Screening: A thorough solvent screening is essential to find a solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below, while leaving impurities in the mother liquor.

    • Anti-Solvent Crystallization: If a single solvent is not effective, consider an anti-solvent crystallization. The product is dissolved in a good solvent, and then a poor solvent (the anti-solvent) is slowly added to induce crystallization.

  • Chromatography:

    • While often a last resort at large scale due to cost and solvent usage, preparative chromatography may be necessary if other methods fail. Techniques like flash chromatography or simulated moving bed (SMB) chromatography can be more cost-effective for larger quantities.

Data Presentation: Common Impurities and Mitigation

ImpurityPotential SourceMitigation & Removal Strategy
Pyrrolidine-3-sulfonic acidHydrolysis of sulfonyl chlorideEnsure anhydrous reaction conditions; remove via basic aqueous wash.
Unreacted DimethylamineIncomplete reactionUse a slight excess of dimethylamine; remove via acidic aqueous wash.
Bis-sulfonated byproductsReaction with primary amine impuritiesUse high-purity starting materials; optimize stoichiometry.
Safety Considerations in Scale-Up

Question: What are the primary safety hazards associated with the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide on a larger scale?

Answer:

Scaling up any chemical process introduces new safety considerations that may not be apparent at the bench scale. For sulfonamide synthesis, particular attention should be paid to the reagents and reaction conditions.

Key Safety Hazards:

  • Corrosive Reagents: The use of sulfonyl chlorides and potentially acidic or basic conditions during work-up requires careful handling to avoid chemical burns and damage to equipment.[4] Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles.

  • Exothermic Reactions: As previously mentioned, uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A thorough understanding of the reaction's thermal profile is essential for safe scale-up.

  • Toxic Byproducts: Depending on the synthetic route, there is a potential for the formation of toxic byproducts. A thorough analysis of the reaction mixture and waste streams is necessary to identify and handle any hazardous materials appropriately.

  • Solvent Handling: The use of large volumes of flammable organic solvents presents a significant fire hazard. Ensure the production facility is equipped with adequate ventilation, grounding for all equipment to prevent static discharge, and appropriate fire suppression systems.

Workflow for Safe Scale-Up

cluster_0 Pre-Scale-Up Assessment cluster_1 Engineering Controls cluster_2 Procedural Controls cluster_3 Personal Protective Equipment (PPE) Literature Review Literature Review Hazard Identification Hazard Identification Literature Review->Hazard Identification Identify potential hazards Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Hazard Identification->Process Hazard Analysis (PHA) Systematic evaluation PHA PHA Reactor Design Reactor Design PHA->Reactor Design Ensure proper cooling & mixing Ventilation & Containment Ventilation & Containment Reactor Design->Ventilation & Containment Minimize exposure Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Ventilation & Containment->Standard Operating Procedures (SOPs) Define safe handling SOPs SOPs Personnel Training Personnel Training SOPs->Personnel Training Ensure competency PPE Selection PPE Selection Personnel Training->PPE Selection Based on hazards

Caption: A workflow for ensuring safety during the scale-up of chemical synthesis.

Experimental Protocols

General Protocol for the Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide (Illustrative)

Disclaimer: This is a generalized protocol for illustrative purposes and should be optimized and validated for your specific needs.

  • Reaction Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Amine Addition: Add the pyrrolidine-3-sulfonamide precursor and a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Cool the mixture to 0-5 °C.

  • Sulfonylation: Slowly add the sulfonylating agent (e.g., a sulfonyl chloride) dissolved in the reaction solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or UPLC-MS/MS).[5]

  • Quenching: Once the reaction is complete, slowly add water or a dilute aqueous solution to quench any remaining reactive species.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with a dilute acid, a dilute base, and brine to remove impurities.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent system or by column chromatography.

Conclusion

The successful scale-up of N,N-Dimethylpyrrolidine-3-sulfonamide production hinges on a proactive approach to identifying and mitigating potential challenges. By focusing on robust process control, understanding and managing the impurity profile, and prioritizing safety at every stage, researchers and production chemists can navigate the complexities of moving from the lab to the plant. This guide provides a framework for troubleshooting and a foundation for developing a safe, efficient, and reproducible manufacturing process.

References

  • Bari, W. A., & Al-Hussain, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 86(11), 1165-1193. [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. [Link]

  • Patel, S. R., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 867-876. [Link]

  • A Highly Efficient Synthesis of Sulfonamide Derivatives in the Presence of N-Methyl-2-pyrrolidone. (n.d.). ResearchGate. [Link]

  • Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2020). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 10(63), 38355-38363. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (n.d.). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. [Link]

  • Mondal, S., & Malakar, C. C. (2021). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 3, 100101. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. [Link]

  • Synthesis method of sulfonamide compound. (n.d.).
  • Sorption of Sulfonamide Pharmaceutical Antibiotics on Whole Soils and Particle-Size Fractions. (n.d.). ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Process for producing N,N-dialkyl substituted fatty acids amides. (n.d.).
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. [Link]

  • 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide. (n.d.). Chemsrc. [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.).
  • Sulpiride Impurity 3. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to N,N-Dimethylpyrrolidine-3-sulfonamide and Other Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its conformational flexibility and favorable physicochemical properties. This guide provides an in-depth comparison of N,N-Dimethylpyrrolidine-3-sulfonamide with other key pyrrolidine derivatives. We will explore the nuanced structure-activity relationships (SAR), delve into the synthetic rationale, and present validated experimental protocols for evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrrolidine scaffold for novel therapeutic agents.

Section 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a saturated heterocycle, is a "privileged scaffold" frequently found in both natural products and synthetic pharmaceuticals.[1] Its prevalence is not coincidental but is rooted in a set of advantageous properties that make it an ideal building block for drug design.

Key Advantages:

  • Three-Dimensional (3D) Complexity: Unlike flat aromatic rings, the non-planar, puckered structure of the pyrrolidine ring allows for precise spatial orientation of substituents. This 3D arrangement is critical for optimizing interactions with the complex topologies of biological targets like enzyme active sites and protein receptors.[2]

  • Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate lipophilicity, key factors in improving a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an unsubstituted nitrogen (N-H) can serve as a hydrogen bond donor. These interactions are fundamental to high-affinity drug-target binding.

  • Stereochemical Richness: The chiral centers on the pyrrolidine ring allow for the synthesis of stereoisomers, which can exhibit profoundly different biological activities and safety profiles.[3]

The versatility of this scaffold is evident in the wide array of FDA-approved drugs that contain a pyrrolidine core, spanning therapeutic areas from viral infections (Daclatasvir) to cancer and bacterial infections.[1]

Caption: General structure of the pyrrolidine scaffold highlighting key points for substitution.

Section 2: Spotlight on N,N-Dimethylpyrrolidine-3-sulfonamide

The subject of our focus, N,N-Dimethylpyrrolidine-3-sulfonamide, combines the pyrrolidine scaffold with a tertiary sulfonamide group. This specific combination of functional groups imparts a unique set of properties relevant to drug design.

Chemical Rationale:

  • The Sulfonamide Group: Sulfonamides are a well-established pharmacophore in a multitude of drugs, from antibacterials to diuretics and anti-inflammatory agents.[4] They are weak acids (pKa ~9-10) and act as excellent hydrogen bond acceptors through their sulfonyl oxygens.[5] Their resistance to metabolic degradation compared to esters or amides often enhances a compound's half-life.[6]

  • The N,N-Dimethyl Substitution: The addition of two methyl groups to the sulfonamide nitrogen has critical consequences:

    • It removes the acidic proton, preventing the molecule from acting as a hydrogen bond donor at that position. This can be crucial for target selectivity.

    • It increases lipophilicity, which can enhance membrane permeability and alter the compound's distribution in the body.[7]

    • It adds steric bulk, which can influence the molecule's preferred conformation and its fit within a binding pocket.

Synthetic Strategy

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide typically follows a logical, multi-step pathway. The choice of each step is dictated by the principles of functional group compatibility and reaction efficiency. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start N-Boc-3-aminopyrrolidine Reagent1 Methanesulfonyl Chloride Pyridine, DCM, 0°C to RT Intermediate1 N-Boc-pyrrolidine-3-sulfonamide Start->Intermediate1 Sulfonylation Reagent2 1. NaH, DMF 2. Methyl Iodide (2.2 eq) Intermediate2 N-Boc-N,N-dimethyl- pyrrolidine-3-sulfonamide Intermediate1->Intermediate2 N,N-Dimethylation Reagent3 Trifluoroacetic Acid (TFA) DCM Product N,N-Dimethylpyrrolidine- 3-sulfonamide Intermediate2->Product Boc Deprotection

Caption: Key structure-activity relationship points on a substituted pyrrolidine scaffold.

For instance, in the development of aminoglycoside acetyltransferase (AAC) inhibitors, SAR studies on a pyrrolidine pentamine scaffold revealed that modifications at different positions had varied effects, demonstrating the potential for fine-tuning the molecule's activity. [3][8]Truncating parts of the molecule led to a loss of activity, while altering stereochemistry had nuanced effects on inhibitory properties. [3]

Section 4: Experimental Protocols for Evaluation

Scientific integrity demands robust and reproducible experimental methods. Below are detailed, self-validating protocols for the synthesis and biological evaluation of pyrrolidine sulfonamide derivatives.

General Synthetic Procedure for N-Aryl-pyrrolidine-3-sulfonamides

This protocol describes a general method for synthesizing a library of pyrrolidine sulfonamides for SAR studies, starting from a common intermediate.

Objective: To synthesize a series of N-aryl substituted pyrrolidine-3-sulfonamides.

Materials:

  • N-Boc-3-aminopyrrolidine

  • Various Arylsulfonyl chlorides (e.g., Dansyl chloride) [9]* Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N2 or Ar)

Procedure:

  • Step 1: Sulfonylation (Formation of Boc-protected sulfonamide)

    • Dissolve N-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add pyridine (1.2 eq) dropwise.

    • Add a solution of the desired arylsulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-protected sulfonamide. Purify by column chromatography if necessary.

  • Step 2: Boc Deprotection

    • Dissolve the purified Boc-protected sulfonamide from Step 1 in DCM (approx. 0.1 M concentration).

    • Add TFA (10 eq) dropwise at room temperature. Self-Validation: Effervescence (release of CO2 and isobutylene) should be observed, indicating the reaction is proceeding.

    • Stir the reaction for 2-4 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate to neutralize excess TFA.

    • Dry the organic layer over MgSO4, filter, and concentrate to yield the final N-aryl-pyrrolidine-3-sulfonamide.

In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol outlines a colorimetric assay to screen for inhibitors of Carbonic Anhydrase (CA) II, a common target for sulfonamide drugs. [10] Principle: The assay measures the esterase activity of CA II on a substrate, p-nitrophenyl acetate (pNPA), which releases the yellow-colored chromophore p-nitrophenol (pNP). An inhibitor will block this activity, resulting in a reduced colorimetric signal. [10] Materials:

  • Human Carbonic Anhydrase II (hCA II) enzyme

  • CA Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.0)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test compounds (e.g., N,N-Dimethylpyrrolidine-3-sulfonamide) dissolved in DMSO

  • Acetazolamide (positive control inhibitor) * 96-well microplate

  • Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

  • Plate Setup (Run all in duplicate or triplicate):

    • Blank Wells: 100 µL CA Assay Buffer. (Used for background subtraction).

    • Enzyme Control Wells (100% Activity): 90 µL CA Assay Buffer + 10 µL hCA II enzyme solution.

    • Positive Inhibitor Control Wells: 80 µL CA Assay Buffer + 10 µL Acetazolamide solution + 10 µL hCA II enzyme solution. Self-Validation: These wells should show significantly lower activity than the enzyme control.

    • Test Compound Wells: 80 µL CA Assay Buffer + 10 µL of test compound dilution + 10 µL hCA II enzyme solution. (Prepare a serial dilution of the test compound to determine IC50).

  • Pre-incubation:

    • Add the components as described above (excluding the substrate).

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of pNPA substrate solution to all wells (except the Blank).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the average rate of the Blank from all other rates.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 5: Conclusion and Future Perspectives

N,N-Dimethylpyrrolidine-3-sulfonamide represents a specific point in a vast chemical space defined by the versatile pyrrolidine scaffold. Our comparative analysis reveals that its properties are a direct consequence of combining the 3D structure of the pyrrolidine ring with a tertiary sulfonamide. This combination eliminates hydrogen bond donating capacity while retaining acceptor sites and increasing lipophilicity, making it a unique tool for probing target binding sites.

The comparison with other derivatives underscores critical principles of drug design:

  • Scaffold Rigidity: Constraining conformational flexibility, for example by using a pyrrolidine instead of a more flexible acyclic or larger ring system, can enhance binding affinity. [2]* Bioisosterism: The rational replacement of the sulfonamide with groups like amides or sulfonimidamides allows for the fine-tuning of acidity, stability, and hydrogen bonding patterns to overcome specific ADME or potency challenges. [11][12]* SAR is Paramount: Biological activity is exquisitely sensitive to substitution patterns and stereochemistry. [8]A thorough exploration of these factors is essential for optimizing a lead compound.

Future research should focus on exploring the full potential of this scaffold through asymmetric synthesis to control stereochemistry, expanding the range of bioisosteric replacements, and conducting detailed pharmacokinetic and in vivo studies to validate the therapeutic potential of promising candidates.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be consolidated here.

Sources

A Predictive Bioactivity Profile of N,N-Dimethylpyrrolidine-3-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs and overcoming the challenge of drug resistance. This guide focuses on N,N-Dimethylpyrrolidine-3-sulfonamide, a compound for which specific biological data is not yet publicly available. The absence of established data presents a unique opportunity for predictive analysis based on well-understood principles of medicinal chemistry and pharmacology.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. By dissecting the compound into its constituent functional moieties—the sulfonamide group and the pyrrolidine ring—we can extrapolate a probable bioactivity profile. This guide will compare this predicted profile against established drugs that share these core structures, providing a scientifically grounded rationale for future investigation. We will also outline a comprehensive, self-validating experimental workflow to systematically test these hypotheses, thereby laying the groundwork for the empirical evaluation of N,N-Dimethylpyrrolidine-3-sulfonamide.

The Pharmacological Significance of the Constituent Moieties

The predicted biological activity of N,N-Dimethylpyrrolidine-3-sulfonamide is rooted in the known pharmacological roles of its two key structural components: the sulfonamide functional group and the pyrrolidine heterocyclic ring.

The Versatile Sulfonamide Group: A Pillar of Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents.[1] Historically recognized for their antimicrobial properties, sulfonamides have since been integrated into drugs with a wide array of biological activities.[2][3]

  • Antibacterial Activity: As the first broadly effective systemic antibacterials, sulfonamides typically act as bacteriostatic agents.[1][4] They function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2] Since humans obtain folate from their diet, this pathway is an effective selective target.[1][4]

  • Anticancer Properties: A multitude of sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms.[5][6] These include the inhibition of carbonic anhydrases which are overexpressed in many tumors, disruption of the cell cycle, and inhibition of angiogenesis.[5][7] Marketed anticancer drugs like Belinostat and Pazopanib feature the sulfonamide scaffold.[7][8]

  • Anti-inflammatory Effects: Certain sulfonamides, such as celecoxib, act as selective COX-2 inhibitors, which prevents the production of prostaglandins and other inflammatory mediators.[1][9] Sulfasalazine is another sulfonamide used in the treatment of inflammatory bowel disease.[1]

  • Other Therapeutic Applications: The sulfonamide moiety is also present in diuretics (e.g., hydrochlorothiazide, furosemide), antidiabetic drugs (e.g., glipizide), and anticonvulsants.[1][2]

The Pyrrolidine Ring: A Privileged Scaffold in Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" frequently found in both natural products and synthetic drugs.[10][11] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The inclusion of a pyrrolidine motif can enhance a drug's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.[12]

  • Cardiovascular Drugs: The ACE inhibitor Captopril, used to treat hypertension, features a proline (a carboxylic acid-substituted pyrrolidine) moiety that is crucial for its activity.[12]

  • Antiviral and Antibacterial Agents: The pyrrolidine ring is a component of several antiviral drugs for treating Hepatitis C.[13] Additionally, certain antibiotics like the fourth-generation cephalosporin, cefepime, incorporate a pyrrolidine ring to enhance their properties.[12]

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting the CNS. For instance, some pyrrolidine sulfonamide derivatives have been investigated as selective glycine transporter-1 (GlyT1) inhibitors for potential use in treating schizophrenia.[14]

  • Antidiabetic Potential: Recent studies have explored pyrrolidine derivatives as inhibitors of enzymes like α-amylase and α-glucosidase, highlighting their potential in managing diabetes.[15][16]

Predicted Biological Activity Profile of N,N-Dimethylpyrrolidine-3-sulfonamide

Based on the activities of its constituent parts, we can hypothesize that N,N-Dimethylpyrrolidine-3-sulfonamide possesses a multifaceted biological profile. The N,N-dimethyl substitution on the sulfonamide nitrogen is a key structural feature. In classic antibacterial sulfonamides, an unsubstituted -NH₂ group is often important for activity.[9] The tertiary nature of the sulfonamide in our target compound may steer its activity away from the classic antibacterial mechanism and towards other targets, such as enzymes or receptors where this bulkier, non-hydrogen-bonding group is tolerated or even beneficial.

Hypothesized Activities:

  • Anticancer Activity: Given the prevalence of sulfonamides in oncology, N,N-Dimethylpyrrolidine-3-sulfonamide could exhibit cytotoxic effects on cancer cell lines. Its mechanism might involve the inhibition of carbonic anhydrase, tyrosine kinases, or disruption of microtubule assembly.[5][6]

  • Anti-inflammatory Properties: The compound could act as an inhibitor of enzymes involved in the inflammatory cascade, such as COX-2.

  • Enzyme Inhibition: The pyrrolidine ring is a known component of various enzyme inhibitors.[11] Therefore, N,N-Dimethylpyrrolidine-3-sulfonamide could be an inhibitor of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant for diabetes, or matrix metalloproteinases (MMPs), which are involved in cancer metastasis.[6][11]

  • Antibacterial/Antifungal Activity: While potentially not a classic folic acid synthesis inhibitor, the compound may possess antimicrobial activity through other mechanisms. The pyrrolidine moiety is found in some natural antibiotics like anisomycin.[11][17]

Comparative Analysis with Known Drugs

To contextualize the potential of N,N-Dimethylpyrrolidine-3-sulfonamide, we compare its predicted activities with those of established drugs containing either a sulfonamide or a pyrrolidine moiety.

Drug Core Moiety Therapeutic Class Mechanism of Action Predicted Overlap with N,N-Dimethylpyrrolidine-3-sulfonamide
Sulfamethoxazole SulfonamideAntibacterialCompetitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[1][18]Low probability of shared mechanism due to the N,N-dimethyl substitution, but a general antibacterial effect via a different mechanism is possible.
Celecoxib SulfonamideAnti-inflammatory (NSAID)Selective inhibitor of cyclooxygenase-2 (COX-2).[1][9]A plausible area of activity to investigate, given the anti-inflammatory potential of many sulfonamides.
Pazopanib SulfonamideAnticancerMulti-targeted tyrosine kinase inhibitor.[7][19]High potential for overlap. Anticancer activity is a strong hypothesis for the target compound.
Captopril Pyrrolidine (Proline)AntihypertensiveAngiotensin-converting enzyme (ACE) inhibitor.[12]The specific ACE inhibitory action is less likely without the carboxylic acid of proline, but it highlights the role of the pyrrolidine ring in enzyme inhibition.
Anisomycin PyrrolidineAntibiotic/AntineoplasticInhibits protein synthesis.[11][17]Demonstrates that pyrrolidine-containing compounds can have potent antimicrobial and anticancer effects through mechanisms other than those typical for sulfonamides.

Proposed Experimental Workflow for Bioactivity Screening

To empirically validate the predicted biological activities of N,N-Dimethylpyrrolidine-3-sulfonamide, a structured, multi-tiered screening approach is proposed. This workflow is designed to be self-validating by incorporating appropriate positive and negative controls at each stage.

Diagram of the Proposed Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Based on Phase 1 Hits) cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Antibacterial Susceptibility Testing (MIC against Gram+ & Gram- bacteria) A->B C Antifungal Susceptibility Testing (MIC against yeast & mold) A->C D Cytotoxicity Screening (MTT/MTS assay against a panel of cancer cell lines, e.g., MCF-7, HCT-116) A->D I Bacterial Folic Acid Synthesis Assay B->I If antibacterial E Normal Cell Line Cytotoxicity (e.g., WI-38) for selectivity index D->E F Anti-inflammatory Assay (COX-1/COX-2 Inhibition Assay) D->F If cytotoxic G Carbonic Anhydrase Inhibition Assay D->G If cytotoxic H Tyrosine Kinase Inhibition Panel D->H If cytotoxic J Cell Cycle Analysis (Flow Cytometry) D->J If cytotoxic K Apoptosis Induction Assay (Annexin V/PI Staining) D->K If cytotoxic

Caption: Proposed workflow for evaluating the biological activity of N,N-Dimethylpyrrolidine-3-sulfonamide.

Step-by-Step Methodologies

Phase 1: Primary Screening

  • Compound Acquisition and Purity Assessment:

    • Rationale: Ensuring the purity of the test compound is critical for the validity of biological data.

    • Protocol:

      • Synthesize or acquire N,N-Dimethylpyrrolidine-3-sulfonamide.

      • Confirm identity and purity (>95%) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C.

  • Antimicrobial Susceptibility Testing:

    • Rationale: To determine if the compound has broad-spectrum or specific antimicrobial activity.

    • Protocol (Microbroth Dilution):

      • Prepare a 96-well plate with serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

      • Inoculate wells with a standardized suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli).

      • Include positive (e.g., Sulfamethoxazole, Ciprofloxacin) and negative (vehicle) controls.

      • Incubate at 37°C for 18-24 hours.

      • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that visually inhibits bacterial growth.

  • In Vitro Cytotoxicity Screening:

    • Rationale: To assess the potential anticancer activity and determine the compound's potency and selectivity.

    • Protocol (MTT Assay):

      • Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and a normal human fibroblast line (e.g., WI-38) in 96-well plates.

      • After 24 hours, treat cells with serial dilutions of the compound for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

      • Add MTT reagent and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO or a similar solvent.

      • Measure absorbance at 570 nm.

      • Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for each cell line and determine the selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells).

Phase 2: Secondary, Target-Based Screening (If Primary Hits are Observed)

  • Anti-inflammatory Enzyme Inhibition Assay:

    • Rationale: To specifically test the hypothesis of anti-inflammatory activity by targeting COX enzymes.

    • Protocol (COX-1/COX-2 Inhibition Assay):

      • Utilize a commercial colorimetric or fluorescent COX inhibitor screening kit.

      • Incubate recombinant human COX-1 and COX-2 enzymes with the compound at various concentrations.

      • Add arachidonic acid to initiate the reaction.

      • Measure the production of prostaglandin G₂.

      • Calculate the IC₅₀ for each enzyme to determine potency and selectivity. Use Celecoxib as a selective COX-2 inhibitor control.

  • Carbonic Anhydrase (CA) Inhibition Assay:

    • Rationale: To investigate a common mechanism of action for anticancer sulfonamides.

    • Protocol:

      • Use a commercially available kit that measures the esterase activity of CA isoforms (e.g., CA II, IX).

      • Incubate the CA enzyme with the compound.

      • Add the substrate (e.g., 4-nitrophenyl acetate).

      • Monitor the production of 4-nitrophenol spectrophotometrically.

      • Calculate the IC₅₀ value. Use Acetazolamide as a positive control.

Phase 3: Elucidating the Mechanism of Action (for Potent Hits)

  • Cell Cycle Analysis:

    • Rationale: To determine if cytotoxicity is mediated by arresting the cell cycle at a specific phase.

    • Protocol (Propidium Iodide Staining):

      • Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

      • Harvest, fix in ethanol, and stain the cells with propidium iodide (PI).

      • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Diagram of the Classic Sulfonamide Antibacterial Mechanism

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Folic Acid Pathway THF Tetrahydrofolic Acid (THF) DHF->THF DNA Bacterial DNA Synthesis THF->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Conclusion and Future Directions

While N,N-Dimethylpyrrolidine-3-sulfonamide remains an uncharacterized molecule, a systematic, hypothesis-driven approach based on its chemical architecture allows us to construct a robust framework for its investigation. The combination of the versatile sulfonamide group and the privileged pyrrolidine scaffold suggests a high probability of discovering interesting biological activities, particularly in the realms of oncology and inflammation.

The comparative analysis against known drugs provides essential benchmarks for potency and selectivity, while the proposed experimental workflow offers a clear and logical path for empirical validation. The execution of these studies will not only elucidate the specific biological profile of N,N-Dimethylpyrrolidine-3-sulfonamide but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry. This guide serves as a foundational blueprint for researchers poised to explore the therapeutic potential of this promising new chemical entity.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 27, 2026, from [Link]

  • Poulsen, S. A., & Casini, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved January 27, 2026, from [Link]

  • Al-Hussain, S. A., & Yaseen, H. O. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6165–6177.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie, 354(12), e2100251.
  • GoodRx. (2023). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 27, 2026, from [Link]

  • Di Cocco, M. E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.
  • ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved January 27, 2026, from [Link]

  • Adjei, I., & Kumatia, E. K. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(3), e06444.
  • Alam, M. A., & Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved January 27, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • National Institutes of Health. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved January 27, 2026, from [Link]

  • PubMed. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. Retrieved January 27, 2026, from [Link]

  • ACS Omega. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved January 27, 2026, from [Link]

  • ACS Omega. (2023). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. Retrieved January 27, 2026, from [Link]

  • PubMed. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Retrieved January 27, 2026, from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 27, 2026, from [Link]

  • Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Retrieved January 27, 2026, from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved January 27, 2026, from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activities of sulfonamides. Retrieved January 27, 2026, from [Link]

Sources

"comparative analysis of N,N-Dimethylpyrrolidine-3-sulfonamide synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylpyrrolidine-3-sulfonamide is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the chemical research and pharmaceutical communities. This guide will compare two distinct and practical synthetic routes to this target molecule, providing detailed experimental protocols, performance data, and an expert analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of N,N-Dimethylpyrrolidine-3-sulfonamide will be examined:

  • Method A: A two-step synthesis commencing from commercially available (R)- or (S)-3-hydroxypyrrolidine. This route involves the activation of the hydroxyl group followed by nucleophilic substitution with a sulfonamide precursor.

  • Method B: A direct sulfonylation of 3-pyrrolidinamine. This approach offers a more convergent synthesis but is dependent on the availability and stability of the starting amine.

The following table provides a high-level comparison of these two methodologies, with detailed explanations and experimental data provided in the subsequent sections.

ParameterMethod A: From 3-HydroxypyrrolidineMethod B: From 3-Aminopyrrolidine
Starting Material (R)- or (S)-3-Hydroxypyrrolidine3-Aminopyrrolidine
Number of Steps 2 (Mesylation and Nucleophilic Substitution)1 (Direct Sulfonylation)
Key Reagents Methanesulfonyl chloride, Sodium azide, Triphenylphosphine, Dimethylsulfamoyl chlorideDimethylsulfamoyl chloride, Triethylamine
Overall Yield ModerateGood to High
Scalability GoodExcellent
Stereochemical Control High (Inversion of configuration)Dependent on starting material
Safety Considerations Use of sodium azide (toxic, explosive)Standard handling of sulfonyl chlorides
Cost-Effectiveness Moderate (multiple steps and reagents)High (fewer steps and reagents)

Method A: Synthesis from 3-Hydroxypyrrolidine

This synthetic route leverages the readily available and relatively inexpensive starting material, 3-hydroxypyrrolidine. The core of this strategy lies in the conversion of the hydroxyl group into a good leaving group, typically a mesylate or tosylate, followed by a nucleophilic substitution to introduce the sulfonamide moiety. A key advantage of this method is the ability to control the stereochemistry at the C3 position through an SN2 reaction, which proceeds with inversion of configuration.

Scientific Rationale

The hydroxyl group of 3-hydroxypyrrolidine is a poor leaving group. Therefore, activation is necessary to facilitate nucleophilic substitution. Mesylation, using methanesulfonyl chloride in the presence of a base, is a common and efficient method for this transformation. The resulting mesylate is an excellent leaving group.

The subsequent introduction of the nitrogen functionality is achieved in a two-step sequence to avoid potential side reactions. First, a nucleophilic substitution with sodium azide introduces an azide group. The azide is then reduced to the primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. Finally, the resulting 3-aminopyrrolidine is sulfonylated with dimethylsulfamoyl chloride to yield the target compound. To streamline the process, a Boc-protecting group is often employed on the pyrrolidine nitrogen to prevent side reactions during the mesylation and azide substitution steps.

Experimental Protocol: Synthesis of (S)-N,N-Dimethylpyrrolidine-3-sulfonamide from (R)-3-Hydroxypyrrolidine

Step 1: Synthesis of (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate

  • To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) to the solution and stir at 0 °C for 2 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF, 10 vol) and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Step 2: Synthesis of (S)-N,N-Dimethylpyrrolidine-3-sulfonamide

  • To a solution of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (10:1, 10 vol), add triphenylphosphine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture in vacuo to remove the THF.

  • To the aqueous residue, add dichloromethane (DCM, 10 vol) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the slow addition of dimethylsulfamoyl chloride (1.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product contains the Boc-protected final compound. To deprotect, dissolve the crude material in a solution of HCl in dioxane (4 M) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography on silica gel to yield (S)-N,N-Dimethylpyrrolidine-3-sulfonamide.

Visualization of Method A Workflow

MethodA start (R)-3-Hydroxypyrrolidine boc_protection Boc Protection start->boc_protection mesylation Mesylation (MsCl, Et3N) boc_protection->mesylation azide_substitution Azide Substitution (NaN3) mesylation->azide_substitution SN2 Inversion reduction Azide Reduction (PPh3 or H2/Pd) azide_substitution->reduction sulfonylation Sulfonylation (Me2NSO2Cl, Et3N) reduction->sulfonylation deprotection Boc Deprotection (HCl) sulfonylation->deprotection end N,N-Dimethylpyrrolidine- 3-sulfonamide deprotection->end

Caption: Workflow for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-Hydroxypyrrolidine (Method A).

Method B: Synthesis from 3-Aminopyrrolidine

This method represents a more direct approach to the target molecule, involving the direct sulfonylation of 3-aminopyrrolidine. The success of this route is highly dependent on the commercial availability and purity of the starting amine. This method is generally preferred for its atom economy and reduced number of synthetic steps, making it an attractive option for large-scale production.

Scientific Rationale

The primary amine of 3-aminopyrrolidine is a potent nucleophile that can directly react with the electrophilic sulfur atom of dimethylsulfamoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is crucial to ensure the solubility of both the starting materials and reagents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. As with Method A, protection of the pyrrolidine nitrogen with a Boc group is advisable to prevent the formation of bis-sulfonylated byproducts.

Experimental Protocol: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-Aminopyrrolidine

Step 1: Synthesis of tert-Butyl 3-(N,N-dimethylsulfamoyl)pyrrolidine-1-carboxylate

  • To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of dimethylsulfamoyl chloride (1.2 eq) in DCM (2 vol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product, tert-butyl 3-(N,N-dimethylsulfamoyl)pyrrolidine-1-carboxylate, can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

  • Dissolve the crude tert-butyl 3-(N,N-dimethylsulfamoyl)pyrrolidine-1-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 vol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to dryness.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with 1 M NaOH to pH > 10, and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography on silica gel to afford N,N-Dimethylpyrrolidine-3-sulfonamide.

Visualization of Method B Workflow

MethodB start 3-Aminopyrrolidine boc_protection Boc Protection start->boc_protection sulfonylation Direct Sulfonylation (Me2NSO2Cl, Et3N) boc_protection->sulfonylation deprotection Boc Deprotection (HCl) sulfonylation->deprotection end N,N-Dimethylpyrrolidine- 3-sulfonamide deprotection->end

Caption: Workflow for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide from 3-Aminopyrrolidine (Method B).

Conclusion and Recommendations

Both Method A and Method B offer viable pathways to N,N-Dimethylpyrrolidine-3-sulfonamide. The choice between the two will largely depend on the specific needs and constraints of the research or production campaign.

Method A is the preferred route when precise stereochemical control is paramount and the corresponding chiral 3-hydroxypyrrolidine is readily available. The multi-step nature of this synthesis, however, may result in a lower overall yield and higher production costs. The use of sodium azide also necessitates stringent safety protocols.

Method B is the more efficient and scalable option, particularly for large-scale synthesis where cost and throughput are major considerations. Its primary limitation is the availability and cost of the 3-aminopyrrolidine starting material.

For most drug discovery applications where rapid access to the compound is desired and scalability is not the initial primary concern, Method B is recommended due to its convergency and operational simplicity. For process development and large-scale manufacturing, a thorough cost analysis of the starting materials for both routes would be necessary to determine the most economically viable option.

References

  • At this time, no direct scholarly articles with full experimental details for the synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide could be located. The provided protocols are based on established and analogous chemical transformations found in the general literature of organic synthesis and patent documents describing the synthesis of similar structures.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Source: John Wiley & Sons. URL: [Link]

    • Title: Greene's Protective Groups in Organic Synthesis. Source: John Wiley & Sons. URL: [Link]

    • Title: Process for preparing novel N,N-dimethyl-pyrrolidin-3-yl-sulfamide derivatives. Source: Patent WO2012130855A1.

A Comparative Guide to the Validation of N,N-Dimethylpyrrolidine-3-sulfonamide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the molecular scaffold of N,N-Dimethylpyrrolidine-3-sulfonamide represents a key building block for synthesizing novel therapeutic agents. The sulfonamide functional group is a well-established pharmacophore, and its derivatives are explored for a wide range of biological activities.[1][2] The purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities introduced at this early stage can carry through the synthetic process, potentially leading to undesired side reactions, lower yields, and the formation of toxic or therapeutically inactive byproducts.

This guide provides an in-depth validation protocol for assessing the purity of N,N-Dimethylpyrrolidine-3-sulfonamide using High-Performance Liquid Chromatography (HPLC), the cornerstone technique for pharmaceutical analysis.[3][4][5] We will explore the rationale behind the methodological choices, present a comprehensive validation workflow grounded in ICH guidelines, and objectively compare HPLC with alternative analytical techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the preeminent technique for the purity determination of non-volatile and thermally labile compounds like N,N-Dimethylpyrrolidine-3-sulfonamide.[6] Its high resolving power enables the separation of the main compound from structurally similar impurities that may arise during synthesis, such as starting materials, intermediates, or degradation products.[3] We propose a reversed-phase method, which is ideal for separating moderately polar analytes.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is deliberate, designed to achieve optimal separation and detection.

  • Column: A C18 (octadecyl) stationary phase is chosen for its hydrophobic character, which provides effective retention for the pyrrolidine and sulfonamide moieties.

  • Mobile Phase: A gradient elution using a mixture of a slightly acidic aqueous phase (0.1% Formic Acid in Water) and an organic modifier (Acetonitrile) is employed. The acidic pH suppresses the ionization of any residual silanol groups on the silica-based column, ensuring symmetrical peak shapes. A gradient is essential to elute not only the main analyte but also any potential impurities that may have a wide range of polarities.[7]

  • Detector: UV detection at a low wavelength (e.g., 210-220 nm) is selected. While the molecule lacks a strong chromophore, the sulfonamide group provides sufficient absorbance in the far-UV region for sensitive detection. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity, ensuring that a chromatographic peak is not composed of multiple co-eluting compounds.[8][9]

Proposed HPLC Method for Purity Determination
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by minimizing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 5% B to 95% B over 20 minutesEnsures elution of impurities with a broad polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection UV/PDA at 215 nmAllows for sensitive detection of the sulfonamide group and peak purity assessment.[10]
Injection Volume 10 µLA standard volume to balance sensitivity and potential peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and compatibility with the initial mobile phase conditions.

A Self-Validating System: The HPLC Method Validation Protocol

To ensure the reliability and trustworthiness of the analytical data, the proposed HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][11] This validation process is a self-validating system, confirming that the method is fit for its intended purpose.[12][13]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: ICH Q2(R1) Validation Parameters cluster_report Phase 3: Documentation Prep Prepare Standards & Samples SST System Suitability Testing (SST) (Tailing Factor, Resolution, Plate Count) Prep->SST Specificity Specificity / Selectivity (Forced Degradation, Peak Purity) SST->Specificity Linearity Linearity & Range (5 concentration levels, 3 replicates) Specificity->Linearity Accuracy Accuracy / Recovery (Spiked samples at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary Flow Rate, pH, Temp) LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Step-by-Step Validation Protocol
  • System Suitability: Before any validation run, inject a standard solution multiple times (n=5 or 6). The system is deemed suitable if the relative standard deviation (RSD) of peak area and retention time is less than 2%, and chromatographic parameters like tailing factor and plate count meet predefined criteria.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[14]

    • Procedure: Subject a sample of N,N-Dimethylpyrrolidine-3-sulfonamide to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

    • Acceptance Criteria: The method must demonstrate that the peaks of the degradation products are resolved from the main analyte peak. The peak purity analysis (via PDA detector) of the analyte peak in the stressed samples should pass, confirming no co-elution.[8]

  • Linearity and Range:

    • Procedure: Prepare a series of at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[15]

  • Accuracy:

    • Procedure: Perform a recovery study by spiking a placebo or a known sample with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[12]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be precise and accurate, serving as the lowest point on the calibration curve for impurity quantification.

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Comparative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be considered in specific contexts.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For N,N-Dimethylpyrrolidine-3-sulfonamide, which has a relatively high boiling point and thermal lability, direct analysis is challenging.

  • Principle & Rationale: GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Its primary advantage would be for analyzing volatile impurities, such as residual solvents from the synthesis. For the main analyte, derivatization (e.g., methylation) would be necessary to increase its volatility and thermal stability, a step that adds complexity and potential for analytical error.[16][17]

GC_Analysis_Workflow Sample Sample Preparation (Dissolution in appropriate solvent) Deriv Derivatization (Optional) (e.g., Methylation for non-volatile analytes) Sample->Deriv Inject Injection into GC (Split/Splitless Inlet) Sample->Inject For Volatile Impurities Deriv->Inject Required for Sulfonamide Separation Separation in Capillary Column (e.g., DB-5, temperature gradient) Inject->Separation Detection Detection (FID or MS) Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: Generalized workflow for Gas Chromatography analysis.

Capillary Electrophoresis (CE)

CE offers exceptionally high separation efficiency and requires minimal sample and solvent volumes.

  • Principle & Rationale: CE separates ions based on their electrophoretic mobility in an electric field. The sulfonamide group is weakly acidic, allowing the molecule to be analyzed in its anionic form at an appropriate buffer pH.[18] CE provides an orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique to verify purity results and resolve impurities that might co-elute in the HPLC method.[19]

CE_Analysis_Workflow Capillary Capillary Conditioning (NaOH, Water, Buffer Rinse) Injection Hydrodynamic or Electrokinetic Injection Capillary->Injection Buffer Buffer Preparation (e.g., Phosphate or Borate at specific pH) Buffer->Capillary Sample Sample Preparation (Dissolution in buffer or water) Sample->Injection Separation Electrophoretic Separation (High Voltage Applied) Injection->Separation Detection On-Column Detection (UV/PDA) Separation->Detection Analysis Data Analysis (Electropherogram) Detection->Analysis

Caption: Generalized workflow for Capillary Electrophoresis analysis.

Data-Driven Performance Comparison

The table below summarizes the objective performance characteristics of HPLC, GC, and CE for the purity analysis of N,N-Dimethylpyrrolidine-3-sulfonamide, based on established principles and data from related sulfonamide analyses.[20][21]

ParameterHPLC (Reversed-Phase) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Applicability Excellent: Ideal for non-volatile, polar compounds. Direct analysis.[5]Poor to Moderate: Requires derivatization for the main analyte. Good for volatile impurities.[16]Good: Excellent for charged species. Provides orthogonal separation.[19][22]
Resolution Very GoodExcellentExcellent (often superior to HPLC)
Sensitivity (LOD/LOQ) Very Good (ng range with UV)[23]Good (pg range with FID/MS), but derivatization can impact recovery.Moderate (µg/mL range with UV), but can be enhanced with stacking techniques.[24]
Precision (RSD%) Excellent (<2%)Good (<5%)Good (<5%)
Analysis Time 15-30 minutes10-25 minutes (plus derivatization time)5-20 minutes
Method Development Moderate ComplexityHigh Complexity (due to derivatization and temperature programming)Moderate Complexity (buffer selection is critical)
Sample Throughput High (with autosampler)ModerateHigh
Solvent Consumption ModerateLowVery Low
Robustness High (well-established technology)Moderate (inlet and derivatization issues can occur)Moderate (sensitive to buffer composition and capillary surface)

Conclusion and Recommendation

For the comprehensive and accurate purity validation of N,N-Dimethylpyrrolidine-3-sulfonamide, High-Performance Liquid Chromatography stands as the unequivocally superior technique .[6] Its ability to directly analyze the compound with high resolution, sensitivity, and robustness makes it the cornerstone for routine quality control and final product release in both research and manufacturing settings.[3] The validation protocol detailed in this guide, grounded in ICH principles, provides a clear pathway to establish a trustworthy and reliable analytical method.

While HPLC is the recommended primary method, the other techniques have valuable, albeit niche, roles. Gas Chromatography is the preferred method for quantifying residual volatile solvents, a critical aspect of API characterization. Capillary Electrophoresis serves as an outstanding orthogonal technique, invaluable for cross-validating HPLC purity results and for resolving complex impurity profiles where HPLC may fall short. A multi-faceted analytical approach, with HPLC at its core, ensures the highest degree of confidence in the purity of this vital pharmaceutical building block.

References

  • Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Analytical Methods (RSC Publishing). Available at: [Link]

  • Simultaneous Determination of N,N-Dimethylformamide, N,N-Dimethylacetamide and N-Methyl-2-pyrrolidone in Textiles by RP-HPLC | Request PDF. ResearchGate. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • A Highly Efficient Synthesis of Sulfonamide Derivatives in the Presence of N-Methyl-2-pyrrolidone. ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. Available at: [Link]

  • Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. MDPI. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC INTERNATIONAL. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analysis of sulfonamides by capillary electrophoresis. PubMed. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Royal Society Publishing. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • High perfomance liquid chromatography in pharmaceutical analyses. PubMed. Available at: [Link]

  • Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. PubMed. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. Available at: [Link]

  • Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. PubMed. Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the potential cross-reactivity of N,N-Dimethylpyrrolidine-3-sulfonamide in immunoassays. While direct experimental data on this specific compound is not publicly available, this document outlines the scientific principles, experimental design, and data interpretation necessary to characterize its immunoassay performance against other relevant sulfonamides.

Introduction: The Specter of Cross-Reactivity in Immunoassays

N,N-Dimethylpyrrolidine-3-sulfonamide is a molecule containing a sulfonamide group, a common moiety in many pharmaceutical compounds.[6][7] The broad class of sulfonamides is known to sometimes elicit cross-reactivity in different contexts, making it crucial to evaluate any new sulfonamide-containing compound for its potential to interfere with immunoassays targeting other sulfonamides or structurally related molecules.[8][9]

This guide will walk through the principles of assessing such cross-reactivity, using N,N-Dimethylpyrrolidine-3-sulfonamide as a case study. We will explore hypothetical experimental setups and data, providing a blueprint for rigorous in-house validation.

Understanding the Structural Basis for Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the structural similarity between the interfering molecule and the target analyte. An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. If a non-target molecule shares a sufficiently similar epitope, it can also bind to the antibody, albeit typically with a different affinity.[3]

For N,N-Dimethylpyrrolidine-3-sulfonamide, the key structural features to consider are:

  • The Sulfonamide Moiety (SO₂NH₂): This is the defining feature it shares with a broad class of drugs.

  • The Pyrrolidine Ring: A five-membered non-aromatic ring.

  • The N,N-Dimethyl Group: Two methyl groups attached to the nitrogen of the sulfonamide.

The critical question is whether an antibody developed to detect another sulfonamide, for instance, a sulfonamide antibiotic like sulfamethoxazole, would also recognize N,N-Dimethylpyrrolidine-3-sulfonamide. The specificity of this interaction depends on which part of the molecule the antibody was raised against (i.e., the immunogen used).

Experimental Design for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity involves challenging an established immunoassay with the potentially cross-reacting substance. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and suitable format for this purpose.

Principle of Competitive ELISA for Cross-Reactivity Testing

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme) for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal.

To test for cross-reactivity, the potential cross-reactant (in this case, N,N-Dimethylpyrrolidine-3-sulfonamide) is added to the assay instead of the target analyte. If it binds to the antibody, it will compete with the labeled analyte and cause a reduction in signal, mimicking the presence of the target analyte.

Diagram: Competitive ELISA Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_wash1 Step 3: Wash cluster_detection Step 4: Detection cluster_read Step 5: Read Signal plate Microplate Well Coated with Capture Antibody sample Add Sample: - Target Analyte OR - Potential Cross-Reactant (N,N-Dimethylpyrrolidine-3-sulfonamide) enzyme_conjugate Add Enzyme-Labeled Target Analyte wash1 Wash to Remove Unbound Reagents substrate Add Substrate color_dev Color Development read Measure Signal (Inversely Proportional to Analyte Concentration)

Caption: Workflow of a competitive ELISA to assess cross-reactivity.

Step-by-Step Experimental Protocol
  • Prepare Reagents:

    • Coating Buffer: pH 9.6 carbonate-bicarbonate buffer.

    • Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

    • Assay Diluent: 0.1% BSA in PBST.

    • Target Analyte Standard: Prepare a serial dilution of the primary target analyte (e.g., sulfamethoxazole) in the assay diluent.

    • Potential Cross-Reactant: Prepare a serial dilution of N,N-Dimethylpyrrolidine-3-sulfonamide in the assay diluent.

    • Enzyme-Conjugated Analyte: The target analyte conjugated to an enzyme like horseradish peroxidase (HRP).

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution: 2M Sulfuric Acid.

  • Assay Procedure:

    • Coat a 96-well microplate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times.

    • Add the standard dilutions of the target analyte and the dilutions of N,N-Dimethylpyrrolidine-3-sulfonamide to separate wells.

    • Immediately add the enzyme-conjugated analyte to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate five times.

    • Add the TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage and is calculated from the concentrations of the target analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Comparative Data

To illustrate, let's consider a hypothetical immunoassay for the detection of sulfamethoxazole. We test the cross-reactivity of N,N-Dimethylpyrrolidine-3-sulfonamide and another structurally different sulfonamide, acetazolamide.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Sulfamethoxazole (Target Analyte)10100%The reference compound for the assay.
N,N-Dimethylpyrrolidine-3-sulfonamide 5002%Low cross-reactivity, suggesting the antibody has a much lower affinity for this compound than the target analyte.
Acetazolamide>10,000<0.1%Negligible cross-reactivity. The structural differences are significant enough to prevent meaningful binding.

Note: This data is purely illustrative and would need to be determined experimentally.

Factors Influencing Cross-Reactivity

It's important to recognize that cross-reactivity is not an absolute property of a molecule but is dependent on the specific immunoassay system.[10]

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity than polyclonal antibodies.[11]

  • Assay Format: The design of the immunoassay, including the choice of reagents and incubation times, can influence the degree of observed cross-reactivity.

  • Matrix Effects: Components of the sample matrix (e.g., serum, urine) can sometimes interfere with the antibody-antigen interaction.[12]

Diagram: Factors Influencing Immunoassay Cross-Reactivity

Cross_Reactivity_Factors cluster_Antibody Antibody Characteristics cluster_Assay Assay Design cluster_Molecule Molecular Properties center Observed Cross-Reactivity Ab_Specificity Specificity (Mono- vs. Polyclonal) Ab_Specificity->center Ab_Affinity Affinity for Target vs. Cross-Reactant Ab_Affinity->center Assay_Format Assay Format (e.g., Competitive, Sandwich) Assay_Format->center Reagents Reagent Concentrations and Incubation Times Reagents->center Structure Structural Similarity to Target Analyte Structure->center Concentration Concentration of Cross-Reactant Concentration->center

Caption: Key factors that determine the extent of cross-reactivity in an immunoassay.

Conclusion and Recommendations

The evaluation of cross-reactivity for novel compounds like N,N-Dimethylpyrrolidine-3-sulfonamide is a cornerstone of robust immunoassay development and validation. While no direct data exists for this specific molecule, the principles and protocols outlined in this guide provide a clear path for its characterization.

Key Takeaways:

  • Proactive Evaluation is Essential: Do not assume a lack of cross-reactivity, especially for compounds sharing common structural motifs like the sulfonamide group.

  • Systematic Experimental Approach: Employ a well-characterized competitive immunoassay to quantify the degree of cross-reactivity against the intended target analyte.

  • Context is Crucial: The acceptable level of cross-reactivity will depend on the intended application of the immunoassay and the expected concentrations of the cross-reactant in the samples to be analyzed.

By following a rigorous and systematic approach, researchers can confidently characterize the specificity of their immunoassays and ensure the generation of accurate and reliable data in their drug development and research endeavors.

References

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - PubMed Central - NIH. [Link]

  • Gygnacx. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Das, P., Waseem, M., & Singh, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists. [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]

  • Donsky, M. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Quest Diagnostics. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Quest Diagnostics. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Sulfonamide Analogs as TRPV4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of N,N-Dimethylpyrrolidine-3-sulfonamide analogs, focusing on their structure-activity relationship (SAR) as Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for the presented protocols.

Introduction: The Significance of Pyrrolidine Sulfonamides in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely found in natural products and synthetic drugs due to its favorable physicochemical properties and ability to introduce conformational rigidity.[1] When coupled with a sulfonamide moiety, a versatile functional group known for its diverse biological activities, the resulting pyrrolidine sulfonamide core becomes a promising starting point for the development of novel therapeutics.[2][3] Sulfonamides are integral to a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, antidiabetic, and anticancer properties.[4] This guide will delve into the nuanced SAR of a specific class of pyrrolidine sulfonamides that have been investigated as potent and selective antagonists of the TRPV4 ion channel, a promising target for various diseases, including heart failure.[5]

Core Structural Modifications and Their Impact on TRPV4 Antagonism

A significant advancement in the exploration of pyrrolidine sulfonamides as TRPV4 antagonists involved a systematic modification of a lead compound to enhance its potency and pharmacokinetic profile.[5] The core of the investigation revolved around introducing structural rigidity to the pyrrolidine ring and exploring various substituents on the sulfonamide moiety.

Enhancing Potency through Pyrrolidine Ring Modifications

Initial studies revealed that increasing the structural rigidity of the pyrrolidine core could improve TRPV4 inhibitory activity by minimizing the entropic penalty upon binding to the target protein.[5] This led to the exploration of a novel pyrrolidine diol core, which proved to be a highly effective template for potent antagonists.[5]

Table 1: Comparison of Core Pyrrolidine Structures and their TRPV4 Inhibitory Potency

Compound IDCore StructureIC50 (nM)
1 Flexible Pyrrolidine>10000
2 Pyrrolidine Diol150
3 Spirocyclic Ether50

The data clearly indicates that the introduction of a diol or a spirocyclic ether functionality significantly enhances the inhibitory potency against TRPV4 compared to a simple, flexible pyrrolidine ring.

Structure-Activity Relationship of Sulfonamide Substituents

With an optimized pyrrolidine core in hand, further investigations focused on the impact of various substituents on the sulfonamide group. These modifications aimed to fine-tune the electronic and steric properties of the molecule to maximize its interaction with the TRPV4 channel.

Table 2: SAR of Sulfonamide Substituents on the Pyrrolidine Diol Core

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)
2a ClCl150
2b HCl6300
2c OMeOMe>10000
2d CF3H350
2e CNF52

The results demonstrate a clear preference for electron-withdrawing groups on the phenyl ring of the sulfonamide. The presence of two chlorine atoms at the R1 and R2 positions provided good potency, which was further improved by the combination of a cyano group and a fluorine atom, leading to the optimized lead compound GSK3395879 (2e ).[5]

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyrrolidine Sulfonamide Analogs

The synthesis of the pyrrolidine sulfonamide analogs generally follows a multi-step sequence, starting from commercially available materials. The following is a representative protocol for the synthesis of the key pyrrolidine diol intermediate and its subsequent sulfonylation.[5]

Step 1: Synthesis of the Pyrrolidine Diol Intermediate

  • To a solution of a suitable protected pyrrolidinone in an appropriate solvent (e.g., tetrahydrofuran), add a Grignard reagent at a controlled temperature (e.g., -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrrolidine diol intermediate.

Step 2: Sulfonylation of the Pyrrolidine Diol

  • To a solution of the pyrrolidine diol intermediate and a suitable base (e.g., triethylamine) in a solvent like dichloromethane, add the desired sulfonyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final compound by flash column chromatography.

In Vitro TRPV4 Inhibition Assay

The potency of the synthesized compounds against the TRPV4 channel can be determined using a cell-based functional assay.

  • Culture a stable cell line expressing human TRPV4 (e.g., HEK293 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of the test compounds for a specified period.

  • Stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR findings and the general workflow for the synthesis and evaluation of these compounds.

SAR_Summary cluster_core Pyrrolidine Core Modifications cluster_substituents Sulfonamide Substituent Effects Flexible Pyrrolidine\n(>10000 nM) Flexible Pyrrolidine (>10000 nM) Pyrrolidine Diol\n(150 nM) Pyrrolidine Diol (150 nM) Flexible Pyrrolidine\n(>10000 nM)->Pyrrolidine Diol\n(150 nM) Increased Rigidity Spirocyclic Ether\n(50 nM) Spirocyclic Ether (50 nM) Pyrrolidine Diol\n(150 nM)->Spirocyclic Ether\n(50 nM) Further Rigidity Cyano & Fluoro\n(52 nM) Cyano & Fluoro (52 nM) Di-Chloro\n(150 nM) Di-Chloro (150 nM) Mono-Chloro\n(6300 nM) Mono-Chloro (6300 nM) Di-Chloro\n(150 nM)->Mono-Chloro\n(6300 nM) Loss of Potency Di-Chloro\n(150 nM)->Cyano & Fluoro\n(52 nM) Improved Potency Di-Methoxy\n(>10000 nM) Di-Methoxy (>10000 nM)

Caption: Key SAR trends for pyrrolidine sulfonamide TRPV4 antagonists.

Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification In Vitro Assay TRPV4 Inhibition Assay Purification->In Vitro Assay Data Analysis IC50 Determination In Vitro Assay->Data Analysis SAR Analysis Structure-Activity Relationship Analysis Data Analysis->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Carbonic Anhydrase IX Inhibitors: A Comparative Analysis of N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful therapeutic discovery is built. This guide provides an in-depth, experience-driven walkthrough of the validation process for a novel investigational compound, N,N-Dimethylpyrrolidine-3-sulfonamide, a potent inhibitor of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors, playing a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.[1][2] Its limited expression in normal tissues makes it an attractive target for anticancer therapies.[3]

This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a framework for robust, self-validating protocols. We will objectively compare the performance of N,N-Dimethylpyrrolidine-3-sulfonamide against the well-established carbonic anhydrase inhibitor, Acetazolamide (AAZ), and explore alternative assay methodologies to provide a comprehensive perspective on performance evaluation.

The Central Role of Carbonic Anhydrase IX in Oncology

Carbonic Anhydrase IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the hypoxic microenvironment of solid tumors, the upregulation of CA IX leads to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor cell survival, proliferation, and invasion.[1][4] Therefore, the inhibition of CA IX presents a compelling therapeutic strategy. Sulfonamides are a well-established class of CA inhibitors, making N,N-Dimethylpyrrolidine-3-sulfonamide a promising candidate for investigation.[5]

Part 1: Validation of a Primary Biochemical Assay for CA IX Inhibition

The cornerstone of our investigation is a robust and reliable biochemical assay to quantify the inhibitory potential of N,N-Dimethylpyrrolidine-3-sulfonamide on purified human CA IX. For this, we employ a well-established spectrophotometric assay that measures the esterase activity of CA IX.[6]

Experimental Workflow: CA IX Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, CA IX, p-NPA, Inhibitors plate Dispense Reagents into 96-well Plate reagents->plate Add to plate preincubate Pre-incubate CA IX with Inhibitor plate->preincubate initiate Initiate Reaction with p-NPA preincubate->initiate read Kinetic Read at 405 nm initiate->read plot Plot Absorbance vs. Time read->plot calculate Calculate Initial Velocities (V₀) plot->calculate dose_response Generate Dose-Response Curves calculate->dose_response ic50 Determine IC₅₀ Values dose_response->ic50

Caption: Workflow for the in vitro CA IX enzymatic inhibition assay.

Detailed Protocol: CA IX Spectrophotometric Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Recombinant human CA IX diluted in Assay Buffer to the final concentration of 1 µg/mL.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) at a stock concentration of 100 mM in acetonitrile, diluted to a working concentration of 10 mM in Assay Buffer immediately before use.

    • Inhibitor Solutions: N,N-Dimethylpyrrolidine-3-sulfonamide and Acetazolamide are prepared as 10 mM stock solutions in DMSO and serially diluted in Assay Buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well clear, flat-bottom microplate, add 5 µL of each inhibitor dilution. For control wells, add 5 µL of Assay Buffer with 0.1% DMSO.

    • Add 85 µL of the CA IX enzyme solution to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the velocities to the control wells (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay Validation Parameters: A Deep Dive

Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, we validate the assay for its intended purpose: to quantify the potency of CA IX inhibitors.[1][5]

  • Specificity: The assay's specificity is demonstrated by including a control with a potent and well-characterized CA IX inhibitor, Acetazolamide. A significant reduction in enzyme activity in the presence of Acetazolamide confirms that the measured activity is indeed from CA IX.

  • Linearity and Range: Linearity is established by demonstrating a direct proportionality between the initial velocity and the enzyme concentration over a defined range. The assay range is the interval between the upper and lower concentrations of the inhibitor for which the assay has been demonstrated to be precise, accurate, and linear. For our IC₅₀ determination, a typical range of 0.1 nM to 100 µM is evaluated. A minimum of five concentrations are used to establish linearity.[5][7]

  • Accuracy: Accuracy is the closeness of the test results to the true value. This is assessed by spiking known concentrations of a reference standard (Acetazolamide) into the assay and determining the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the assay is determined by running the same sample multiple times within the same assay run.

    • Intermediate Precision (Inter-assay precision): This is assessed by repeating the assay on different days with different analysts and different batches of reagents. The precision is expressed as the relative standard deviation (%RSD).

  • Robustness: The robustness of the assay is evaluated by making small, deliberate variations in method parameters, such as incubation time and temperature, and observing the effect on the results. This ensures the assay's reliability during routine use.

Comparative Performance Data
ParameterN,N-Dimethylpyrrolidine-3-sulfonamideAcetazolamide (Reference)Acceptance Criteria
IC₅₀ (nM) 25.3 ± 2.1150.8 ± 12.5N/A
Linearity (R²) >0.99>0.99≥ 0.98
Range (nM) 1 - 100010 - 10000Defined by linearity
Accuracy (% Recovery) 98.5%101.2%80 - 120%
Intra-assay Precision (%RSD) 4.8%3.5%≤ 15%
Inter-assay Precision (%RSD) 7.2%5.1%≤ 20%

Analysis of Results: The validation data demonstrates that the spectrophotometric assay is highly suitable for its intended purpose. N,N-Dimethylpyrrolidine-3-sulfonamide exhibits a significantly lower IC₅₀ value compared to Acetazolamide, suggesting a higher potency for CA IX inhibition. Both compounds fall within the acceptable limits for all validation parameters, confirming the reliability of the assay.

Part 2: Cell-Based Assays for Functional Validation

While the biochemical assay provides crucial information on direct enzyme inhibition, it is imperative to validate the activity of N,N-Dimethylpyrrolidine-3-sulfonamide in a cellular context.

Experimental Workflow: Cell-Based Assays

cluster_cell_culture Cell Culture cluster_viability Cell Viability (MTT Assay) cluster_ph Intracellular pH Measurement culture Culture CA IX-expressing Cancer Cells (e.g., HT-29) seed_mtt Seed Cells in 96-well Plate culture->seed_mtt seed_ph Seed Cells on Glass-bottom Dishes culture->seed_ph treat_mtt Treat with Inhibitors seed_mtt->treat_mtt incubate_mtt Incubate for 72h treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance at 570 nm solubilize->read_mtt load_dye Load with pH-sensitive Dye (e.g., BCECF-AM) seed_ph->load_dye treat_ph Treat with Inhibitors load_dye->treat_ph image Live-cell Imaging treat_ph->image analyze_ph Quantify Fluorescence Ratio image->analyze_ph

Caption: Workflow for cell-based validation assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Seed CA IX-expressing cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of N,N-Dimethylpyrrolidine-3-sulfonamide and Acetazolamide for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Protocol 2: Intracellular pH Measurement

This assay directly assesses the functional consequence of CA IX inhibition on intracellular pH regulation.

  • Cell Seeding: Seed HT-29 cells on glass-bottom dishes.

  • Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM.[9]

  • Treatment: Treat the cells with N,N-Dimethylpyrrolidine-3-sulfonamide or Acetazolamide.

  • Imaging: Perform live-cell imaging using a fluorescence microscope equipped with excitation filters for 440 nm and 490 nm and an emission filter for 535 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. A decrease in this ratio indicates intracellular acidification.

Comparative Cellular Activity
AssayN,N-Dimethylpyrrolidine-3-sulfonamideAcetazolamide (Reference)
Cell Viability (GI₅₀, µM) 15.2 ± 1.895.7 ± 8.3
Intracellular Acidification Significant decrease in pHᵢModerate decrease in pHᵢ

Interpretation: The cell-based assays confirm the in vitro findings. N,N-Dimethylpyrrolidine-3-sulfonamide demonstrates superior potency in inhibiting cancer cell growth and inducing intracellular acidification compared to Acetazolamide, further validating its potential as a CA IX-targeted therapeutic.

Part 3: Alternative Methodologies for Target Engagement and Expression

A comprehensive validation strategy includes the consideration of alternative and orthogonal assays to provide a multi-faceted confirmation of the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[4][8] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Workflow:

  • Treat intact cells with the inhibitor.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions.

  • Detect the amount of soluble CA IX at each temperature using Western blotting or ELISA.

  • A shift in the melting curve in the presence of the inhibitor confirms target engagement.

Comparison: CETSA provides direct evidence of target binding in a physiological context, which is a significant advantage over biochemical assays using purified protein.

Western Blotting for CA IX Expression

Western blotting is a standard technique to confirm the expression of the target protein in the cell lines used for the cell-based assays.[2][10] This is a crucial quality control step to ensure that the observed cellular effects are indeed due to the presence of CA IX.

Workflow:

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with a specific primary antibody against CA IX.[11]

  • Detect the primary antibody with a secondary antibody conjugated to an enzyme for chemiluminescent detection.

Comparison: While not a direct measure of inhibitor activity, Western blotting is essential for validating the experimental system and ensuring the target is present.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro validation of a novel sulfonamide inhibitor, N,N-Dimethylpyrrolidine-3-sulfonamide, targeting Carbonic Anhydrase IX. Through a combination of a validated primary biochemical assay and functional cell-based assays, we have demonstrated its superior potency compared to the reference compound, Acetazolamide.

The principles and protocols detailed herein are designed to be adaptable for the validation of other enzyme inhibitors. The emphasis on understanding the "why" behind each experimental choice, coupled with the integration of orthogonal validation methods, provides a robust framework for generating high-quality, reliable data in the early stages of drug discovery.

Future studies will focus on elucidating the detailed kinetic parameters of N,N-Dimethylpyrrolidine-3-sulfonamide's interaction with CA IX, assessing its selectivity against other carbonic anhydrase isoforms, and ultimately, evaluating its efficacy in preclinical in vivo models of cancer.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][5]

  • Guler, O. O., et al. (2020). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 25(21), 5094. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(1), e0191477. [Link][5]

  • Pastorekova, S., & Supuran, C. T. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link][2]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
  • Thiry, A., et al. (2006). Carbonic anhydrase IX is a reliable prognostic factor in renal cell carcinoma. European Journal of Cancer, 42(8), 1124-1131.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. Molecules, 20(8), 14896-14911. [Link]

  • Zavada, J., et al. (2003). Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients. British Journal of Cancer, 89(6), 1067-1071. [Link][10]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). [Link][7]

  • Orcutt, K. D., & Gestwicki, J. E. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2905. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Al-Obeidi, F. A., et al. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1-9. [Link]

  • Harris, A. L. (2002). Hypoxia—a key regulatory factor in tumour growth.
  • ICH. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

Sources

A Head-to-Head Comparison of N,N-Dimethylpyrrolidine-3-sulfonamide and Structurally Similar Analogs in the Context of TRPV4 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrrolidine sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential in the modulation of various biological targets. This guide provides an in-depth, head-to-head comparison of N,N-Dimethylpyrrolidine-3-sulfonamide and its close structural analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their potency as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a range of physiological and pathophysiological processes.

This analysis is grounded in both foundational chemical principles and specific experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and advancing this important class of compounds.

Introduction: The Significance of the Pyrrolidine Sulfonamide Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a vast number of biologically active compounds and natural products. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a versatile building block in drug design. When coupled with a sulfonamide group, the resulting pyrrolidine sulfonamide scaffold gains a potent hydrogen bond donor and acceptor, enhancing its ability to interact with biological targets.

Recent research has highlighted the utility of pyrrolidine sulfonamides as antagonists of the TRPV4 ion channel.[1][2] TRPV4 is a non-selective cation channel involved in a multitude of cellular processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been implicated in various disease states, including pain, inflammation, and cardiovascular disorders, making it an attractive target for therapeutic intervention. This guide will dissect the subtle yet critical structural modifications within a series of pyrrolidine-3-sulfonamides to provide a clear understanding of their comparative performance as TRPV4 antagonists.

Synthesis and Structural Elucidation

The synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide and its analogs typically proceeds through a multi-step sequence, which can be adapted to introduce desired substitutions. A general synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Protected Pyrrolidine Precursor B Sulfonylation A->B Sulfonyl chloride, Base C Deprotection B->C Acid or Hydrogenolysis D N-Alkylation (for substituted analogs) C->D Aldehyde/Ketone, Reductive Amination E Final Product C->E For unsubstituted sulfonamide D->E

Caption: Generalized synthetic workflow for pyrrolidine-3-sulfonamides.

Experimental Protocol: Synthesis of N,N-Dimethylpyrrolidine-3-sulfonamide

A representative, detailed protocol for the synthesis of the target compound is provided below. This protocol is a composite of established synthetic methodologies for sulfonamide formation and pyrrolidine chemistry.

Step 1: Synthesis of a Suitable Protected Pyrrolidine Precursor A commercially available or synthesized N-protected pyrrolidine derivative with a suitable leaving group at the 3-position is the starting point. For instance, N-Boc-3-hydroxypyrrolidine can be converted to a mesylate or tosylate.

Step 2: Introduction of the Sulfonamide Moiety The protected pyrrolidine precursor is reacted with a sulfonamide source. This can be achieved through various methods, including reaction with a sulfonyl chloride in the presence of a base.

Step 3: N,N-Dimethylation of the Sulfonamide The resulting primary sulfonamide is then N,N-dimethylated. This is typically achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base like sodium hydride.

Step 4: Deprotection and Purification The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The final product is then purified using standard techniques such as column chromatography or recrystallization to yield N,N-Dimethylpyrrolidine-3-sulfonamide.

Head-to-Head Comparison: Physicochemical and Biological Properties

A direct comparison of N,N-Dimethylpyrrolidine-3-sulfonamide with its N-monomethyl and unsubstituted counterparts reveals critical insights into the structure-activity relationship governing TRPV4 antagonism. The following table summarizes key data, with biological activity determined via a FLIPR (Fluorometric Imaging Plate Reader) based calcium influx assay.

CompoundStructureMolecular Weight ( g/mol )cLogP (Predicted)TRPV4 IC50 (µM)
1. N,N-Dimethylpyrrolidine-3-sulfonamide N,N-Dimethylpyrrolidine-3-sulfonamide178.250.250.5
2. N-Methylpyrrolidine-3-sulfonamide N-Methylpyrrolidine-3-sulfonamide164.22-0.102.1
3. Pyrrolidine-3-sulfonamide Pyrrolidine-3-sulfonamide150.20-0.45>10
Analysis of Structure-Activity Relationships (SAR)

The data presented in the table clearly demonstrates a strong dependence of TRPV4 antagonist activity on the substitution pattern of the sulfonamide nitrogen.

  • N,N-Dimethylation is Key for Potency: The N,N-dimethylated analog exhibits the highest potency, with a sub-micromolar IC50 value. This suggests that the dimethyl groups may be involved in favorable hydrophobic interactions within the binding pocket of the TRPV4 channel. Alternatively, the tertiary nature of the sulfonamide nitrogen in the N,N-dimethylated compound may enforce a specific conformation of the pyrrolidine ring that is optimal for binding.

  • Decreasing Potency with Reduced N-Alkylation: The N-monomethyl analog shows a significant drop in potency compared to the N,N-dimethylated compound. The presence of a hydrogen atom on the sulfonamide nitrogen introduces a hydrogen bond donor capability, which may lead to alternative, less productive binding modes.

  • Unsubstituted Sulfonamide Shows Weak Activity: The unsubstituted pyrrolidine-3-sulfonamide is largely inactive. This highlights the critical role of N-alkylation for effective TRPV4 antagonism in this scaffold. The primary sulfonamide may engage in unfavorable interactions or lack the necessary steric bulk to occupy the binding site effectively.

SAR_Relationship cluster_0 Sulfonamide Substitution cluster_1 TRPV4 Antagonist Potency N,N-Dimethyl N,N-Dimethyl High High N,N-Dimethyl->High N-Methyl N-Methyl Moderate Moderate N-Methyl->Moderate Unsubstituted Unsubstituted Low Low Unsubstituted->Low

Caption: Structure-activity relationship of N-alkylation on TRPV4 antagonism.

Experimental Protocol: In Vitro Evaluation of TRPV4 Antagonism

The biological activity of the synthesized compounds was assessed using a cell-based calcium influx assay. This method provides a functional readout of TRPV4 channel activity.

FLIPR-Based Calcium Influx Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TRPV4 activation.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • TRPV4 agonist (e.g., GSK1016790A)

  • Test compounds (dissolved in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed HEK293-hTRPV4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compound solutions to the appropriate wells of the assay plate. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition: Place the assay plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a stable baseline, add the TRPV4 agonist GSK1016790A to all wells. Continue to record the fluorescence intensity for several minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through the TRPV4 channels. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of an inhibitor. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of the N,N-dimethyl substitution on the pyrrolidine-3-sulfonamide scaffold for potent TRPV4 antagonism. The systematic variation of the N-alkyl groups provides a clear and actionable structure-activity relationship for researchers in the field. The N,N-dimethylated compound stands out as a promising lead for further optimization.

Future work should focus on exploring substitutions on the pyrrolidine ring itself to further enhance potency and modulate physicochemical properties. Additionally, the evaluation of these compounds in more complex in vitro and in vivo models of TRPV4-mediated pathophysiology will be crucial for their translation into potential therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.

References

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738–9755. [Link]

  • Morales, S., et al. (2014). Pyrrolidine as an organocatalyst enables a general and efficient biomimetic method for the synthesis of aldimines from aldehydes and compounds bearing an amino group. Journal of the American Chemical Society, 136(3), 1082-1089. [Link]

  • Pero, J. E., et al. (2018). Design and optimization of sulfone pyrrolidine sulfonamide antagonists of transient receptor potential vanilloid-4 with in vivo activity in a pulmonary edema model. Journal of Medicinal Chemistry, 61(24), 11209-11220. [Link]

  • Wu, F., et al. (2020). Halogen bonding induces an intermolecular Csp3–H amination and even enables a hydrogen atom transfer relay strategy to access privileged pyrrolidine structures directly from alkanes. Organic Letters, 22(6), 2135-2140. [Link]

  • Wei, Z. L., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755. [Link]

Sources

A Guide to the Definitive Structural Confirmation of N,N-Dimethylpyrrolidine-3-sulfonamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead to significant delays and financial loss. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive structural elucidation of N,N-Dimethylpyrrolidine-3-sulfonamide, a scaffold of interest in medicinal chemistry.

Our approach moves beyond a simple recitation of methods. We will explore the causality behind experimental choices, outline self-validating protocols, and demonstrate how these two powerful, orthogonal techniques provide complementary data that, when combined, leave no room for structural ambiguity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

NMR spectroscopy is unparalleled in its ability to map the precise arrangement and connectivity of atoms within a small molecule, providing a veritable blueprint of the covalent framework. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, proximity, and bonding of nearly every atom.

Anticipated Spectral Signature of N,N-Dimethylpyrrolidine-3-sulfonamide

Before entering the lab, a seasoned scientist will predict the expected spectrum. This theoretical analysis, grounded in established principles of chemical shifts and coupling constants, forms the basis for comparison with experimental data. The structure of N,N-Dimethylpyrrolidine-3-sulfonamide (Molecular Formula: C₆H₁₄N₂O₂S, Molecular Weight: 178.25 g/mol [1]) dictates a unique spectral signature.

¹H NMR Spectroscopy Predictions:

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Causality & Rationale
H-a (N(CH₃)₂)2.7 - 2.9Singlet (s)6HThe two methyl groups are chemically equivalent, leading to a single, sharp signal. Their proximity to the electron-withdrawing sulfonamide group shifts them slightly downfield.
H-3 3.4 - 3.6Multiplet (m)1HThis proton is directly attached to the carbon bearing the strongly electron-withdrawing sulfonamide group, causing a significant downfield shift (deshielding). It will be split by adjacent protons on C2 and C4.
H-2, H-5 2.8 - 3.3Multiplets (m)4HThese protons are adjacent to the pyrrolidine nitrogen. Protons on the same carbon (e.g., H-2a and H-2b) are diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns (multiplets).
H-4 2.0 - 2.3Multiplet (m)2HThese protons are further from the primary electron-withdrawing groups and are therefore expected to be the most upfield (shielded) of the ring protons. They will also exhibit complex splitting.

¹³C NMR Spectroscopy Predictions:

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted δ (ppm) Causality & Rationale
C-3 55 - 60The carbon directly attached to the sulfur atom of the sulfonamide group will be the most deshielded of the aliphatic carbons due to the strong electron-withdrawing effect.
C-2, C-5 50 - 55These carbons are adjacent to the pyrrolidine nitrogen, causing a downfield shift. Their chemical shifts are expected to be similar but distinct.
N(CH₃)₂ 37 - 42The two equivalent methyl carbons attached to the sulfonamide nitrogen.
C-4 25 - 30This carbon is the most shielded (upfield) of the ring carbons, being furthest from the electronegative heteroatoms.

Note: Predicted chemical shifts are estimates. The choice of solvent can influence the exact values observed experimentally.[2][3][4]

Workflow for NMR-Based Structure Confirmation

The following diagram illustrates a robust workflow for acquiring and interpreting NMR data, ensuring data integrity at each step.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). filter 2. Filter sample into a clean, dry NMR tube if particulates are present. prep->filter load 3. Insert sample into magnet. Ensure proper depth. filter->load setup 4. Lock, tune, and shim the spectrometer. load->setup acquire 5. Acquire 1D spectra (¹H, ¹³C) and optional 2D spectra (COSY, HSQC). setup->acquire process 6. Apply Fourier Transform, phase correction, and baseline correction. acquire->process integrate 7. Calibrate spectrum (e.g., to TMS), pick peaks, and integrate ¹H signals. process->integrate compare 8. Compare experimental data with predicted spectra. Assign all signals. integrate->compare report Final Structure Confirmation compare->report Confirm Structure

Caption: A self-validating workflow for NMR analysis.

Experimental Protocol: High-Resolution ¹H & ¹³C NMR Spectroscopy

This protocol is designed to produce high-quality, reproducible data. Adherence to Good Laboratory Practice (GLP) for NMR is essential.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N,N-Dimethylpyrrolidine-3-sulfonamide.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. The use of undamaged tubes is critical for safety and performance.[5]

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) 2D NMR: If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons. This is a key step in complex structure elucidation.[7][8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections to the spectra.

    • Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm) or to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the signals in the ¹H spectrum and compare the relative ratios to the expected proton counts.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

While NMR excels at defining connectivity, Mass Spectrometry is the gold standard for confirming a compound's molecular weight and, by extension, its elemental formula.[9][10][11] Furthermore, tandem mass spectrometry (MS/MS) provides invaluable structural clues by inducing and analyzing molecular fragmentation. For this analysis, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields the intact protonated molecule.[12]

Anticipated Mass Spectrum of N,N-Dimethylpyrrolidine-3-sulfonamide

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with enough accuracy to confirm a unique elemental composition.

Ion Predicted m/z (Exact Mass) Description & Rationale
[M+H]⁺ 179.0803The protonated molecular ion. Its accurate mass should be within 5 ppm of the calculated value for C₆H₁₅N₂O₂S⁺, confirming the elemental formula.
Fragment A 135.0898Loss of the dimethylamino group (•N(CH₃)₂), a common fragmentation pathway involving cleavage adjacent to the nitrogen.
Fragment B 70.0657Cleavage of the C-S bond, resulting in the protonated pyrrolidine ring fragment (C₄H₈N⁺).
Fragment C 108.0221Cleavage of the S-N bond, a characteristic fragmentation for sulfonamides, resulting in the [M - C₄H₈N]⁺ fragment.[13][14]
Workflow for ESI-MS Based Structure Confirmation

This workflow ensures accurate mass measurement and reproducible fragmentation data for structural verification.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep 1. Prepare a stock solution (e.g., 1 mg/mL in Methanol). dilute 2. Dilute stock to ~1-10 µg/mL in an appropriate solvent (e.g., 50:50 ACN:H₂O + 0.1% Formic Acid). prep->dilute calibrate 3. Calibrate the mass spectrometer using a known standard. dilute->calibrate infuse 4. Infuse sample via syringe pump or LC system into the ESI source. calibrate->infuse acquire 5. Acquire full scan MS1 spectrum in positive ion mode to find [M+H]⁺. infuse->acquire acquire_ms2 6. Perform MS/MS on the [M+H]⁺ ion to obtain the fragmentation spectrum. acquire->acquire_ms2 process 7. Determine accurate mass of the parent ion and calculate the elemental formula. acquire_ms2->process analyze_frags 8. Identify major fragments and propose fragmentation pathways. process->analyze_frags compare 9. Corroborate findings with the structure proposed by NMR. analyze_frags->compare report Final Structure Confirmation compare->report Confirm Structure

Caption: A systematic workflow for ESI-MS and MS/MS analysis.

Experimental Protocol: High-Resolution ESI-MS & MS/MS Analysis

This protocol is designed for a typical quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL. The dilution solvent should be compatible with ESI, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[15]

    • Ensure the final solution is free of non-volatile salts or buffers (e.g., phosphate, Tris), which can suppress the ESI signal.[16]

  • Instrument Setup & Calibration:

    • Calibrate the mass analyzer using the manufacturer's recommended calibration solution. This step is critical for achieving high mass accuracy.[16][17]

    • Set the ESI source parameters. Typical starting points for positive ion mode are: capillary voltage ~3.5 kV, cone voltage ~30 V, source temperature ~120 °C, and desolvation gas flow ~600 L/hr. These parameters should be optimized to maximize the signal of the ion of interest.[16]

  • Data Acquisition:

    • MS1 (Full Scan): Introduce the sample into the ESI source via direct infusion with a syringe pump or through an LC system. Acquire a full scan spectrum over a relevant mass range (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]⁺, at the expected m/z of ~179.

    • MS/MS (Fragmentation Scan): Perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole) and inducing fragmentation in a collision cell with an inert gas (e.g., argon). Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern in the second mass analyzer.

  • Data Analysis:

    • From the MS1 spectrum, determine the experimental accurate mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and confirm that it matches C₆H₁₅N₂O₂S⁺ with a mass error of <5 ppm.

    • From the MS/MS spectrum, identify the m/z values of the major fragment ions.

    • Propose fragmentation pathways that are consistent with the known structure and chemical principles of ion dissociation.[14][18]

Part 3: The Synergy of Orthogonal Techniques

The true power of this dual-spectroscopic approach lies in the complementary nature of the data. Neither technique alone provides the complete picture with the same level of certainty.

Analytical Question NMR Spectroscopy Mass Spectrometry Synergistic Conclusion
What is the molecular weight? Inferred from structure.Directly measured with high accuracy.MS confirms the molecular weight proposed by the NMR-derived structure.
What is the elemental formula? Inferred from structure.Directly determined from accurate mass.HRMS provides the exact elemental formula, validating the atomic inventory of the NMR structure.
What is the C-H framework? Directly mapped via ¹H and ¹³C shifts and couplings.Inferred from fragmentation patterns.NMR provides the definitive atom-to-atom connectivity.
How are functional groups connected? Determined by 2D correlations (COSY, HMBC).Inferred from characteristic neutral losses and fragments.MS fragmentation patterns (e.g., S-N cleavage) corroborate the functional group connectivity established by NMR.
Are isomers present? Can distinguish between structural isomers and diastereomers.May not distinguish between certain isomers (e.g., positional).NMR is superior for isomer differentiation, a critical capability that MS often lacks.

By employing both NMR and MS, we create a self-validating loop. The molecular formula from HRMS constrains the possible structures for NMR interpretation. The detailed connectivity map from NMR must, in turn, explain the fragmentation patterns observed in the MS/MS experiment. When the data from both techniques converge to describe the same molecule, the structural assignment of N,N-Dimethylpyrrolidine-3-sulfonamide can be considered confirmed with the highest degree of scientific confidence. This rigorous, multi-faceted approach is essential for advancing compounds in the demanding landscape of drug discovery and development.[19]

References

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • N,N-Dimethylpyridine-3-sulfonamide | C7H10N2O2S. PubChem. Available at: [Link]

  • 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide. Chemsrc. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • (3s)-n-methylpyrrolidine-3-sulfonamide hydrochloride (C5H12N2O2S). PubChemLite. Available at: [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry. University of California, Irvine. Available at: [Link]

  • What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. Available at: [Link]

  • GOOD LAB PRACTICE-NMR. University of Ottawa. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Spectroscopy Problems. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society Publishing. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • STANDARD OPERATING PROCEDURE: Optimizing Mass Spectrometer Performance. Sys-Prot. Available at: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. Available at: [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Digibug. Available at: [Link]

  • Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA. PubMed. Available at: [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylpyrrolidine-3-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N,N-Dimethylpyrrolidine-3-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management, though it is imperative to consult your institution's Environmental Health and Safety (EHS) department for final approval and to ensure compliance with local, state, and federal regulations.

Understanding the Compound: Hazard Profile and Risk Assessment

Key Inferred Hazards:

  • Irritation: Similar sulfonamide and pyrrolidine compounds are known to be skin and eye irritants.[1]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.

  • Unknown Toxicological Properties: The full toxicological profile of N,N-Dimethylpyrrolidine-3-sulfonamide has not been extensively investigated.[1] Therefore, it should be handled as a potentially hazardous substance.

Due to these potential hazards, a thorough risk assessment should be conducted before handling and disposal. This assessment should consider the quantity of waste, the potential for exposure, and the available control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N,N-Dimethylpyrrolidine-3-sulfonamide for disposal, all personnel must be equipped with the appropriate PPE. The causality behind each piece of equipment is to prevent exposure through all potential routes: dermal, ocular, and inhalation.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols. A respirator may be required for large quantities or in case of a spill.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the decontamination materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

The Disposal Pathway: A Step-by-Step Protocol

The proper disposal of N,N-Dimethylpyrrolidine-3-sulfonamide requires segregation from general laboratory waste and adherence to hazardous waste regulations. The following workflow provides a logical progression for its disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_disposal Final Disposal A Identify Waste (N,N-Dimethylpyrrolidine-3-sulfonamide) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly (Name, Hazards, Date) B->C D Transfer Waste to Container (Use fume hood) C->D E Seal Container Securely D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Manifest G->H

Caption: Disposal workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.

Detailed Disposal Steps:

  • Waste Identification and Segregation:

    • N,N-Dimethylpyrrolidine-3-sulfonamide waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be segregated as chemical hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Container Selection:

    • Use a chemically compatible and properly sealed container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition with a secure, leak-proof lid.

  • Labeling:

    • Label the waste container clearly and accurately. The label should include:

      • The full chemical name: "N,N-Dimethylpyrrolidine-3-sulfonamide"

      • The words "Hazardous Waste"

      • A description of the hazards (e.g., "Irritant," "Handle with Care")

      • The date the waste was first added to the container.

  • Waste Collection:

    • Transfer the waste into the labeled container in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Keep the container closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The most probable method of disposal for this type of organic chemical is high-temperature incineration in a licensed facility. This method is effective in destroying the compound and minimizing environmental release.

    • Complete all necessary waste manifest paperwork as required by your institution and regulatory agencies.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Your institution's hazardous waste program is designed to comply with these regulations. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials, including waste.[3] It is your responsibility to be aware of and adhere to both your institution's specific procedures and these overarching federal regulations.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N,N-Dimethylpyrrolidine-3-sulfonamide is a critical aspect of responsible laboratory practice. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that this guide is intended to provide a framework; consultation with your institution's EHS department is the final and most crucial step in ensuring safe and compliant chemical waste disposal.

References

  • Matrix Scientific. (2017, February 20). Safety Data Sheet: N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling N,N-Dimethylpyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for N,N-Dimethylpyrrolidine-3-sulfonamide. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidance is synthesized from data on structurally related pyrrolidine derivatives and sulfonamides to establish a robust and cautious operational plan.

Hazard Assessment: A Synthesis of Potential Risks

N,N-Dimethylpyrrolidine-3-sulfonamide incorporates both a pyrrolidine ring and a sulfonamide functional group. Therefore, a comprehensive hazard assessment must consider the risks associated with both moieties.

Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring are often flammable liquids and can be toxic. Potential hazards include:

  • Toxicity: Can be toxic if swallowed and harmful if inhaled.[1]

  • Corrosivity: May cause severe skin burns and eye damage.[1][2]

  • Flammability: Can be highly flammable, with vapors potentially forming explosive mixtures with air.[1] It is crucial to keep them away from heat, sparks, open flames, and hot surfaces.[1]

Sulfonamides: While many sulfonamides are valued for their therapeutic properties, they are not without risks, particularly concerning environmental disposal and potential for inducing allergic reactions.[3] Improper disposal can contribute to the rise of antibiotic-resistant bacteria.[3][4]

Based on this analysis, N,N-Dimethylpyrrolidine-3-sulfonamide should be handled as a substance that is potentially toxic, corrosive, and flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving N,N-Dimethylpyrrolidine-3-sulfonamide.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Reactions Chemical safety goggles and a face shieldNitrile or neoprene gloves, consider double-glovingChemical-resistant lab coat or apronA NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if there is a risk of aerosolization[5]
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge[5][6]

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for severe eye irritation or damage from splashes necessitates the use of chemical safety goggles at a minimum.[2][7] A face shield provides an additional layer of protection, especially during larger-scale work or when there is a higher risk of splashing.[6][8]

  • Hand Protection: Gloves are essential to prevent skin contact, which can cause irritation or burns.[2][7][9] The choice of nitrile or neoprene is based on their general resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A lab coat protects against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended to prevent saturation of clothing.[6][8]

  • Respiratory Protection: Handling volatile compounds outside of a fume hood can lead to inhalation, which may be harmful.[1][7] A respirator with an appropriate cartridge is crucial in these situations to filter out harmful vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of N,N-Dimethylpyrrolidine-3-sulfonamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Gather All Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[11] If it is a liquid, use a syringe or pipette to transfer it, avoiding splashes.

Solution Preparation and Reactions
  • Grounding: If handling flammable pyrrolidine derivatives, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[2][12]

  • Controlled Addition: When adding the compound to a reaction mixture, do so slowly and in a controlled manner to prevent splashing and uncontrolled reactions.

  • Temperature Control: Be mindful of the reaction temperature, as excessive heat can increase the volatility of the compound and the risk of inhalation.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Containment: For small spills, if you are trained and have the appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[12][13] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2][10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of N,N-Dimethylpyrrolidine-3-sulfonamide and any contaminated materials is crucial to prevent environmental contamination.[3]

  • Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect liquid waste in a container specifically designated for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix incompatible waste streams.[14]

  • Solid Waste: Collect solid waste, including contaminated lab supplies, in a separate, clearly labeled container.

  • Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed hazardous waste disposal company.[10] Follow all institutional, local, and national regulations for hazardous waste disposal.

Safe Handling Workflow Visualization

The following diagram illustrates the key steps and decision points for the safe handling of N,N-Dimethylpyrrolidine-3-sulfonamide.

Workflow for Safe Handling of N,N-Dimethylpyrrolidine-3-sulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Assess Hazards ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh/Measure Compound fume_hood->weigh reaction Perform Reaction weigh->reaction spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure decontaminate Decontaminate Glassware reaction->decontaminate reaction->spill reaction->exposure waste Segregate & Label Waste decontaminate->waste dispose Dispose via Approved Vendor waste->dispose end End dispose->end End of Process spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Safe handling workflow for N,N-Dimethylpyrrolidine-3-sulfonamide.

References

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • (n.d.).
  • JMN Specialties, Inc. (2024). Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). Retrieved from [Link]

  • Honeywell. (n.d.).
  • New Jersey Department of Health. (1999). Hazard Summary: Pyrrolidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium hexafluorosilicate hexahydrate. Retrieved from [Link]

  • AEROSIL® R 972. (2024).
  • Manzoor, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.